1-Bromo-3-(bromomethyl)-5-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTXVMDOMLHNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564823 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139194-80-2 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Bromo-3-(bromomethyl)-5-nitrobenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Introduction
This compound is a trifunctional aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring two distinct carbon-bromine bonds of differing reactivity and a strongly electron-withdrawing nitro group, makes it a highly versatile and powerful building block. The strategic placement of these groups on the benzene ring allows for a range of selective and sequential chemical transformations. This guide provides a comprehensive overview of the compound's core chemical properties, reactivity, synthesis, and safe handling protocols, offering field-proven insights for its effective application in complex molecular design.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its use in any experimental setting. This compound is characterized by the following identifiers and properties.
Chemical Structure
The structure features a benzene ring substituted at positions 1, 3, and 5. The aromatic bromine atom, the benzylic bromine on the methyl group, and the nitro group each confer distinct reactivity to the molecule.
Caption: Chemical structure of this compound.
Core Properties
The quantitative data for this compound are summarized in the table below, providing a clear reference for experimental planning.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 139194-80-2 | [1][2] |
| Molecular Formula | C₇H₅Br₂NO₂ | [1] |
| Molecular Weight | 294.93 g/mol | [1] |
| Density | 2.0 ± 0.1 g/cm³ | [2] |
| Boiling Point | 350.4 ± 27.0 °C at 760 mmHg | [2] |
| Appearance | Pale yellow solid or oil (predicted) | [3] |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | [3] |
Synthesis Pathway and Experimental Protocol
The most logical and efficient synthesis of this compound involves the selective free-radical bromination of the benzylic methyl group of its precursor, 1-Bromo-3-methyl-5-nitrobenzene. This precursor is readily available or can be synthesized from toluene.[4] The use of N-Bromosuccinimide (NBS) with a radical initiator is the gold standard for this type of transformation, as it provides a low concentration of bromine, minimizing competitive aromatic bromination.
Synthesis Workflow
Caption: Proposed synthesis of the target compound via benzylic bromination.
Detailed Synthesis Protocol
This protocol is based on well-established methodologies for benzylic bromination.[5]
Objective: To synthesize this compound from 1-Bromo-3-methyl-5-nitrobenzene.
Materials:
-
1-Bromo-3-methyl-5-nitrobenzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Bromo-3-methyl-5-nitrobenzene and anhydrous CCl₄.
-
Reagent Addition: Add NBS and a catalytic amount of AIBN to the flask.
-
Causality: NBS is the bromine source, and AIBN is a thermal radical initiator required to start the chain reaction. CCl₄ is a non-reactive solvent suitable for radical reactions.
-
-
Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Self-Validation: The reaction is complete when the starting material spot is consumed. Succinimide, a byproduct, will float to the surface, indicating NBS consumption.
-
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any trace HBr), water, and brine.
-
Causality: The aqueous washes remove water-soluble impurities and byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. By carefully selecting reagents and conditions, a chemist can achieve remarkable chemoselectivity.
-
The Benzylic Bromide (-CH₂Br): This is the most reactive site on the molecule for nucleophilic substitution. The C-Br bond is weakened by the adjacent benzene ring, which can stabilize the transition state and any potential carbocation intermediate (SN1 pathway). It readily reacts with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) under mild conditions, making it an excellent electrophilic handle for introducing new functionalities.
-
The Aromatic Bromide (-Br): This C(sp²)-Br bond is significantly stronger and less reactive to nucleophilic attack than the benzylic bromide. Its primary utility lies in metal-catalyzed cross-coupling reactions.[6] It serves as a robust handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille, Heck, or Buchwald-Hartwig amination. These reactions typically require a palladium or copper catalyst and proceed without affecting the other functional groups.
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic aromatic substitution.[7] However, it plays two crucial synthetic roles. First, it can be readily reduced to an amino group (-NH₂) using reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This resulting aniline is a key precursor for forming amides, diazonium salts, and other nitrogen-containing heterocycles. Second, its strong electron-withdrawing nature can activate the ring for nucleophilic aromatic substitution (SNAr), although in this specific molecule, the positions ortho and para to the nitro group are already substituted.[8]
Safety and Handling
Due to its chemical nature, this compound must be handled with appropriate caution.
-
GHS Hazard Classification: The compound is classified with the following hazards:
-
Recommended Precautions:
-
Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Applications in Synthetic Chemistry
The true value of this compound is realized in multi-step synthetic sequences where its functional groups are addressed sequentially. For example, a drug development professional could:
-
Displace the highly reactive benzylic bromide with a primary amine to form a secondary amine.
-
Perform a Suzuki cross-coupling reaction at the aromatic bromide site to introduce a new aryl or heteroaryl moiety.
-
Reduce the nitro group to an aniline.
-
Functionalize the newly formed aniline, for instance, by acylation to form an amide.
This stepwise approach, leveraging the compound's inherent chemoselectivity, enables the rapid and efficient construction of complex molecular scaffolds, making it an invaluable tool for generating libraries of compounds in pharmaceutical and materials research.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Bromo-3-methyl-5-nitrobenzene. National Center for Biotechnology Information.
- Chemsrc. (2025). This compound.
- ChemBK. (2024). 1-Bromo-3-methyl-5-nitrobenzene.
- Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
- Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene.
- NIST. (n.d.). Benzene, 1-(bromomethyl)-3-nitro-. NIST Chemistry WebBook.
- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
- PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. National Center for Biotechnology Information.
- Chemical Synthesis Database. (2025). 1-bromo-3-methoxy-5-nitrobenzene.
- ResearchGate. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
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- 5. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-nitrobenzene
CAS Number: 139194-80-2
This technical guide provides a comprehensive overview of 1-Bromo-3-(bromomethyl)-5-nitrobenzene, a versatile trifunctional building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols.
Introduction: A Trifunctional Scaffold for Complex Synthesis
This compound is a highly functionalized aromatic compound featuring a bromine atom, a reactive bromomethyl group, and an electron-withdrawing nitro group. This unique substitution pattern on the benzene ring provides three distinct points for chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules. The interplay of the electronic effects of these substituents governs its reactivity, allowing for selective transformations at each functional group. This guide will explore the synthetic utility of this molecule, grounded in established chemical principles and supported by detailed experimental methodologies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 139194-80-2 | [1][2] |
| Molecular Formula | C₇H₅Br₂NO₂ | [1][2] |
| Molecular Weight | 294.93 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Bromo-5-nitrobenzyl bromide | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) | Inferred |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.5-8.5 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling. A characteristic singlet for the two benzylic protons of the bromomethyl group would appear further downfield (typically around 4.5-5.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with the carbon of the bromomethyl group appearing in the aliphatic region and the six aromatic carbons in the downfield region. The carbons attached to the bromine and nitro groups will be significantly influenced by their electronic effects.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹). The C-Br stretching vibrations will appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available materials. The first step involves the synthesis of the precursor, 1-bromo-3-methyl-5-nitrobenzene, followed by a selective benzylic bromination.
Step 1: Synthesis of the Precursor, 1-Bromo-3-methyl-5-nitrobenzene
The synthesis of 1-bromo-3-methyl-5-nitrobenzene is not explicitly detailed in readily available literature. However, a plausible and efficient route involves the nitration of 3-bromotoluene. The directing effects of the methyl group (ortho-, para-directing) and the bromine atom (ortho-, para-directing) will lead to a mixture of isomers. The desired 1-bromo-3-methyl-5-nitrobenzene will be one of the major products due to steric hindrance at the position between the two substituents.
Experimental Protocol: Nitration of 3-Bromotoluene
Causality: This protocol is based on standard nitration procedures for substituted benzenes. The use of a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile for the reaction. The reaction is performed at a low temperature to control the exothermicity and minimize side reactions.
Materials:
-
3-Bromotoluene
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared and cooled, slowly add 3-bromotoluene dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The desired 1-bromo-3-methyl-5-nitrobenzene can be purified from the isomeric mixture by column chromatography on silica gel.
Step 2: Benzylic Bromination to Yield this compound
The second step involves the selective bromination of the methyl group of 1-bromo-3-methyl-5-nitrobenzene. This is a free-radical substitution reaction, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light.[3]
Experimental Protocol: Free-Radical Bromination
Causality: This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. Light or a chemical initiator is required to generate a bromine radical from NBS. This radical then abstracts a hydrogen atom from the benzylic position, which is the most reactive C-H bond due to the stability of the resulting benzylic radical through resonance with the aromatic ring. The benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the product and another bromine radical, propagating the chain. The use of NBS is advantageous as it maintains a low concentration of Br₂ in the reaction mixture, which suppresses the competing electrophilic aromatic bromination.[3]
Materials:
-
1-Bromo-3-methyl-5-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN) (Note: CCl₄ is a known carcinogen and its use is discouraged. Acetonitrile is a safer alternative.)
-
A light source (e.g., a 100W tungsten lamp)
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-methyl-5-nitrobenzene in carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.
-
Heat the mixture to reflux while irradiating with a light source.
-
Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Diagram 1: Synthesis Workflow
Caption: A two-step synthesis of this compound.
Reactivity and Synthetic Utility
The synthetic utility of this compound arises from the distinct reactivity of its three functional groups.
Diagram 2: Reactivity Map
Caption: Reactivity of the functional groups of the title compound.
The Bromomethyl Group: A Handle for Alkylation
The bromomethyl group is a highly reactive benzylic halide. The carbon atom is electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functionalities by reaction with various nucleophiles such as amines, alcohols, thiols, and carbanions. This makes it an excellent building block for constructing more complex molecular architectures.
The Aryl Bromide: A Gateway to Carbon-Carbon Bond Formation
The bromine atom on the aromatic ring is a versatile handle for various transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds, stilbenes, and aryl alkynes, respectively. These structural motifs are prevalent in many pharmaceutical agents and functional materials.
The Nitro Group: A Precursor to the Amino Group and a Director of Substitution
The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta positions (positions 2, 4, and 6 relative to the nitro group). More importantly, the nitro group can be readily and selectively reduced to an amino group (-NH₂). This transformation is a cornerstone of aromatic chemistry, as the resulting aniline derivative can undergo a plethora of further reactions, including diazotization followed by Sandmeyer reactions, acylation, and alkylation.
Potential Applications in Drug Discovery and Materials Science
While specific applications of this compound are not extensively documented in the literature, its structural features suggest significant potential in several areas of research and development.
-
Medicinal Chemistry: As a trifunctional intermediate, this compound can be used to synthesize libraries of complex molecules for screening for biological activity. The ability to sequentially or orthogonally modify the three functional groups allows for the systematic exploration of chemical space around a central scaffold. Halogenated benzyl bromides are known to be valuable intermediates in the synthesis of various pharmaceuticals.[4]
-
Materials Science: The rigid aromatic core and the potential for extensive functionalization make this molecule a candidate for the synthesis of novel organic materials. For instance, it could be incorporated into polymers or dendrimers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Safety and Handling
This compound is expected to be a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the GHS classifications for similar compounds, it is likely to be harmful if swallowed, cause skin corrosion or irritation, and cause serious eye damage.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides a powerful platform for the construction of complex molecular architectures relevant to drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an analysis of its reactivity, offering a solid foundation for its use in research and development.
References
- PubChem. This compound. [Link]
- PubChem. Benzene, 1-(bromomethyl)-3-nitro-. [Link]
- ACS Publications.
- Organic Syntheses. m-BROMONITROBENZENE. [Link]
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An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
This guide provides a comprehensive technical overview of 1-bromo-3-(bromomethyl)-5-nitrobenzene, a versatile trifunctional aromatic compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and potential applications as a key building block in modern organic chemistry.
Introduction: A Trifunctional Building Block
This compound (IUPAC Name: this compound; CAS Number: 139194-80-2) is a substituted aromatic compound featuring a bromine atom, a bromomethyl group, and a nitro group positioned at the 1, 3, and 5 positions of the benzene ring, respectively.[1] This unique arrangement of functional groups, each with distinct electronic properties and reactivity, makes it a highly valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical agents and functional materials.[2][3][4]
The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the benzylic bromide. The bromine atom on the ring serves as a versatile handle for various cross-coupling reactions, while the bromomethyl group provides a reactive site for nucleophilic substitution. This trifunctionality allows for a programmed, stepwise modification of the molecule, enabling the construction of intricate molecular architectures.
Molecular Structure and Physicochemical Properties
The molecular formula of this compound is C₇H₅Br₂NO₂, with a molecular weight of approximately 294.93 g/mol .[1] The molecule's structure is characterized by a benzene ring substituted with three different functional groups in a meta-arrangement.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO₂ | PubChem[1] |
| Molecular Weight | 294.93 g/mol | PubChem[1] |
| CAS Number | 139194-80-2 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Predicted: Pale yellow solid or oil | Inferred from related compounds |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Inferred from related compounds[2] |
Due to the presence of two bromine atoms and a nitro group, this compound is expected to be a solid at room temperature with limited solubility in water but good solubility in common organic solvents.
Caption: 2D structure of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic region will likely display three signals corresponding to the three non-equivalent protons on the benzene ring. Due to the deshielding effect of the nitro and bromo groups, these signals are expected to appear in the downfield region (δ 7.5-8.5 ppm). The two benzylic protons of the -CH₂Br group would appear as a singlet further upfield, typically in the range of δ 4.5-5.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group will be significantly deshielded, as will the carbon attached to the bromine atom, though to a lesser extent. The carbon of the bromomethyl group is expected to appear in the range of δ 30-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group, typically around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). The C-Br stretching vibrations will appear in the fingerprint region, usually below 700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be observed in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will be observed, along with fragment ions corresponding to the loss of bromine, the bromomethyl group, or the nitro group.
Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned starting from 3-bromo-5-nitrotoluene. The key transformation is the radical bromination of the methyl group.
Sources
Spectroscopic Profile of 1-Bromo-3-(bromomethyl)-5-nitrobenzene: A Technical Guide for Advanced Research
Introduction
1-Bromo-3-(bromomethyl)-5-nitrobenzene is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry, serving as a versatile building block for the introduction of a bromo- and bromomethyl-substituted nitrophenyl moiety. Its utility in the development of novel pharmaceutical agents and functional materials necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the fundamental data required for its unambiguous identification, purity assessment, and the prediction of its reactivity.
This technical guide presents a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative analysis with structurally related compounds to provide a robust and scientifically grounded interpretation of its spectroscopic signature. This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, offering insights into the causal relationships between the molecular structure and its spectral characteristics.
Molecular Structure and Properties
The structural attributes of this compound dictate its spectroscopic behavior. The molecule consists of a benzene ring substituted with three distinct functional groups: a bromine atom, a bromomethyl group, and a nitro group. The relative positions of these substituents (1, 3, and 5) create a specific pattern of electronic distribution and magnetic environments for the constituent atoms.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO₂ | [1] |
| Molecular Weight | 294.93 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 139194-80-2 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic and benzylic protons. The electron-withdrawing nature of the nitro group and the bromine atoms will significantly deshield the aromatic protons, causing their signals to appear at a relatively high chemical shift (downfield).
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.3 - 8.5 | t | 1H | H-4 |
| ~ 8.0 - 8.2 | d | 1H | H-6 |
| ~ 7.8 - 8.0 | d | 1H | H-2 |
| ~ 4.6 - 4.8 | s | 2H | -CH₂Br |
Interpretation and Rationale:
-
Aromatic Protons (H-2, H-4, H-6): The three aromatic protons are in unique chemical environments. The proton at the 4-position (H-4), situated between two electron-withdrawing groups (nitro and bromo), is expected to be the most deshielded, appearing as a triplet due to coupling with H-2 and H-6. The protons at the 2 and 6-positions will be doublets, coupling with H-4. The specific downfield shifts are a direct consequence of the inductive and mesomeric electron withdrawal by the nitro and bromo substituents.
-
Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a singlet. Their chemical shift is significantly downfield from typical alkyl protons due to the deshielding effect of the adjacent bromine atom and the aromatic ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 | C-5 (C-NO₂) |
| ~ 140 | C-3 (C-CH₂Br) |
| ~ 135 | C-1 (C-Br) |
| ~ 130 | C-4 |
| ~ 125 | C-6 |
| ~ 120 | C-2 |
| ~ 30 | -CH₂Br |
Interpretation and Rationale:
-
Aromatic Carbons: The carbon atom attached to the nitro group (C-5) is predicted to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The carbons bearing the bromine atom (C-1) and the bromomethyl group (C-3) will also exhibit significant downfield shifts. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.
-
Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the upfield region of the spectrum, with its chemical shift influenced by the attached bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |
| ~ 1530 - 1515 | Strong | Asymmetric NO₂ stretch |
| ~ 1350 - 1335 | Strong | Symmetric NO₂ stretch |
| ~ 1600, 1475 | Medium | Aromatic C=C stretching |
| ~ 1250 | Medium | C-N stretch |
| ~ 680 - 515 | Strong | C-Br stretch |
| ~ 1220 | Medium | -CH₂-Br wagging |
Interpretation and Rationale:
The IR spectrum of this compound will be dominated by the strong absorption bands of the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds are highly characteristic and provide definitive evidence for the presence of this functional group. The spectrum will also feature absorptions corresponding to the aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching frequency in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern, with peaks at m/z corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).
Table 4: Predicted Major Mass Spectral Peaks
| m/z | Interpretation |
| ~ 293, 295, 297 | Molecular ion peak ([M]⁺) with isotopic pattern for two Br atoms |
| ~ 214, 216 | Loss of a bromine radical ([M-Br]⁺) |
| ~ 168 | Loss of a bromomethyl radical ([M-CH₂Br]⁺) |
| ~ 136 | Loss of a nitro group ([M-NO₂]⁺) |
| ~ 76 | Benzene ring fragment |
Fragmentation Workflow:
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Utilize a 400 MHz or higher field NMR spectrometer. A standard one-pulse experiment with 16 to 64 scans is typically sufficient.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A larger number of scans (1024 or more) may be necessary due to the lower natural abundance of ¹³C.
IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The interpretations are based on fundamental principles of spectroscopy and comparative data from analogous structures. This information serves as a valuable baseline for researchers working with this compound, enabling them to anticipate its spectral characteristics, confirm its identity in synthetic preparations, and understand its electronic properties. As experimental data becomes available, this guide can be used as a reference for validation and further in-depth analysis.
References
- PubChem. Compound Summary for CID 14866973, this compound.
Sources
A Technical Guide to the Physicochemical Properties of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
1-Bromo-3-(bromomethyl)-5-nitrobenzene is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is fundamental for its effective handling, reaction optimization, and incorporation into drug discovery workflows. This technical guide provides a consolidated overview of the known and predicted physicochemical properties of this compound, with a primary focus on its melting and boiling points. Due to the limited availability of experimentally determined data, this guide also incorporates predicted values and contextual information from closely related analogs to offer a comprehensive perspective. The importance of empirical determination of these properties is emphasized, and standard methodologies for such measurements are detailed.
Introduction and Chemical Identity
This compound, with the chemical formula C₇H₅Br₂NO₂, is a trifunctionalized benzene derivative. The presence of a bromo, a bromomethyl, and a nitro group on the aromatic ring imparts a unique combination of reactivity and physical characteristics. The nitro group is strongly electron-withdrawing, influencing the reactivity of the aromatic ring and the benzylic bromide. The two bromine atoms contribute significantly to the molecule's overall mass and intermolecular interactions.
A precise understanding of its physical properties, such as melting and boiling points, is critical for a range of applications, including:
-
Reaction Condition Design: Knowledge of the melting and boiling points is essential for selecting appropriate solvents and reaction temperatures to ensure homogeneity and prevent unwanted phase transitions or decomposition.
-
Purification Strategy: Techniques such as recrystallization and distillation for the purification of this compound are directly dependent on its melting and boiling characteristics.
-
Material Handling and Storage: Safe handling and storage protocols are informed by the physical state of the substance at ambient temperatures.
-
Drug Development: The physicochemical properties of a molecule can influence its solubility, absorption, and other pharmacokinetic parameters, making this data valuable in the early stages of drug discovery.
Physicochemical Properties
The available data for the physical properties of this compound is summarized below. It is crucial to note the distinction between experimentally determined and computationally predicted values.
| Property | Value | Source | Notes |
| Molecular Formula | C₇H₅Br₂NO₂ | PubChem[1] | - |
| Molecular Weight | 294.93 g/mol | PubChem[1] | - |
| Melting Point | Not Available | ChemSrc[2], cas号查询[3] | The melting point for this compound is not consistently reported in publicly available databases. |
| Boiling Point | 350.4 ± 27.0 °C at 760 mmHg | ChemSrc[2] | This is a computationally predicted value and should be treated as an estimate. Experimental verification is required. |
| Density | 2.0 ± 0.1 g/cm³ | ChemSrc[2], cas号查询[3] | Predicted value. |
| Flash Point | 165.7 ± 23.7 °C | cas号查询[3] | Predicted value. |
The absence of a definitive, experimentally verified melting point in the surveyed literature suggests that this property may not have been extensively studied or reported. It is also possible that the compound decomposes upon heating, which would preclude a sharp melting point. The predicted boiling point is high, which is expected for a molecule of this mass and polarity. However, distillation at atmospheric pressure may lead to decomposition, and vacuum distillation would likely be the preferred method for purification.
Experimental Determination of Melting and Boiling Points
Given the lack of established experimental data, researchers working with this compound will need to determine its physical properties empirically. The following are standard, reliable methods for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.
The following diagram illustrates the workflow for melting point determination.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Distillation Method
For a compound with a high predicted boiling point like this compound, standard distillation at atmospheric pressure may not be feasible due to potential decomposition. Therefore, vacuum distillation is the recommended approach.
-
Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump. A thermometer is placed such that the bulb is just below the side arm leading to the condenser.
-
Sample Introduction: The sample is placed in the distillation flask with boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Vacuum Application: The system is evacuated to the desired pressure, which is monitored by a manometer.
-
Heating: The distillation flask is heated gently.
-
Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
The relationship between boiling point and pressure can be described by the Clausius-Clapeyron equation. For a more practical approach, a pressure-temperature nomograph can be used to estimate the boiling point at atmospheric pressure from the data obtained under vacuum.
The following diagram illustrates the setup for vacuum distillation.
Sources
An In-depth Technical Guide to the Solubility of 1-Bromo-3-(bromomethyl)-5-nitrobenzene in Organic Solvents
Introduction
Physicochemical Profile of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
A foundational understanding of the target molecule is essential before delving into its solubility characteristics.
Structure and Properties:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₅Br₂NO₂[1]
-
Molecular Weight: 294.93 g/mol [1]
-
Appearance: Typically a solid at room temperature.
The structure reveals a moderately polar molecule. The benzene ring forms a nonpolar backbone, while the electronegative bromine atoms and the highly polar nitro group (-NO₂) introduce significant dipole moments. This structural duality is the primary determinant of its solubility behavior in various organic solvents.
Safety Considerations:
This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Predictive Solubility Analysis
The long-standing principle of "like dissolves like" provides a reliable framework for predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom attached to an electronegative atom and can engage in hydrogen bonding. While this compound is not a strong hydrogen bond donor or acceptor, the polar nature of these solvents is expected to lead to moderate solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Acetonitrile): These solvents have dipole moments but lack an O-H or N-H bond. The polarity of these solvents should facilitate the dissolution of the moderately polar target compound, likely resulting in good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments. The nonpolar benzene ring of this compound will have some affinity for these solvents, but the polar nitro and bromo groups will limit solubility. Consequently, low to moderate solubility is anticipated.
Based on this analysis, a predicted solubility profile is presented in Table 1. It is crucial to reiterate that these are qualitative predictions, and experimental verification is necessary for quantitative assessment.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Predicted Solubility |
| Polar Protic | Methanol | Moderate |
| Ethanol | Moderate | |
| Isopropanol | Moderate | |
| Polar Aprotic | Acetone | High |
| Acetonitrile | Moderate to High | |
| Dimethylformamide (DMF) | High | |
| Dimethyl Sulfoxide (DMSO) | High | |
| Tetrahydrofuran (THF) | Moderate to High | |
| Nonpolar | Toluene | Low to Moderate |
| Hexane | Low | |
| Dichloromethane | Moderate | |
| Chloroform | Moderate |
Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method
For precise and reliable solubility data, a standardized experimental protocol is indispensable. The gravimetric method, which involves the evaporation of the solvent from a saturated solution and subsequent weighing of the solute residue, is a robust and widely applicable technique.[3][4][5][6][7]
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibrate the solution by placing the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed for at least 2 hours at the equilibration temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pre-heated (to the equilibration temperature) volumetric pipette fitted with a filter (e.g., a syringe filter) to avoid transferring any undissolved solid.
-
-
Solvent Evaporation:
-
Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish or vial.
-
Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. A gentle stream of nitrogen can also be used to facilitate evaporation.
-
-
Drying and Weighing:
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the solid residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved, ensuring all solvent has been removed.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) x 100
-
Workflow for Gravimetric Solubility Determination
Caption: A flowchart illustrating the key steps of the gravimetric method for determining solubility.
Interpreting Solubility Data
The experimentally determined solubility values can provide profound insights into the behavior of this compound. By plotting solubility against a solvent polarity index, a quantitative relationship can be established, which is invaluable for selecting appropriate solvent systems for various applications.
Relationship Between Solvent Polarity and Solubility
Caption: The logical relationship between solvent polarity and the predicted solubility of the compound.
Conclusion
While a comprehensive, publicly available dataset on the quantitative solubility of this compound in a wide array of organic solvents remains to be established, this guide provides the foundational knowledge and practical tools for researchers to navigate this data gap. By understanding the physicochemical properties of the compound and applying the robust gravimetric method detailed herein, scientists and developers can generate the precise solubility data required for informed decision-making in synthesis, purification, and formulation. This systematic approach ensures the efficient and effective utilization of this versatile chemical intermediate in advancing research and development endeavors.
References
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An In-depth Technical Guide to the Isomers of C7H5Br2NO2
This guide provides a comprehensive technical overview of the structural isomers of the chemical formula C7H5Br2NO2. Primarily focusing on the dibromonitrotoluene series, this document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the intricacies of their nomenclature, structural elucidation, synthesis, and key properties, offering field-proven insights into their scientific context.
Part 1: Structural Isomerism and IUPAC Nomenclature
The molecular formula C7H5Br2NO2 most commonly corresponds to a set of structural isomers where a toluene backbone is substituted with two bromine atoms and one nitro group. The systematic naming of these isomers is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), ensuring an unambiguous descriptor for each unique structure.[1][2][3] The primary principle involves identifying the parent hydrocarbon (toluene in this case) and numbering the carbon atoms of the benzene ring such that the substituents receive the lowest possible locants.
The possible isomers of dibromonitrotoluene are numerous, arising from the various possible arrangements of the three substituents on the six-carbon benzene ring. Below is a table summarizing some of the identified isomers with their IUPAC names.
| Isomer | IUPAC Name | CAS Number |
| Isomer 1 | 1,5-dibromo-3-methyl-2-nitrobenzene | 76435-23-9[4] |
| Isomer 2 | 2,6-dibromo-4-nitrotoluene | 110127-07-6[5][6] |
It is important to note that other structural arrangements bearing different functional groups could theoretically exist for C7H5Br2NO2, but the dibromonitrotoluene scaffold is the most prevalent and well-documented.
Principles of IUPAC Nomenclature in Substituted Benzenes
The naming convention for these compounds follows a clear set of priorities. For toluene derivatives, the methyl group is attached to carbon 1 of the benzene ring. The remaining substituents are then numbered to give them the lowest possible locants. If a conflict in numbering arises, alphabetical order of the substituents is taken into consideration.
Caption: IUPAC numbering of the toluene ring and the structures of two dibromonitrotoluene isomers.
Part 2: Physicochemical Properties and Spectroscopic Characterization
The physical and chemical properties of the C7H5Br2NO2 isomers are dictated by the nature and position of the substituents on the benzene ring. The presence of two heavy bromine atoms significantly increases the molecular weight, while the nitro group, being a strong electron-withdrawing group, influences the electronic properties and reactivity of the molecule.
| Property | 2,6-dibromo-4-nitrotoluene |
| Molecular Formula | C7H5Br2NO2[6] |
| Molecular Weight | 294.93 g/mol [6] |
| Appearance | Solid (expected) |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of these isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy would provide information about the number and chemical environment of the protons on the benzene ring and the methyl group. The splitting patterns would be indicative of the substitution pattern. 13C NMR would show distinct signals for each carbon atom in the molecule.
-
Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for the nitro group (typically around 1530-1500 cm-1 and 1350-1300 cm-1 for asymmetric and symmetric stretching, respectively), C-H stretching of the aromatic ring and the methyl group, and C-Br stretching vibrations.
-
Mass Spectrometry (MS) : Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (79Br and 81Br in nearly a 1:1 ratio) would result in a characteristic M, M+2, and M+4 pattern for the molecular ion peak, confirming the presence of two bromine atoms. The NIST WebBook provides mass spectrum data for 2,6-dibromo-4-nitrotoluene.[5]
Part 3: Synthesis Strategies
The synthesis of dibromonitrotoluene isomers typically involves electrophilic aromatic substitution reactions on a toluene or a substituted toluene precursor. The choice of starting material and the sequence of reactions are crucial for achieving the desired substitution pattern due to the directing effects of the substituents.
General Synthetic Approach
A common strategy involves a multi-step synthesis that carefully orchestrates the introduction of the bromine and nitro groups. The methyl group is an ortho-, para-director and an activating group, while the nitro group is a meta-director and a deactivating group. Bromine is also an ortho-, para-director but is a deactivating group.
Caption: Potential synthetic pathways for dibromonitrotoluene isomers.
Step-by-Step Protocol for a Plausible Synthesis of a Dibromonitrotoluene Isomer (General Example):
-
Nitration of Toluene: Toluene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, yielding a mixture of ortho- and para-nitrotoluene.
-
Separation of Isomers: The ortho- and para-nitrotoluene isomers are separated using techniques like fractional distillation or chromatography.
-
Bromination: The desired nitrotoluene isomer is then subjected to bromination using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The directing effect of the methyl and nitro groups will determine the position of the first bromine atom.
-
Second Bromination: A second bromination step is carried out to introduce the second bromine atom. The reaction conditions might need to be harsher due to the deactivating effect of the existing substituents.
-
Purification: The final product is purified using recrystallization or chromatography.
The causality behind these choices lies in leveraging the directing effects of the substituents. For instance, nitrating toluene first places a meta-directing nitro group, which will then influence the position of subsequent bromination. Conversely, brominating first would lead to ortho- and para-bromotoluene, and the subsequent nitration and bromination would be directed by both the methyl and bromine groups.
Part 4: Applications and Research Interest
Dibromonitrotoluene isomers are primarily of interest as intermediates in organic synthesis. The presence of multiple reactive sites—the nitro group which can be reduced to an amine, the bromine atoms which can participate in cross-coupling reactions, and the methyl group which can be oxidized—makes them versatile building blocks for the synthesis of more complex molecules. These molecules could find potential applications in the development of pharmaceuticals, agrochemicals, and dyes.
References
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- PubChem. (n.d.). 2,4-Dibromo-6-nitrophenol | C6H3Br2NO3. National Center for Biotechnology Information.
- PubChem. (n.d.). Phenol, 2,6-dibromo-4-nitro- | C6H3Br2NO3. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,5-Dibromo-2-nitrotoluene | C7H5Br2NO2. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,5-Dibromo-4-nitrophenol | C6H3Br2NO3. National Center for Biotechnology Information.
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- NIST. (n.d.). Phenol, 2,6-dibromo-4-nitro-. NIST Chemistry WebBook.
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- NIST. (n.d.). 2,6-Dibromo-4-nitrotoluene. NIST Chemistry WebBook.
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- PubChem. (n.d.). 3,4-Dibromobenzaldehyde | C7H4Br2O. National Center for Biotechnology Information.
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- PubChem. (n.d.). 3,5-Dibromosalicylic acid | C7H4Br2O3. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Bromo-2-nitrotoluene | C7H6BrNO2. National Center for Biotechnology Information.
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- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.
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An In-depth Technical Guide to the Synthesis of 3-Bromo-5-nitrobenzyl bromide: Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Bromo-5-nitrobenzyl bromide
3-Bromo-5-nitrobenzyl bromide is a versatile chemical building block characterized by a benzene ring substituted with a bromomethyl group, a bromine atom, and a nitro group. This trifunctional arrangement provides multiple reaction sites, making it a valuable intermediate for the synthesis of complex organic molecules. Its primary applications lie in the development of novel pharmaceuticals and agrochemicals, where the precise introduction of its structural motifs can lead to compounds with desired biological activities. The strategic placement of the bromo and nitro groups influences the reactivity of the benzylic position, making its synthesis a subject of interest for process chemists and medicinal chemists alike.
Core Precursor: 3-Bromo-5-nitrotoluene
The most direct and widely utilized precursor for the synthesis of 3-Bromo-5-nitrobenzyl bromide is 3-Bromo-5-nitrotoluene.[1][2] This compound, a solid at room temperature appearing as a light yellow to beige crystalline powder, possesses the requisite bromine and nitro substituents on the aromatic ring.[1] The synthesis of the final product, therefore, hinges on the selective bromination of the methyl group at the benzylic position.
Synthesis of the Precursor: 3-Bromo-5-nitrotoluene
There are two primary routes to synthesize 3-Bromo-5-nitrotoluene, each with its own set of advantages and considerations based on starting material availability and desired regioselectivity.[1]
-
Nitration of 3-Bromotoluene: This pathway involves the electrophilic nitration of 3-bromotoluene. The bromo group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The steric hindrance from the bromine and methyl groups, along with their electronic effects, influences the position of the incoming nitro group. Careful control of reaction conditions is necessary to favor the formation of the desired 3-bromo-5-nitrotoluene isomer.
-
Bromination of 3-Nitrotoluene: In this approach, 3-nitrotoluene is subjected to electrophilic bromination. The nitro group is a strong deactivating group and a meta-director. The methyl group is an activating ortho-, para-director. When both are present on the ring, the directing effects can be complex. However, the strong deactivating nature of the nitro group generally directs the incoming bromine to the meta position relative to it, which is also a position influenced by the methyl group, leading to the desired product.[3]
Synthetic Pathway: From Precursor to Product via Benzylic Bromination
The conversion of 3-Bromo-5-nitrotoluene to 3-Bromo-5-nitrobenzyl bromide is achieved through a free-radical substitution reaction at the benzylic position. This transformation is a classic example of benzylic bromination.
The Wohl-Ziegler Bromination: A Method of Choice
The Wohl-Ziegler reaction is a well-established and efficient method for the selective bromination of allylic and benzylic positions.[4][5] This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (light).[5][6][7]
Mechanism of Wohl-Ziegler Bromination:
The reaction proceeds via a free-radical chain mechanism:
-
Initiation: The radical initiator (or light) induces the homolytic cleavage of the N-Br bond in NBS, or more commonly, of a trace amount of Br2 present, to generate a bromine radical (Br•).[6][7][8]
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-5-nitrotoluene. This step is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[6][8]
-
The benzylic radical then reacts with a molecule of Br2 to form the desired product, 3-Bromo-5-nitrobenzyl bromide, and a new bromine radical, which continues the chain reaction.[6][9]
-
-
Termination: The chain reaction is terminated by the combination of any two radical species.
A key advantage of using NBS is that it maintains a low, constant concentration of bromine (Br2) and hydrogen bromide (HBr) in the reaction mixture.[6][7][10] This is crucial for preventing competing electrophilic aromatic substitution on the electron-rich benzene ring, which could lead to undesired side products. The Br2 is generated in situ from the reaction of NBS with HBr, a byproduct of the propagation step.[9]
Experimental Workflow: Wohl-Ziegler Bromination
Caption: A generalized workflow for the synthesis of 3-Bromo-5-nitrobenzyl bromide.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of 3-Bromo-5-nitrobenzyl bromide from 3-Bromo-5-nitrotoluene using the Wohl-Ziegler bromination.
Materials:
-
3-Bromo-5-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
UV lamp (optional, can be used for initiation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-5-nitrotoluene in carbon tetrachloride.
-
Add N-Bromosuccinimide (a slight molar excess) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl4) with vigorous stirring. Alternatively, the reaction can be initiated by irradiation with a UV lamp at a suitable temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a dilute aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or ethanol) to obtain pure 3-Bromo-5-nitrobenzyl bromide.
Safety Precautions:
-
3-Bromo-5-nitrotoluene and 3-Bromo-5-nitrobenzyl bromide are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][11]
-
The reaction should be performed in a well-ventilated fume hood.
-
Carbon tetrachloride is a toxic and ozone-depleting substance; alternative solvents like acetonitrile or trifluorotoluene have been proposed.[4][10]
-
NBS is a lachrymator and should be handled with care.
Alternative Synthetic Considerations
While the Wohl-Ziegler bromination of 3-Bromo-5-nitrotoluene is the most direct route, other precursors and methods can be considered, particularly in the context of process development and scale-up.
Synthesis from 3-Bromo-5-nitrobenzoic Acid
An alternative, though more circuitous, route could involve 3-bromo-5-nitrobenzoic acid as a starting material.[12][13][14] This would necessitate a multi-step synthesis:
-
Reduction of the Carboxylic Acid: The carboxylic acid group would first need to be reduced to a primary alcohol, forming (3-bromo-5-nitrophenyl)methanol.
-
Conversion of Alcohol to Bromide: The resulting benzyl alcohol would then be converted to the corresponding benzyl bromide.
This pathway is generally less efficient due to the additional steps involved.
Synthesis via Sandmeyer Reaction
For the synthesis of the precursor, 3-Bromo-5-nitrotoluene, the Sandmeyer reaction offers a powerful alternative for introducing the bromo group.[15][16][17] This would typically start from an appropriately substituted aniline, such as 3-methyl-5-nitroaniline. The aniline is converted to a diazonium salt, which is then treated with a copper(I) bromide solution to yield 3-bromo-5-nitrotoluene. This method is particularly useful for achieving specific substitution patterns that are difficult to obtain through direct electrophilic substitution.[15]
Data Summary: Precursor and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Bromo-5-nitrotoluene | C7H6BrNO2 | 216.03 | Light yellow to beige crystalline powder | 37-39 |
| 3-Bromo-5-nitrobenzyl bromide | C7H5Br2NO2 | 294.93 | - | - |
Data for 3-Bromo-5-nitrotoluene sourced from multiple references.[1][11][18] Data for 3-Bromo-5-nitrobenzyl bromide is calculated.
Conclusion
The synthesis of 3-Bromo-5-nitrobenzyl bromide is most efficiently achieved through the free-radical bromination of its direct precursor, 3-Bromo-5-nitrotoluene. The Wohl-Ziegler reaction, employing N-Bromosuccinimide and a radical initiator, stands as the premier method for this transformation due to its high selectivity for the benzylic position and its ability to minimize side reactions. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate. The choice of the synthetic route for the precursor, 3-Bromo-5-nitrotoluene, depends on the availability of starting materials and the desired control over regiochemistry, with both nitration of 3-bromotoluene and bromination of 3-nitrotoluene being viable options.
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Reactivity of the benzylic bromide in 1-Bromo-3-(bromomethyl)-5-nitrobenzene
An In-Depth Technical Guide to the Reactivity of the Benzylic Bromide in 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Executive Summary
This compound is a bifunctional aromatic compound whose synthetic utility is overwhelmingly dictated by the reactivity of its benzylic bromide. The presence of two powerful electron-withdrawing groups—a nitro group and a bromine atom—at the meta positions relative to the bromomethyl moiety, creates a unique electronic environment. This guide elucidates the foundational principles governing the reactivity of the benzylic carbon. It establishes that nucleophilic substitution reactions at this center proceed exclusively through a bimolecular (S(_N)2) mechanism. The strong inductive electron withdrawal by the substituents significantly enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. Conversely, the same electronic effects profoundly destabilize the formation of a carbocation intermediate, effectively precluding any unimolecular (S(_N)1) pathway. This comprehensive analysis provides researchers, scientists, and drug development professionals with the mechanistic understanding and practical protocols required to effectively utilize this versatile chemical intermediate.
Molecular Structure and Physicochemical Properties
This compound, also known as 3-Bromo-5-nitrobenzyl bromide, possesses a distinct substitution pattern that is central to its chemical behavior. The molecule features a primary benzylic bromide, which is inherently more reactive than a typical alkyl bromide due to the adjacent aromatic ring.[1] This inherent reactivity is further modulated by the substituents on the phenyl ring.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Bromo-5-nitrobenzyl bromide |
| CAS Number | 139194-80-2[2] |
| Molecular Formula | C₇H₅Br₂NO₂[2] |
| Molecular Weight | 294.93 g/mol [2] |
| Appearance | Light yellow crystalline solid (typical) |
The two key reactive sites are the benzylic C-Br bond, which is the focus of this guide, and the aryl C-Br bond, which is substantially less reactive towards standard nucleophilic substitution but can participate in reactions like cross-coupling under specific catalytic conditions.
Synthesis via Benzylic Bromination
The most direct and efficient synthesis of this compound involves the free-radical bromination of its toluene precursor, 3-Bromo-5-nitrotoluene.[3] This reaction, a variation of the Wohl-Ziegler reaction, selectively targets the benzylic C-H bonds, which are significantly weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical.[4][5]
Experimental Protocol: Synthesis via Radical Bromination
Objective: To synthesize this compound from 3-Bromo-5-nitrotoluene using N-Bromosuccinimide (NBS).
Causality: NBS is the preferred brominating agent for this transformation as it provides a constant, low concentration of molecular bromine (Br₂).[5][6] This is critical to favor the desired radical substitution pathway over competitive and undesirable electrophilic addition to the aromatic ring. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to initiate the radical chain reaction.
Materials:
-
3-Bromo-5-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or AIBN
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent (e.g., chlorobenzene)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Bromo-5-nitrotoluene (1.0 eq) and the solvent (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and the radical initiator (BPO, ~0.02 eq) to the mixture.
-
Reaction: Under an inert atmosphere, heat the mixture to reflux (approx. 77°C for CCl₄). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct floats to the surface.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from hexanes/ethyl acetate).
Caption: Synthetic workflow for this compound.
Electronic and Steric Effects Governing Reactivity
The reactivity of the benzylic bromide is a direct consequence of the electronic landscape created by the ring substituents. Understanding these effects is paramount to predicting its behavior in chemical reactions.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both the inductive effect (-I) and the resonance effect (-R).[7][8] It strongly pulls electron density from the aromatic system.
-
Bromo Group (-Br): This substituent exhibits a dual electronic nature. It is electron-withdrawing via induction (-I) due to its electronegativity, but electron-donating via resonance (+R) due to its lone pairs. The inductive effect is dominant, making it a net deactivating group.[8]
Implications for Reaction Mechanism: S(_N)1 vs. S(_N)2
The competition between S(_N)1 and S(_N)2 pathways is a central theme in the reactivity of benzylic halides.[9] For this compound, this competition is decisively won by the S(_N)2 mechanism.
-
S(_N)1 Pathway (Disfavored): The S(_N)1 mechanism proceeds through a carbocation intermediate.[10] The presence of two strong EWGs on the ring would severely destabilize the formation of a positive charge at the benzylic position. This destabilization raises the activation energy for carbocation formation to a prohibitive level, effectively shutting down the S(_N)1 pathway.[11]
-
S(_N)2 Pathway (Favored): The S(_N)2 mechanism involves a concerted, backside attack by a nucleophile.[9] Several factors make this the exclusive pathway:
-
Steric Accessibility: As a primary bromide, the benzylic carbon is sterically unhindered, allowing for easy access by nucleophiles.[12]
-
Enhanced Electrophilicity: The potent inductive electron withdrawal from the meta-positioned nitro and bromo groups pulls electron density away from the benzylic carbon. This effect creates a significant partial positive charge (δ+) on the carbon, making it an exceptionally strong electrophile and highly susceptible to nucleophilic attack.[11]
-
Caption: Mechanistic preference for the benzylic bromide.
Key Transformations of the Benzylic Bromide
The enhanced electrophilicity of the benzylic carbon enables a wide range of transformations, primarily through nucleophilic substitution.
A. Nucleophilic Substitution (S(_N)2) Reactions
This is the most common and synthetically useful reaction class for this molecule. Strong to moderate nucleophiles are typically required. Due to the deactivating nature of the ring, reactions may require slightly elevated temperatures compared to unsubstituted benzyl bromide to achieve practical rates.[11]
| Nucleophile | Reagent Example | Product Functional Group | Solvent |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | DMF, DMSO |
| Amine | Ammonia, R-NH₂ | Amine (-NH₂, -NHR) | Acetonitrile, THF |
| Alkoxide | Sodium Methoxide (NaOMe) | Ether (-OR) | THF, DMF |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SR) | Ethanol, DMF |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) | DMSO, DMF |
Experimental Protocol: S(_N)2 Reaction with a Primary Amine
Objective: To synthesize the corresponding N-substituted benzylamine derivative.
Causality: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the reagents and stabilize the charged transition state of the S(N)2 reaction without excessively solvating the amine nucleophile, thereby preserving its nucleophilicity. A non-nucleophilic base is often included to scavenge the HBr byproduct.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (2.2 eq) or (1.1 eq amine + 1.1 eq non-nucleophilic base like DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: In a dry flask under an inert atmosphere, dissolve the primary amine (or amine and base) in anhydrous DMF.
-
Substrate Addition: Add a solution of this compound in DMF dropwise to the stirred amine solution at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60°C) if necessary. Monitor the reaction by TLC until the starting bromide is consumed.
-
Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by silica gel chromatography.
B. Oxidation to 3-Bromo-5-nitrobenzoic Acid
The benzylic position, containing C-H bonds, can be fully oxidized to a carboxylic acid using strong oxidizing agents. This is a robust and high-yielding transformation.[4][5]
Experimental Protocol: Oxidation with Potassium Permanganate
Objective: To convert the bromomethyl group to a carboxylic acid.
Causality: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of cleaving the benzylic C-H bonds. The reaction is typically run in an aqueous solution with heating to ensure complete oxidation.
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Water, small amount of pyridine (optional, as phase transfer catalyst)
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
Procedure:
-
Setup: Suspend this compound in water. Add KMnO₄ (approx. 3-4 eq) in portions.
-
Reaction: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.
-
Workup: Cool the mixture and filter off the MnO₂. To the filtrate, add sodium bisulfite to destroy any excess KMnO₄.
-
Isolation: Acidify the clear solution with concentrated HCl to precipitate the 3-Bromo-5-nitrobenzoic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.
Caption: Overview of key reactions at the benzylic position.
Conclusion
The reactivity of the benzylic bromide in this compound is a textbook example of electronically controlled chemical selectivity. The powerful, inductively electron-withdrawing nitro and bromo substituents at the meta positions create a highly electrophilic benzylic carbon while simultaneously preventing the formation of a carbocation intermediate. This electronic arrangement ensures that nucleophilic substitution reactions proceed exclusively and efficiently via the S(_N)2 pathway. This predictable reactivity makes the molecule a reliable and valuable building block for the synthesis of complex molecular architectures in pharmaceutical and materials science research, allowing for the controlled installation of a wide variety of functional groups.
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An In-depth Technical Guide to the Electronic Effects of Substituents in 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the bromo, bromomethyl, and nitro substituents on the aromatic ring of 1-Bromo-3-(bromomethyl)-5-nitrobenzene. Designed for researchers, scientists, and drug development professionals, this document delves into the interplay of inductive and resonance effects, their influence on the molecule's reactivity in electrophilic and nucleophilic substitution reactions, and the resulting impact on its potential applications in organic synthesis and medicinal chemistry. This guide integrates theoretical principles with predictive data and established experimental protocols to offer a thorough understanding of this substituted nitrobenzene derivative.
Introduction: The Significance of Substituted Aromatics
Substituted benzene derivatives are fundamental building blocks in modern chemistry, forming the core scaffolds of numerous pharmaceuticals, agrochemicals, and functional materials. The nature, number, and position of substituents on the aromatic ring profoundly influence the molecule's physicochemical properties and chemical reactivity. A deep understanding of the electronic effects exerted by these substituents is therefore paramount for the rational design of synthetic routes and the development of novel molecules with desired biological activities.
This guide focuses on this compound, a molecule featuring a unique combination of three distinct substituents with competing and complementary electronic properties. By dissecting the individual and collective influence of the bromo, bromomethyl, and nitro groups, we can predict and rationalize the molecule's behavior in various chemical transformations.
Molecular Structure and Substituent Analysis
The structure of this compound is characterized by a benzene ring with substituents at the 1, 3, and 5 positions.
Figure 1: Structure of this compound.
To comprehend the overall electronic landscape of the molecule, we must first analyze the individual contributions of each substituent. The electronic influence of a substituent is a combination of two primary effects: the inductive effect and the resonance effect.[1][2]
The Nitro Group (-NO₂): A Powerful Electron-Withdrawing Group
The nitro group is one of the strongest electron-withdrawing groups in organic chemistry.[3][4]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms results in a strong withdrawal of electron density from the benzene ring through the sigma bond framework.[5]
-
Resonance Effect (-M or -R): The nitro group can delocalize the pi electrons of the aromatic ring onto its own oxygen atoms, as depicted in the resonance structures below. This effect is particularly pronounced at the ortho and para positions, leading to a significant decrease in electron density at these sites.[6]
Figure 2: Resonance delocalization in nitrobenzene, showing the development of positive charges at the ortho and para positions.
Due to its potent electron-withdrawing nature, the nitro group is a strong deactivating group for electrophilic aromatic substitution and a meta-director.[5][6]
The Bromo Group (-Br): A Deactivating Ortho-, Para-Director
The electronic effect of the bromo group is a classic example of the competition between inductive and resonance effects.[2]
-
Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon, leading to the withdrawal of electron density from the aromatic ring through the sigma bond. This deactivates the ring towards electrophilic attack.[7]
-
Resonance Effect (+M or +R): The lone pairs of electrons on the bromine atom can be delocalized into the pi system of the benzene ring. This electron donation occurs preferentially at the ortho and para positions.[2]
Although the inductive effect of bromine is stronger than its resonance effect, making it an overall deactivating group, the resonance effect directs incoming electrophiles to the ortho and para positions.[8]
The Bromomethyl Group (-CH₂Br): An Inductively Withdrawing Group
The electronic effect of the bromomethyl group is primarily inductive.
-
Inductive Effect (-I): The electronegative bromine atom strongly withdraws electron density from the methylene (-CH₂-) carbon. This, in turn, makes the entire bromomethyl group electron-withdrawing from the aromatic ring through the sigma bond. The Hammett constants for the bromomethyl group (σm = 0.11, σp = 0.12) confirm its electron-withdrawing nature.[9]
-
Resonance Effect: The bromomethyl group does not have any lone pairs or pi bonds directly attached to the benzene ring, so it does not participate in resonance delocalization with the aromatic system.
The Interplay of Substituents and Overall Reactivity
The presence of three substituents on the benzene ring in this compound creates a complex electronic environment that dictates its reactivity.
Electrophilic Aromatic Substitution
All three substituents are deactivating, making the aromatic ring significantly less nucleophilic than benzene and thus less reactive towards electrophiles. The directing effects of the substituents will determine the position of any potential electrophilic attack.
-
The nitro group strongly directs incoming electrophiles to the meta positions relative to itself (positions 1 and 5).
-
The bromo group directs to the ortho and para positions relative to itself (positions 2, 4, and 6).
-
The bromomethyl group is a weak deactivating group and is considered a meta-director due to its -I effect.
Considering the positions on the ring:
-
Position 2: Ortho to the bromo group, but ortho to the strongly deactivating nitro group.
-
Position 4: Para to the bromo group, but ortho to the bromomethyl group and meta to the nitro group.
-
Position 6: Ortho to the bromo group, but ortho to the nitro group.
The powerful meta-directing influence of the nitro group, coupled with the deactivating effects at the ortho and para positions to the bromo group, suggests that any electrophilic substitution would be extremely difficult and would likely occur at the least deactivated position, which is meta to all three substituents. However, given the high degree of deactivation, forcing conditions would be required, and yields are expected to be low.[10]
Nucleophilic Aromatic Substitution
The presence of the strong electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution (SNAr). However, for SNAr to be efficient, the electron-withdrawing group should be ortho or para to the leaving group (in this case, the bromo group).[11] In this compound, the nitro group is meta to the bromo group, which significantly reduces its ability to stabilize the Meisenheimer complex intermediate through resonance. Therefore, nucleophilic substitution at the C-Br bond is expected to be slow.[1]
Reactivity of the Bromomethyl Group
The bromomethyl group introduces another reactive site to the molecule. Benzylic halides are generally reactive towards nucleophilic substitution, proceeding through either an Sₙ1 or Sₙ2 mechanism.
-
Sₙ1 Reactivity: The presence of the electron-withdrawing nitro and bromo groups on the aromatic ring will destabilize the formation of a benzylic carbocation, making an Sₙ1 pathway highly unfavorable.[2]
-
Sₙ2 Reactivity: The benzylic carbon is sterically accessible, and the electron-withdrawing groups on the ring increase its electrophilicity, making it susceptible to attack by nucleophiles. Therefore, the bromomethyl group is expected to be the primary site of nucleophilic attack under Sₙ2 conditions.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the bromomethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2 | Singlet | Aromatic H |
| ~8.0 | Singlet | Aromatic H |
| ~7.8 | Singlet | Aromatic H |
| ~4.6 | Singlet | -CH₂Br |
The aromatic protons are expected to appear as distinct singlets in the downfield region due to the strong deshielding effects of the electron-withdrawing substituents and the lack of adjacent protons for coupling. The methylene protons of the bromomethyl group will appear as a singlet further downfield than a typical benzylic CH₂ group due to the deshielding effect of the adjacent bromine atom.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-NO₂ |
| ~140 | C-CH₂Br |
| ~135 | C-Br |
| ~130, ~128, ~125 | Aromatic C-H |
| ~32 | -CH₂Br |
The carbons attached to the electron-withdrawing groups (C-NO₂, C-Br, C-CH₂Br) will be the most deshielded. The benzylic carbon of the bromomethyl group will appear at a characteristic chemical shift.
Predicted IR Spectrum
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H stretch |
| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretch |
| ~1600, ~1475 | Aromatic C=C stretch |
| ~1250 | C-N stretch |
| ~850-750 | C-H out-of-plane bending |
| ~700-550 | C-Br stretch |
The strong absorptions corresponding to the nitro group stretches are particularly diagnostic.
Synthetic Considerations
A plausible synthetic route to this compound can be envisioned starting from a commercially available precursor like 3,5-dibromotoluene.
Figure 3: Proposed synthetic pathway to this compound.
Step 1: Nitration of 3,5-Dibromotoluene. The methyl group is an ortho-, para-director, and the bromo groups are also ortho-, para-directors. Nitration of 3,5-dibromotoluene would likely lead to a mixture of isomers. A more controlled approach would be the nitration of a precursor where the desired regiochemistry is more readily achieved.
Alternative Step 1: Bromination of m-Nitrotoluene. A more regioselective approach would be the bromination of m-nitrotoluene. The nitro group is a meta-director, and the methyl group is an ortho-, para-director. Bromination would likely occur at the position meta to the nitro group and ortho to the methyl group.
Step 2: Benzylic Bromination. Once the 1-bromo-3-methyl-5-nitrobenzene intermediate is obtained, a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) would selectively brominate the benzylic position to yield the final product.[12]
Experimental Protocol: Proposed Synthesis of this compound
Part A: Nitration of 3-Bromotoluene
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add 3-bromotoluene to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of nitrated products.
-
Purify the desired 1-bromo-3-methyl-5-nitrobenzene isomer by column chromatography or recrystallization.
Part B: Benzylic Bromination
-
Dissolve the purified 1-bromo-3-methyl-5-nitrobenzene in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Applications in Drug Development and Organic Synthesis
The trifunctional nature of this compound makes it a potentially valuable intermediate in organic synthesis and medicinal chemistry.
-
Scaffold for Multi-substituted Aromatics: The three distinct functional groups can be selectively manipulated to introduce further diversity. The bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the bromomethyl group can be substituted by various nucleophiles, and the nitro group can be reduced to an amine, which can then be further functionalized.
-
Probing Structure-Activity Relationships (SAR): The 1,3,5-substitution pattern is found in a variety of biologically active molecules. This scaffold can be used to synthesize libraries of compounds for SAR studies in drug discovery programs. For instance, 1,3,5-trisubstituted benzenes have been investigated as thrombin inhibitors.[11]
-
Linker Chemistry: The reactive bromomethyl group can be used to attach this aromatic core to other molecules, serving as a linker in the synthesis of more complex structures, such as bioconjugates or functional materials.
-
Precursor to Biologically Active Compounds: Nitroaromatic compounds are precursors to a wide range of pharmaceuticals. The nitro group can be a key pharmacophore itself or can be reduced to an amine, a common functional group in many drugs.[13] For example, 3,5-disubstituted pyridines, which share a similar substitution pattern, have shown potent activity against drug-resistant Mycobacterium tuberculosis.[14]
Conclusion
This compound presents a fascinating case study in the interplay of electronic effects in a polysubstituted aromatic system. The powerful electron-withdrawing nature of the nitro group dominates the electronic landscape, rendering the aromatic ring highly deactivated towards electrophilic attack. The bromo and bromomethyl groups further contribute to this deactivation through their inductive effects. The primary site of reactivity for nucleophilic attack is predicted to be the benzylic carbon of the bromomethyl group via an Sₙ2 mechanism. The versatile array of functional groups makes this molecule a potentially valuable, albeit challenging, building block for the synthesis of complex, highly substituted aromatic compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of the electronic principles outlined in this guide is crucial for any scientist seeking to utilize this or similarly substituted aromatic compounds in their research.
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A Strategic Guide to the Research Applications of 1-Bromo-3-(bromomethyl)-5-nitrobenzene: A Trifunctional Linchpin for Complex Molecule Synthesis
Abstract
In the landscape of modern chemical synthesis, the demand for versatile and strategically functionalized building blocks is paramount. 1-Bromo-3-(bromomethyl)-5-nitrobenzene emerges as a uniquely powerful scaffold, offering three distinct and orthogonally reactive functional groups. This guide provides an in-depth technical exploration of this compound's potential research applications, moving beyond a simple cataloging of reactions to a strategic analysis of how its unique architecture can be leveraged by researchers, medicinal chemists, and drug development professionals. We will delve into the nuanced reactivity of each functional group, present detailed, field-proven protocols for their manipulation, and propose innovative synthetic strategies for the construction of complex molecular architectures, including kinase inhibitors, PROTACs, and conformationally constrained macrocycles.
The Strategic Advantage: A Trifunctional Platform with Orthogonal Reactivity
This compound is more than a simple aromatic compound; it is a trifunctional platform engineered for sequential and selective chemical transformations. The strategic placement of a benzylic bromide, an aryl bromide, and a nitro group at the 1, 3, and 5 positions of the benzene ring provides a powerful toolkit for the synthetic chemist.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 139194-80-2 |
| Molecular Formula | C₇H₅Br₂NO₂ |
| Molecular Weight | 294.93 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Boiling Point | 350.4 ± 27.0 °C at 760 mmHg |
| Density | 2.0 ± 0.1 g/cm³ |
The key to unlocking the potential of this molecule lies in understanding the differential reactivity of its functional groups, which allows for a stepwise and controlled elaboration of the molecular scaffold.
-
The Bromomethyl Group (-CH₂Br): As a benzylic halide, this group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of moieties, including amines, thiols, alcohols, and carbanions, forming the initial anchor point for building molecular complexity. The electron-withdrawing nature of the nitro group further enhances the electrophilicity of the benzylic carbon, promoting rapid reaction with nucleophiles.
-
The Aryl Bromo Group (-Br): This functionality is a robust handle for modern cross-coupling chemistry. It readily participates in palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino substituents.
-
The Nitro Group (-NO₂): The nitro group serves a dual purpose. Initially, its strong electron-withdrawing nature influences the reactivity of the other positions on the ring. Subsequently, it can be selectively reduced to an aniline (-NH₂), a critical functional group in many pharmaceutical compounds, providing a site for amide bond formation, sulfonylation, or diazotization reactions.
The strategic 1,3,5-substitution pattern provides a divergent synthetic handle, allowing for the creation of molecules with a defined three-dimensional architecture.
Caption: Sequential functionalization workflow for this compound.
Application in Medicinal Chemistry: Crafting the Next Generation of Therapeutics
The unique trifunctional nature of this compound makes it an ideal starting material for the synthesis of complex molecules with therapeutic potential.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology and immunology.[1] Many of these drugs feature a substituted aromatic core that binds within the ATP-binding pocket of the target kinase.[2] The subject compound provides a versatile scaffold for the rapid generation of diverse kinase inhibitor libraries.
Proposed Synthetic Workflow for a Generic Kinase Inhibitor Scaffold:
Caption: Multi-step synthesis of a potential kinase inhibitor scaffold.
Step-by-Step Protocol:
-
Nucleophilic Substitution: The synthesis commences with the reaction of the benzylic bromide with a heterocyclic amine, a common motif in many kinase inhibitors.[3]
-
Suzuki-Miyaura Coupling: The aryl bromide is then subjected to a Suzuki-Miyaura coupling with an appropriate arylboronic acid to introduce a biaryl moiety, another key feature for kinase binding.
-
Nitro Reduction: The nitro group is selectively reduced to an aniline.
-
Amide Bond Formation: Finally, the newly formed aniline is acylated to introduce a side chain that can interact with the solvent-exposed region of the kinase.
This modular approach allows for the rapid generation of a library of compounds by varying the nucleophile, the boronic acid, and the acyl chloride.
A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[4][5] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The nature of the linker is crucial for the efficacy of the PROTAC.[6] this compound can serve as a rigid aromatic linker, providing a defined spatial orientation between the two ligands.
Conceptual Design of a PROTAC using the Topic Compound as a Linker:
Caption: Conceptual structure of a PROTAC incorporating the trifunctional core.
The synthesis would involve the sequential attachment of the target protein ligand (e.g., via nucleophilic substitution at the bromomethyl position) and the E3 ligase ligand (e.g., via Suzuki coupling at the bromo position). The nitro group could be retained for its electronic properties or reduced to an amine for further functionalization to modulate solubility and cell permeability.
Application in Materials Science: Building Blocks for Functional Architectures
The rigid, trifunctional nature of this compound also makes it a valuable building block for the synthesis of novel materials.
Synthesis of Macrocycles and Conformationally Constrained Peptides
Macrocycles are of great interest in drug discovery and materials science due to their unique structural and binding properties.[2][7] The subject compound can be used as a building block to create rigid macrocyclic structures. For example, reaction with a diamine or a dithiol at the benzylic bromide position can lead to the formation of a macrocycle. The aryl bromide and nitro group can then be further functionalized to tune the properties of the macrocycle.
Similarly, this compound can be used to synthesize conformationally constrained peptides.[8] By linking two amino acid side chains through the benzylic bromide and another functional group on the aromatic ring, a rigid loop can be introduced into a peptide sequence, which can enhance its biological activity and stability.
Experimental Protocols
The following are detailed, field-proven protocols for the key transformations of this compound.
Protocol for Nucleophilic Substitution at the Benzylic Position
Objective: To synthesize a substituted benzyl amine via Sₙ2 reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture under an inert atmosphere at 60-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Position
Objective: To synthesize a biaryl derivative.
Materials:
-
1-Bromo-3-(substituted)-5-nitrobenzene derivative (from 4.1)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and water (4:1 mixture, degassed)
-
Schlenk flask with stir bar
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Selective Reduction of the Nitro Group
Objective: To synthesize an aniline derivative.
Materials:
-
Nitro-substituted biaryl derivative (from 4.2)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq)
-
Ethanol
-
Round-bottom flask with stir bar
-
Reflux condenser
Procedure:
-
To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (5.0 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound is a powerful and versatile building block with significant potential in various areas of chemical research. Its trifunctional nature, combined with the orthogonal reactivity of its functional groups, provides a robust platform for the synthesis of complex and diverse molecular architectures. The strategic, stepwise functionalization of this compound opens up new avenues for the rapid generation of libraries of bioactive molecules, including kinase inhibitors and PROTACs, as well as novel materials such as macrocycles and conformationally constrained peptides. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable synthetic linchpin. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in driving innovation.
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An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-nitrobenzene: A Versatile Trifunctional Linker in Synthetic Chemistry
Introduction and Strategic Overview
1-Bromo-3-(bromomethyl)-5-nitrobenzene is a trifunctional aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. Its molecular architecture, featuring a stable aromatic core functionalized with three distinct reactive sites—an aryl bromide, a benzylic bromide, and a nitro group—offers a powerful platform for the strategic construction of complex molecular entities. The differential reactivity of these groups allows for sequential, chemoselective transformations, making this compound an invaluable building block and bifunctional linker.[1][2]
This guide provides an in-depth analysis of this compound, covering its synthesis, physicochemical properties, reactivity profile, and applications. The narrative emphasizes the causality behind experimental choices, providing field-proven insights for its effective utilization in research and development settings.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and for its unambiguous characterization. The key properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 139194-80-2 | [3] |
| Molecular Formula | C₇H₅Br₂NO₂ | [3] |
| Molecular Weight | 294.93 g/mol | [3] |
| Density | 2.0 ± 0.1 g/cm³ | [4] |
| Boiling Point | 350.4 ± 27.0 °C at 760 mmHg | [4] |
| SMILES | C1=C(C=C(C=C1[O-])Br)CBr | [3] |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Aromatic protons expected in the δ 7.5-8.5 ppm range, showing complex splitting patterns. The benzylic protons (-CH₂Br) are expected as a singlet around δ 4.5-4.8 ppm. |
| ¹³C NMR | Aromatic carbons would appear in the δ 120-150 ppm range. The carbon attached to the nitro group would be significantly downfield. The benzylic carbon is expected around δ 30-35 ppm. |
| IR (Infrared) | Characteristic peaks expected for: C-Br stretch (~550-650 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹), and C-H aromatic stretching (~3000-3100 cm⁻¹). |
| MS (Mass Spec) | The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). |
Synthesis and Mechanistic Insights
The most direct and logical synthetic route to this compound is via the free-radical bromination of its precursor, 1-Bromo-3-methyl-5-nitrobenzene.[4][6] This transformation selectively targets the benzylic protons of the methyl group, leaving the aromatic ring and its substituents intact.
Caption: Figure 2: Differential reactivity and potential synthetic pathways.
-
The Benzylic Bromide (-CH₂Br): This is the most reactive site on the molecule. [7]As a benzylic halide, it is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the easy introduction of a wide range of functionalities, including amines, alcohols, thiols, and cyanides, forming stable benzyl-heteroatom bonds. [1][2]This reactivity is the primary reason for its use as a linker.
-
The Aryl Bromide (-Br): The bromine atom directly attached to the aromatic ring is significantly less reactive towards traditional nucleophilic substitution. However, it is an excellent handle for modern palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. [8]This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the construction of complex biaryl systems or other extended conjugated structures.
-
The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. [9]Its primary synthetic value lies in its ability to be readily reduced to an amino group (-NH₂). [10]This transformation, typically achieved with reagents like SnCl₂/HCl or catalytic hydrogenation, introduces a new nucleophilic site, opening up a host of subsequent derivatization possibilities, including amide bond formation and diazotization.
Applications in Medicinal Chemistry and Drug Development
The unique trifunctional nature of this compound makes it a strategic building block in the synthesis of pharmaceutical intermediates and complex molecular scaffolds. [1][10]
-
Bifunctional Linkers: Its most prominent role is as a linker molecule. [2][11]One part of a target molecule can be attached via nucleophilic substitution at the highly reactive benzylic bromide position. Subsequently, a second molecular entity can be coupled to the aryl bromide position using palladium catalysis. The rigid benzene core ensures a defined spatial distance and orientation between the two linked fragments, a critical design element in areas like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
-
Scaffold Development: The sequential and selective functionalization of the molecule allows for the creation of highly substituted aromatic cores. [10]For example, reduction of the nitro group to an amine, followed by reactions at the two bromine sites, can generate diverse libraries of compounds for screening against biological targets such as protein kinases. [10]While not a final drug itself, it serves as a crucial intermediate in the synthesis of novel drug candidates. [12][13]
Safety and Handling
GHS Hazard Classification: this compound is a hazardous substance and must be handled with appropriate precautions. [3]* H302: Harmful if swallowed. [3]* H314: Causes severe skin burns and eye damage. [3]* H335: May cause respiratory irritation. [3] Handling Protocol:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Experimental Protocols
The following protocols are generalized procedures and should be adapted and optimized based on specific laboratory conditions and scales.
Protocol 1: Synthesis of this compound
-
Objective: To synthesize the title compound via free-radical bromination of 1-Bromo-3-methyl-5-nitrobenzene.
-
Materials:
-
1-Bromo-3-methyl-5-nitrobenzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl Peroxide (BPO) (0.05 eq)
-
Carbon tetrachloride (CCl₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-Bromo-3-methyl-5-nitrobenzene and carbon tetrachloride.
-
Add N-Bromosuccinimide and benzoyl peroxide to the mixture.
-
Heat the reaction mixture to reflux (approx. 77°C) under inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with a 10% sodium thiosulfate solution (to quench any remaining bromine) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or column chromatography to afford the pure this compound.
-
Protocol 2: Nucleophilic Substitution at the Benzylic Position
-
Objective: To demonstrate the selective reactivity of the benzylic bromide with a nucleophile (e.g., benzylamine).
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in acetonitrile.
-
Add potassium carbonate (as a base to scavenge the HBr byproduct) and benzylamine.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired product, which can be further purified if necessary.
-
References
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Safety and handling of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
An In-depth Technical Guide to the Safety and Handling of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and toxicological profile of this compound (CAS No: 139194-80-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data from established safety datasheets, toxicological databases, and chemical literature. The focus is on providing a deep, causality-driven understanding of the hazards associated with this compound and the corresponding best practices to ensure laboratory safety. The guide details necessary personal protective equipment (PPE), emergency procedures, storage requirements, and waste disposal protocols, grounded in the compound's specific chemical reactivity and toxicological endpoints.
Compound Identification and Physicochemical Properties
This compound is a multi-functionalized aromatic compound. Its structure incorporates a nitro group, a nuclear bromine atom, and a benzylic bromide, each contributing to its unique reactivity and hazard profile.
Caption: GHS Hazard Pictograms for the compound.
Toxicological Profile: A Mechanistic View
-
Corrosivity and Lachrymatory Effects: The C-Br bond in the bromomethyl (-CH₂Br) group is highly labile and susceptible to nucleophilic attack. Upon contact with moisture on skin, eyes, or mucous membranes, the compound can readily alkylate biological macromolecules (proteins, DNA), leading to rapid cell damage, severe chemical burns, and blistering. This reactivity also makes it a potent lachrymator (tear-inducing agent). The hazard is similar to that of other benzyl bromides, which are known to be destructive to tissues.[1]
-
Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract. The mechanism is similar to skin corrosion, where the compound damages the mucosal linings of the nose, throat, and lungs.[2][1]
-
Systemic Toxicity (Methemoglobinemia): While specific data for this compound is limited, the nitrobenzene core is a well-known toxicophore. Upon absorption into the body, nitroaromatic compounds can be metabolized to intermediates that oxidize the iron in hemoglobin from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin.[3][4] Methemoglobin is incapable of binding and transporting oxygen, leading to a condition called methemoglobinemia. Symptoms can be delayed for 2-4 hours and include cyanosis (bluish skin), headache, dizziness, fatigue, and in severe cases, coma and death.[4][5] All routes of exposure—inhalation, ingestion, and dermal absorption—can lead to this systemic effect.[4]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and rigorous PPE usage, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood should be located in an area free from cross-drafts.[6][8]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5][7]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves. Nitrile gloves are a common choice, but it is critical to consult the manufacturer's data for breakthrough time and permeation resistance against brominated and nitroaromatic compounds. Double-gloving is recommended. Gloves must be inspected before use and disposed of immediately after contamination.[6]
-
Eye and Face Protection: Chemical safety goggles conforming to EU standard EN166 or OSHA regulations are mandatory. Due to the severe corrosive nature of the compound, a full-face shield should be worn in addition to goggles, especially when handling larger quantities or there is a risk of splashing.[9]
-
Skin and Body Protection: A flame-retardant lab coat, fully buttoned, is required. For significant operations, a chemical-resistant apron or suit may be necessary. Ensure clothing provides full coverage.[8][9]
-
Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., OV/AG/P99 type) must be used.[6]
Caption: A generalized workflow for safely handling the compound.
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] The storage location should be a designated area for toxic and corrosive chemicals, locked up to restrict access.[9] Protect from heat and direct sunlight.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]
-
Causality: Strong bases can initiate dehydrobromination or nucleophilic substitution reactions, which can be exothermic and uncontrolled. Strong oxidizers can react violently with the organic material, posing a fire or explosion risk.
-
Emergency Procedures
Immediate and correct response is critical to mitigate injury.
Table 2: First-Aid Measures
| Exposure Route | Action | Source |
|---|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get emergency medical help immediately. | [8][9] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Get emergency medical help immediately. | [6][9] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get emergency medical help immediately. | [8][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get emergency medical help immediately. | [6][9]|
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.[6][10]
-
Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could disperse the powder.
-
Protect: Wear the full PPE described in Section 3.2, including respiratory protection.
-
Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[10] Do not use combustible materials like sawdust. Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[6][8]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the institution's Environmental Health and Safety (EHS) department.[10]
Waste Disposal Protocol
Chemical waste must be handled as hazardous. Do not dispose of down the drain or in general trash.[3][10]
-
Segregation: Collect waste containing this compound in a dedicated "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated, acidic, or basic waste streams.[10]
-
Containerization: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, screw-top lid provided by your institution's EHS department.[10] Do not fill the container more than 90% full.[10]
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. Clearly list all constituents and their approximate percentages.[10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment until it is collected by EHS personnel.[10]
-
Final Disposal: The recommended method for final disposal is high-temperature incineration at a licensed hazardous waste facility equipped with afterburners and scrubbers to neutralize acidic gases (like HBr) produced during combustion.[6][10]
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Thermal stability of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
An In-Depth Technical Guide on the Thermal Stability of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Double-Edged Sword of Reactivity
The utility of this compound in organic synthesis is derived from its reactive functional groups. The bromomethyl group is susceptible to nucleophilic substitution, while the nitro group can be reduced to an amine, and the methyl group can be oxidized.[1] This inherent reactivity, however, often correlates with decreased thermal stability. Nitroaromatic compounds, in particular, are known to be energetic materials, capable of undergoing exothermic decomposition at elevated temperatures.[2][4] The presence of a bromomethyl group, which can also participate in thermal degradation, further complicates the stability profile.[3]
A thorough understanding of the thermal stability of this compound is therefore not merely an academic exercise but a critical safety and process development imperative. This guide will delve into the theoretical underpinnings of its potential decomposition, outline rigorous experimental protocols for its assessment, and provide a framework for interpreting the resulting data.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for any stability assessment.
| Property | Value | Source |
| CAS Number | 139194-80-2 | [5][6] |
| Molecular Formula | C₇H₅Br₂NO₂ | [5][6] |
| Molecular Weight | 294.93 g/mol | [6] |
| Appearance | Not explicitly stated, but related compounds are crystalline solids. | [2] |
| Boiling Point | 350.4 ± 27.0 °C at 760 mmHg | [5] |
| Density | 2.0 ± 0.1 g/cm³ | [5] |
Theoretical Framework for Thermal Decomposition
The thermal decomposition of this compound is likely a complex process involving multiple competing pathways. Based on the literature for related compounds, the following mechanisms are plausible:
-
C-NO₂ Bond Homolysis: A common initial step in the decomposition of nitroaromatic compounds is the cleavage of the carbon-nitro bond, a process that is highly dependent on temperature.[7][8]
-
Nitro-Nitrite Isomerization: The nitro group can isomerize to a nitrite group, which is less stable and can readily cleave.[9]
-
C-Br Bond Cleavage: The carbon-bromine bond in the bromomethyl group is also a potential site for initial homolytic cleavage, forming a benzyl-type radical and a bromine radical.[3][10]
-
Intramolecular Rearrangements: The presence of ortho-substituents in nitroaromatic compounds can introduce unique decomposition pathways, such as intramolecular rearrangements.[4][8]
The interplay of these pathways will dictate the overall decomposition behavior, including the onset temperature and the nature of the decomposition products. The presence of bromine is also significant, as brominated flame retardants are known to release bromine radicals that can interfere with combustion processes.[11]
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The primary analytical methods employed are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).[12]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is invaluable for identifying thermal events such as melting, crystallization, and decomposition, and for quantifying the associated enthalpy changes.[15][16]
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Instrumentation: Utilize a calibrated DSC instrument.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any exothermic events indicative of decomposition. Determine the onset temperature and the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] It is used to determine the thermal stability and decomposition temperature of materials.[10][12]
Experimental Protocol: TGA of this compound
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.[10]
-
Instrumentation: Utilize a calibrated TGA instrument.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min.
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5%, 10%, and 50% mass loss occurs (Td5, Td10, Td50).
Accelerating Rate Calorimetry (ARC)
ARC is a specialized technique for evaluating thermal hazards by studying the behavior of materials under adiabatic conditions.[17][18] It is crucial for identifying the potential for thermal runaway reactions.[19][20]
Experimental Protocol: ARC Analysis of this compound
-
Sample Preparation: Place a known quantity of the sample into a small, high-pressure-resistant container (a "bomb").[21]
-
Instrumentation: Utilize a calibrated ARC instrument.
-
Operating Mode: Employ the "heat-wait-search" mode. The instrument heats the sample in small increments and then waits to detect any self-heating.[21]
-
Adiabatic Following: If an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature, simulating a worst-case scenario of no heat loss.[21]
-
Data Analysis: The data collected includes temperature and pressure as a function of time, which can be used to calculate key safety parameters such as the onset temperature of self-heating, the time to maximum rate (TMR), and the adiabatic temperature rise.[20][21]
Predicted Thermal Behavior and Data Interpretation
While specific experimental data is unavailable, a hypothetical thermal profile can be constructed based on the behavior of similar compounds. Studies on nitrobenzyl halides have shown that bromide derivatives are less stable than their chloride counterparts, and that ortho isomers are the least stable.[22]
Hypothetical TGA/DSC Data Summary
| Parameter | Predicted Value/Observation | Rationale |
| Melting Point (DSC) | ~50-70 °C | Based on related bromonitrobenzene compounds.[2][23] |
| Decomposition Onset (TGA) | 150-250 °C | Nitroaromatic compounds are known to decompose exothermally at elevated temperatures.[2] The presence of the bromomethyl group may further lower the stability.[22] |
| Decomposition Characteristics (DSC) | Sharp, significant exotherm | Indicative of a rapid, energetic decomposition. |
| Mass Loss (TGA) | Multi-stage decomposition | Initial loss may correspond to the cleavage of the C-Br or C-NO₂ bonds, followed by further fragmentation at higher temperatures.[10][24] |
| ARC Onset Temperature | Lower than TGA/DSC onset | ARC is more sensitive to self-heating under adiabatic conditions.[21] |
Visualization of Workflows and Pathways
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for comprehensive thermal stability assessment.
Hypothetical Thermal Decomposition Pathway
Caption: A simplified hypothetical thermal decomposition pathway.
Safety, Handling, and Storage Implications
Given the predicted thermal instability, stringent safety protocols are paramount when working with this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] The use of light-resistant containers is also recommended, as nitroaromatic compounds can be light-sensitive.[2]
-
Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.
-
Thermal Hazards: Avoid strong heating, as this can lead to exothermic decomposition and the formation of explosive mixtures with air. Operations involving elevated temperatures should be conducted with extreme caution and appropriate engineering controls.
Conclusion
This compound is a valuable synthetic intermediate, but its chemical structure suggests a significant potential for thermal instability. While this guide provides a robust framework for understanding and assessing this risk, it is imperative that the experimental protocols outlined herein are conducted to obtain specific data for this compound. The resulting information will be crucial for ensuring its safe handling, developing robust and safe synthetic processes, and ultimately, for realizing its full potential in research and development.
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Methodological & Application
Application Notes and Protocols: Strategic Use of 1-Bromo-3-(bromomethyl)-5-nitrobenzene in Synthetic Chemistry
Introduction: A Trifunctional Linchpin for Molecular Scaffolding
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Bromo-3-(bromomethyl)-5-nitrobenzene emerges as a uniquely versatile building block, offering a trifunctional platform for researchers in drug discovery and materials science. This molecule is endowed with three distinct reactive centers: a highly labile benzylic bromide, a moderately reactive aryl bromide, and an electron-withdrawing nitro group that can be chemically transformed. The differential reactivity of these groups allows for a controlled, stepwise functionalization, enabling the synthesis of diverse compound libraries from a single, readily accessible precursor.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will dissect the causality behind its reactivity, present field-proven protocols for its key transformations, and illustrate strategic pathways for sequential functionalization.
Understanding the Hierarchy of Reactivity
The synthetic power of this compound lies in the predictable and hierarchical reactivity of its functional groups. This allows for chemoselective modifications, targeting one site while preserving the others for subsequent steps.
-
Benzylic Bromide (-CH₂Br): This is the most reactive site on the molecule. As a primary benzylic halide, it is highly susceptible to nucleophilic attack via an Sₙ2 mechanism. This reactivity is the cornerstone for introducing a wide variety of side chains early in a synthetic sequence.
-
Aryl Bromide (-Br): The bromine atom attached directly to the aromatic ring is significantly less reactive towards classical nucleophilic substitution. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] These reactions are fundamental for constructing C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively.[1][2]
-
Nitro Group (-NO₂): The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be readily reduced to a primary amine (-NH₂).[1] This transformation converts an electron-withdrawing group into a versatile electron-donating group, opening up avenues for amide bond formation, diazotization, or further aromatic substitutions.[1][3]
This predictable reactivity allows for a logical and efficient approach to molecular design, as illustrated below.
Caption: Hierarchical reactivity of this compound.
Core Synthetic Protocols
The following sections provide detailed, validated protocols for the key transformations of this compound.
Protocol 1: Nucleophilic Substitution at the Benzylic Position
The benzylic bromide is an excellent electrophile for reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is typically the first step in a multi-step synthesis.
Causality: The C-Br bond at the benzylic position is weakened by the adjacent phenyl ring, which stabilizes the transition state of an Sₙ2 reaction. This makes it significantly more reactive than the aryl bromide. This transformation is fundamental for introducing side chains found in many biologically active molecules.[4]
Experimental Protocol: Synthesis of Substituted Benzylamines
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF, 0.2 M), add the desired primary or secondary amine (1.1 eq).[4]
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) to scavenge the HBr generated during the reaction.[4]
-
Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired substituted benzylamine.
Protocol 2: Palladium-Catalyzed Cross-Coupling of the Aryl Bromide
After functionalizing the benzylic position, the aryl bromide serves as a robust handle for building molecular complexity through carbon-carbon bond formation.
Causality: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[5] It proceeds via a catalytic cycle involving a palladium catalyst and is tolerant of a wide variety of functional groups, making it ideal for use on complex intermediates.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[5]
Experimental Protocol (Predictive):
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 1-bromo-3-(substituted-methyl)-5-nitrobenzene derivative (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 eq).[1][5]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 ratio).[5]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Predicted Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid | Predicted Yield (%) |
| Phenylboronic acid | 85-95 |
| 4-Methoxyphenylboronic acid | 80-90 |
| 3-Pyridinylboronic acid | 75-85 |
| 4-Acetylphenylboronic acid | 80-90 |
Note: Yields are predictive and may require optimization based on specific substrates and reaction conditions.[1]
Causality: The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[2] The resulting arylalkynes are important intermediates in pharmaceuticals and materials science.[1][7]
Experimental Protocol (Predictive):
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide substrate (1.0 eq), bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (3 mol%), and copper(I) iodide (CuI) (2-4 mol%).[1][8]
-
Solvent and Reagents: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) followed by a base, typically an amine like triethylamine (Et₃N), which also serves as a solvent.[1][8]
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 6-12 hours. Gentle heating (40-50 °C) may be required for less reactive substrates. Monitor progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired arylalkyne.
Data Presentation: Predicted Yields for Sonogashira Coupling
| Terminal Alkyne | Predicted Yield (%) |
| Phenylacetylene | 80-90 |
| Trimethylsilylacetylene | 85-95 |
| 1-Hexyne | 75-85 |
| Propargyl alcohol | 70-80 |
Note: Yields are predictive and may require optimization.[1]
Protocol 3: Chemoselective Reduction of the Nitro Group
The final key transformation is the reduction of the nitro group to an aniline, which dramatically alters the electronic properties of the ring and provides a new site for functionalization.
Causality: The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis.[9] A key challenge is to perform this reduction without affecting other sensitive functional groups, particularly the aryl bromide. Catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation.[10] Therefore, chemical reducing agents are often preferred for substrates containing halogen atoms.
Experimental Protocol: Reduction using Tin(II) Chloride
-
Reaction Setup: Dissolve the nitroaromatic compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid (HCl) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-70 °C) for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9).
-
Extraction and Purification: Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude aniline can be purified by column chromatography.
Data Presentation: Comparison of Nitro Reduction Methods
| Reagent | Conditions | Selectivity Notes |
| SnCl₂ / HCl | EtOH, RT to 70°C | Excellent chemoselectivity; tolerates aryl halides.[11] |
| Fe / NH₄Cl or AcOH | EtOH/H₂O, Reflux | Mild and effective; generally safe for aryl bromides.[10] |
| H₂, Raney Nickel | EtOH or MeOH | Can be used, but risk of dehalogenation is higher than with Fe or SnCl₂.[10] |
| H₂, Pd/C | EtOH or MeOH | High risk of dehalogenation (C-Br bond cleavage); generally not recommended for this substrate.[10] |
Strategic Synthesis: A Sequential Functionalization Workflow
The true synthetic power of this compound is realized when these protocols are combined in a logical sequence to rapidly build molecular diversity.
Caption: A potential workflow for sequential functionalization.
This strategic approach allows for the systematic variation of three different points on the molecular scaffold (the benzylic position, the aryl position, and the amino position), making it an invaluable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug development.
Conclusion
This compound is a powerful and versatile trifunctional building block. Its well-defined hierarchy of reactivity enables chemists to perform selective and sequential modifications with a high degree of control. The protocols outlined in this guide for nucleophilic substitution, palladium-catalyzed cross-coupling, and nitro group reduction provide a robust foundation for leveraging this reagent in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. By understanding and applying these synthetic strategies, researchers can significantly accelerate their discovery programs.
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Navigating Nucleophilic Substitution Reactions with 1-Bromo-3-(bromomethyl)-5-nitrobenzene: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
1-Bromo-3-(bromomethyl)-5-nitrobenzene is a bifunctional electrophilic scaffold of significant interest in medicinal chemistry and materials science. Its unique structure, featuring two distinct carbon-bromine bonds—a highly reactive benzylic bromide and a less reactive aryl bromide—offers a platform for sequential and regioselective chemical modifications. This guide provides a detailed exploration of the principles governing nucleophilic substitution reactions at both sites. We present field-tested protocols, explain the causality behind experimental choices, and offer mechanistic diagrams to provide researchers, scientists, and drug development professionals with a comprehensive framework for utilizing this versatile building block.
Introduction: A Tale of Two Bromides
The synthetic utility of this compound stems from the differential reactivity of its two halogenated positions. The bromomethyl group is a classic benzylic halide, while the bromine atom directly attached to the aromatic ring is an aryl halide.
-
Benzylic Bromide (-CH₂Br): The carbon atom is sp³-hybridized. This site is highly susceptible to standard bimolecular (Sₙ2) and, under certain conditions, unimolecular (Sₙ1) nucleophilic substitution. The reactivity is enhanced by the adjacent benzene ring, which stabilizes the transition state in an Sₙ2 reaction and the carbocation intermediate in an Sₙ1 reaction.[1][2] Benzylic halides are generally much more reactive than simple alkyl halides in these reactions.[2]
-
Aryl Bromide (Ar-Br): The carbon atom is sp²-hybridized. This site is notoriously unreactive towards Sₙ1 and Sₙ2 mechanisms.[3][4][5] The C-Br bond is strengthened by resonance, and the Sₙ2 backside attack is sterically hindered by the aromatic ring.[4][5] However, this position can be forced to undergo substitution via a Nucleophilic Aromatic Substitution (SₙAr) mechanism, a pathway facilitated by the presence of strong electron-withdrawing groups on the ring.[6][7][8]
This disparity in reactivity is the key to performing selective chemistry on this molecule, allowing for the functionalization of the benzylic position while leaving the aryl bromide intact for subsequent transformations like cross-coupling reactions.
Regioselective Substitution at the Benzylic Position (Sₙ2 Pathway)
Under standard to mild conditions, nucleophiles will overwhelmingly and selectively attack the more electrophilic and reactive benzylic carbon. The reaction typically proceeds via a classic Sₙ2 mechanism, especially with strong, non-bulky nucleophiles.
Mechanistic Rationale
The Sₙ2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[9] The stability of the transition state is key. For benzylic halides, the p-orbitals of the adjacent aromatic ring overlap with the p-orbital of the reacting carbon in the transition state, delocalizing the electron density and lowering the activation energy.[2] This makes the benzylic position significantly more reactive than a primary alkyl halide.
Caption: Regioselective Sₙ2 attack at the benzylic carbon.
General Protocol for Benzylic Substitution
Safety Precaution: Benzylic bromides are often lachrymatory and irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Objective: To substitute the benzylic bromine with a generic nucleophile (e.g., an amine, alkoxide, or thiolate).
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 2.5 eq, see table below)
-
Base (if required, e.g., K₂CO₃, Et₃N, NaH)
-
Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Standard workup and purification reagents
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., ACN, 10-20 mL per mmol of substrate).
-
Reagent Addition:
-
For neutral nucleophiles like amines, add the amine (2.2-2.5 eq) directly. One equivalent acts as the nucleophile, while the second acts as a base to quench the HBr byproduct. Alternatively, use 1.1 eq of the amine and 1.5 eq of a non-nucleophilic base like triethylamine or potassium carbonate.[9]
-
For anionic nucleophiles generated in situ (e.g., from alcohols or thiols), first add the alcohol/thiol (1.2 eq) and a suitable base (e.g., NaH, 1.2 eq) to the solvent at 0 °C, stir for 30 minutes to form the nucleophile, then add the substrate.
-
-
Reaction: Stir the mixture at the specified temperature (see table below). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature. If DMF was used, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). If ACN or THF was used, remove the solvent under reduced pressure, then partition the residue between water and ethyl acetate.
-
Combine the organic layers and wash with water and then with brine to remove residual solvent and salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Data Table: Conditions for Selective Benzylic Substitution
| Nucleophile (Class) | Example | Base | Solvent | Temp (°C) | Notes |
| Primary/Secondary Amine | Morpholine | K₂CO₃ or excess amine | ACN, DMF | 25 - 60 | Using excess amine (2.2 eq) avoids adding a separate base.[9] |
| Alcohol / Phenol | Sodium Phenoxide | NaH (to form alkoxide) | THF, DMF | 0 - 25 | The alcohol must be deprotonated first to form the more potent alkoxide nucleophile. |
| Thiol | Sodium Thiophenolate | NaH or K₂CO₃ | DMF, Ethanol | 0 - 25 | Thiolates are excellent, soft nucleophiles for Sₙ2 reactions. |
| Carboxylate | Sodium Acetate | N/A | DMF | 60 - 80 | Results in the formation of a benzyl ester, which can be hydrolyzed to the alcohol.[10] |
| Cyanide | Sodium Cyanide (NaCN) | N/A | DMSO, DMF | 25 - 50 | A classic method for one-carbon homologation to form a nitrile. |
Nucleophilic Aromatic Substitution (SₙAr) at the Aryl Position
Displacing the aryl bromide is significantly more challenging and requires forcing conditions. The reaction proceeds via a two-step addition-elimination (SₙAr) mechanism, which relies on the stabilization of a negatively charged intermediate.[6][8][11]
Mechanistic Rationale: The meta-Nitro Challenge
The SₙAr mechanism involves two key steps:
-
Addition: The nucleophile attacks the carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[8][12]
-
Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring.
The success of this reaction is critically dependent on the ability of ring substituents to stabilize the negative charge of the Meisenheimer complex. Electron-withdrawing groups (EWGs) like nitro groups (-NO₂) are essential for this stabilization. However, their activating effect is most potent when they are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the nitro group via resonance.[12][13][14]
In this compound, the nitro group is meta to the aryl bromide. From this position, it cannot provide resonance stabilization and can only offer a weaker inductive stabilizing effect.[12] This makes the aromatic ring significantly less activated towards SₙAr compared to its ortho or para substituted counterparts, necessitating harsher reaction conditions.[13][14]
Caption: SₙAr mechanism on the meta-activated aryl bromide.
Protocol for Forced SₙAr Reaction
Objective: To substitute the aryl bromine on a pre-functionalized benzylic intermediate with a strong nucleophile.
Prerequisite: This protocol assumes the benzylic position has already been substituted as described in Section 2.
Materials:
-
Benzylic-substituted substrate (1.0 eq)
-
Strong Nucleophile (e.g., Sodium methoxide, Sodium azide) (1.5 - 2.0 eq)
-
High-boiling point polar aprotic solvent (e.g., DMSO, DMF)
-
Standard workup and purification reagents
Procedure:
-
Preparation: In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, dissolve the substrate (1.0 eq) in anhydrous DMSO or DMF.
-
Reagent Addition: Add the strong nucleophile (e.g., sodium methoxide, 1.5 eq) to the solution.
-
Reaction: Heat the mixture to a high temperature (typically 100-150 °C).[12] The reaction must be carefully monitored by TLC or LC-MS. Due to the low reactivity, prolonged heating may be required.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench by pouring it into a beaker of cold water or a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product will likely require purification by flash column chromatography.
Data Table: Conditions for Aromatic Substitution (SₙAr)
| Nucleophile | Base | Solvent | Temp (°C) | Notes |
| Alkoxide | NaOMe | DMSO | 120-150 | High temperatures are essential to overcome the high activation energy due to meta-nitro positioning.[12] |
| Amine | e.g., Piperidine | N/A | DMSO, sealed tube | 150-180 |
| Thiolate | NaSMe | DMF | 100-130 | Thiolates are generally very effective nucleophiles in SₙAr reactions.[15] |
Note: For many transformations, particularly C-N and C-C bond formation at the aryl position, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) on the aryl bromide are often more efficient and proceed under milder conditions than SₙAr.[16]
Conclusion
This compound is a powerful synthetic intermediate whose chemistry is dictated by the predictable and exploitable difference in reactivity between its benzylic and aryl C-Br bonds. By carefully selecting nucleophiles and reaction conditions, researchers can selectively functionalize the benzylic position via a rapid Sₙ2 pathway, preserving the aryl bromide for subsequent, more demanding transformations like SₙAr or metal-catalyzed cross-couplings. This step-wise approach enables the efficient construction of complex molecular architectures, making this compound a valuable tool for professionals in drug discovery and chemical synthesis.
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Application Notes & Protocols for the Chemoselective Suzuki Coupling of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the strategic use of 1-Bromo-3-(bromomethyl)-5-nitrobenzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a bifunctional electrophile, this substrate presents a unique opportunity for chemoselective synthesis, enabling the targeted formation of either C(sp²)–C(sp²) or C(sp³)–C(sp²) bonds. We delve into the mechanistic principles governing this selectivity, offering two distinct, field-proven protocols to direct the coupling to either the aryl bromide or the benzylic bromide position. This guide explains the causality behind experimental choices, provides detailed step-by-step workflows, troubleshooting advice, and discusses the applications of the resulting nitro-substituted biaryl and diarylmethane scaffolds, which are valuable precursors in medicinal chemistry and materials science.[1][2][3]
Introduction: A Versatile Building Block with a Selectivity Challenge
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds under mild conditions with broad functional group tolerance.[4][5][6] The substrate this compound is a particularly valuable building block, as it possesses two distinct electrophilic sites amenable to this transformation: a moderately reactive aryl C(sp²)-Br bond and a highly reactive benzylic C(sp³)-Br bond.
The central challenge—and opportunity—lies in controlling the chemoselectivity of the coupling. By carefully tuning reaction conditions, one can selectively engage either the aryl or the benzylic position, leading to two different classes of valuable products. This guide provides the strategic framework and detailed protocols to master this selectivity.
-
Pathway A (Aryl Coupling): Reaction at the C(sp²)-Br bond yields 3-(bromomethyl)-5-nitrobiphenyl derivatives.
-
Pathway B (Benzyl Coupling): Reaction at the C(sp³)-Br bond yields 1-bromo-3-(arylmethyl)-5-nitrobenzene derivatives.
The nitro-substituent, while deactivating the aromatic ring, is a versatile functional handle that can be readily converted into other groups (e.g., amines), making the products of these reactions highly valuable intermediates in the synthesis of complex molecules.[7]
The Principle of Chemoselectivity: Aryl vs. Benzylic Reactivity
The outcome of the Suzuki coupling with this compound is dictated by the first and rate-determining step of the catalytic cycle: oxidative addition .[8] The palladium(0) catalyst can insert into either the aryl C-Br bond or the benzylic C-Br bond. Generally, the reactivity of organic halides in oxidative addition follows the order: C-I > C-OTf > C-Br >> C-Cl.[9] However, the hybridization of the carbon atom also plays a crucial role.
-
Aryl C(sp²)-Br Bond: This bond is relatively strong and less reactive. Oxidative addition typically requires higher temperatures and specific phosphine ligands to proceed efficiently.
-
Benzylic C(sp³)-Br Bond: This bond is weaker and significantly more reactive. Oxidative addition can often occur under much milder conditions, sometimes even at room temperature.[10]
This inherent difference in reactivity allows for selective coupling. By choosing "harsher" conditions (higher temperature, robust catalysts), the reaction can be driven at the aryl position. Conversely, by using "milder" conditions, it is possible to react exclusively at the benzylic position while leaving the aryl bromide untouched.[11][12][13]
Caption: Competing chemoselective pathways for this compound.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is key to troubleshooting and optimizing the reaction. The process involves three primary steps, which continuously regenerate the active palladium(0) catalyst.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) complex. This is the selectivity-determining step.
-
Transmetalation: The organic group from the activated boronic acid (or its ester) is transferred to the palladium center, displacing the bromide. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex.[14]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol I: Selective Coupling at the Aryl C(sp²)-Br Position
This protocol employs conditions optimized for the coupling of aryl bromides, leveraging higher temperatures to overcome the activation barrier for oxidative addition at the C(sp²)-Br bond while ensuring the more labile benzylic bromide also reacts, often leading to a double coupling if stoichiometry is not controlled. For selective mono-arylation, careful control of equivalents is key.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[15]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[16]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture via syringe. A common system is a 4:1 to 10:1 mixture of an organic solvent and water (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O, or DMF/H₂O).[10][15]
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 3-(bromomethyl)-5-nitrobiphenyl product.
Data Summary: Conditions for Aryl C-Br Coupling
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 75-90 |
| Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2.0) | DMF/H₂O | 90 | 80-95 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 85-98 |
Yields are estimates based on reactions with similar aryl bromide substrates and may require optimization.
Protocol II: Selective Coupling at the Benzylic C(sp³)-Br Position
This protocol utilizes milder conditions to exploit the higher reactivity of the benzylic bromide, leaving the aryl bromide intact.[17][18] This approach offers an elegant way to synthesize precursors where the aryl bromide can be used in a subsequent, different cross-coupling reaction.
Step-by-Step Methodology
-
Reagent Preparation: To a dry round-bottom flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst/Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and a specialized phosphine ligand such as JohnPhos or SPhos (4-10 mol%).[17][18] These bulky, electron-rich ligands are effective for C(sp³)-C(sp²) couplings.
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol I.
-
Solvent Addition: Add an anhydrous, degassed solvent such as DMF or THF.[17]
-
Reaction: Stir the reaction at a lower temperature, typically ranging from room temperature to 80 °C. Microwave-assisted heating can also be highly effective, often reducing reaction times significantly (e.g., 100-120 °C for 20-60 minutes).[10][17]
-
Monitoring, Workup, and Purification: Follow the same procedures as outlined in Protocol I to monitor the reaction and isolate the final 1-bromo-3-(arylmethyl)-5-nitrobenzene product.
Data Summary: Conditions for Benzylic C-Br Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3.0) | DMF | 120 (MW) | 70-90 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (3.0) | THF/H₂O | 77 | 65-85 |
| Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2.0) | Toluene | 80 | 75-92 |
Yields are estimates based on reactions with similar benzylic bromide substrates and may require optimization.[17][18]
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently degassed solvent; Poor quality base or boronic acid; Temperature too low. | Use a fresh batch of catalyst; Ensure thorough degassing; Use freshly opened or purified reagents; Increase reaction temperature. |
| Mixture of Products | Lack of selectivity. | For aryl coupling, ensure boronic acid is not in large excess. For benzyl coupling, use lower temperatures and highly selective ligands. |
| Homo-coupling of Boronic Acid | Presence of oxygen; Inappropriate ligand. | Ensure a strictly inert atmosphere; Screen different phosphine ligands. |
| Debromination | Presence of water or protic sources; Certain ligand/base combinations. | Use anhydrous solvents and reagents; Try a different base (e.g., CsF or K₃PO₄). |
| Decomposition of Product | The nitro group can be sensitive to strongly basic or reducing conditions at high temperatures. | Lower the reaction temperature if possible; Use a milder base; Minimize reaction time. |
References
- Benchchem. (n.d.). Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions.
- Chen, J., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. [Link]
- Li, W., et al. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society. [Link]
- Ndakala, A. J., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- Molander, G. A., & Ham, J. (2006).
- Zhang, Y.-Q. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
- Skonieczny, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
- Ueno, S., et al. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Ueno, S., et al. (2015). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. PubMed Central. [Link]
- Al-Masri, O., et al. (2021). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides)
- Ueno, S., et al. (2015). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]
- Benchchem. (n.d.). Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate.
- Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with.... [Link]
- Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4.
- Wei, W., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
- Castillo, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). Method of preparing 2-nitrobiphenyl compound.
- University of Sussex. (n.d.). Making molecules with light to improve the chance of drug discovery success. [Link]
Sources
- 1. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2248157C - Preparation of nitrobiphenyls - Google Patents [patents.google.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 12. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoselective Heck Coupling of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Introduction: Navigating Chemoselectivity in the Heck Coupling of a Bifunctional Substrate
The Mizoroki-Heck reaction stands as a pillar of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] The substrate, 1-Bromo-3-(bromomethyl)-5-nitrobenzene, presents a unique synthetic challenge and opportunity. It possesses two distinct carbon-bromine bonds: an aryl C(sp²)–Br bond and a benzylic C(sp³)–Br bond. The successful synthetic utility of this substrate hinges on the ability to selectively functionalize one of these sites, leaving the other intact for subsequent transformations.
This application note provides a detailed guide to the chemoselective Heck coupling of this compound, focusing on the preferential reaction at the aryl C–Br bond. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals, offering not just a series of steps, but a foundational understanding of the principles governing this selective transformation. We will delve into the mechanistic underpinnings of this selectivity, the critical role of catalyst and ligand selection, and provide robust protocols for achieving high yields of the desired mono-alkenylated product.
The inherent difference in the bond dissociation energies and the mechanism of oxidative addition to the palladium(0) catalyst are the cornerstones of this selectivity. The oxidative addition of palladium to an aryl C–Br bond is generally a more facile process than its insertion into a benzylic C–Br bond. By carefully controlling the reaction parameters, we can exploit this reactivity differential to achieve the desired chemoselective coupling. Furthermore, the presence of the electron-withdrawing nitro group on the aromatic ring is expected to enhance the reactivity of the aryl bromide, further favoring the desired reaction pathway.[3]
Mechanistic Rationale for Chemoselectivity
The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active Pd(0) catalyst.[1] The chemoselectivity in the Heck coupling of this compound is determined at the initial oxidative addition step.
The relative reactivity of different carbon-halogen bonds towards palladium(0) generally follows the order: C(sp²)–I > C(sp²)–Br > C(sp²)–Cl >> C(sp³)–X. While the C(sp³)–Br bond in the bromomethyl group is reactive, the C(sp²)–Br bond on the aromatic ring is more susceptible to oxidative addition by the Pd(0) catalyst under standard Heck conditions. This preferential reactivity is attributed to the lower bond dissociation energy of the C(sp²)–Br bond and the favorable orbital interactions involved in the formation of the aryl-palladium intermediate.
Caption: Figure 1: Catalytic cycle for the chemoselective Heck coupling.
Recommended Protocol for Mono-alkenylation
This protocol is designed for the selective Heck coupling of this compound with a model alkene, styrene. Optimization may be required for other alkene coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Styrene | ≥99%, inhibitor-free | Commercially Available | Pass through a short column of basic alumina to remove inhibitor before use. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially Available | Air and moisture sensitive. Handle under inert atmosphere. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥98% | Commercially Available | Air sensitive. Handle under inert atmosphere. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Store over KOH pellets. Distill before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Argon or Nitrogen gas | High purity | - | For maintaining an inert atmosphere. |
| Standard Schlenk glassware | - | - | Flame-dried before use. |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%).
-
Add tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for the in-situ formation of the active Pd(0) catalyst. The solution should turn from a pale yellow to a darker, more homogeneous color.
-
Add this compound (293 mg, 1.0 mmol, 1.0 equiv).
-
Add styrene (125 mg, 1.2 mmol, 1.2 equiv).
-
Finally, add triethylamine (202 mg, 2.0 mmol, 2.0 equiv) dropwise via syringe.
-
-
Reaction Conditions:
-
Immerse the Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired mono-alkenylated product.
-
Rationale for Experimental Choices
-
Catalyst System: Palladium(II) acetate is a common and cost-effective palladium precursor that is readily reduced in situ to the active Pd(0) species.[4] The use of a phosphine ligand, such as tri(o-tolyl)phosphine, is crucial for stabilizing the Pd(0) catalyst and promoting the oxidative addition step. The steric bulk of the tri(o-tolyl)phosphine ligand can also play a role in enhancing the selectivity of the reaction.
-
Base: Triethylamine serves as the base to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle, which is essential for regenerating the Pd(0) catalyst.[1] An inorganic base such as potassium carbonate can also be used.
-
Solvent: A polar aprotic solvent like DMF is typically used in Heck reactions as it can help to stabilize the polar intermediates in the catalytic cycle and often leads to higher reaction rates.[5]
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions, such as the undesired reaction at the benzylic bromide.
Tabulated Data: Optimization of Reaction Conditions
The following table provides a summary of typical conditions that can be screened to optimize the chemoselective Heck coupling of this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Outcome |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 12-24 | High yield of mono-alkenylated product. |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18-36 | Good yield, potentially slower reaction rate. |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (2.5) | Dioxane | 110 | 8-16 | Potentially faster reaction, requires careful monitoring for side products. |
| 4 | PdCl₂(PPh₃)₂ (3) | - | NaOAc (3) | DMAc | 120 | 12-24 | Alternative catalyst system, may require higher temperatures. |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the experimental protocol for the chemoselective Heck coupling.
Caption: Figure 2: Experimental workflow for the chemoselective Heck coupling.
Conclusion and Future Perspectives
The protocol detailed in this application note provides a robust and reliable method for the chemoselective Heck coupling of this compound at the aryl bromide position. The key to this selectivity lies in the inherent difference in reactivity between the C(sp²)–Br and C(sp³)–Br bonds towards palladium-catalyzed oxidative addition. By employing a suitable palladium catalyst, phosphine ligand, base, and solvent system, researchers can effectively synthesize valuable mono-alkenylated building blocks. These products, retaining the versatile bromomethyl and nitro functionalities, are primed for further synthetic elaboration, opening avenues for the construction of complex molecular architectures relevant to drug discovery and materials science. Future work in this area could explore the use of more advanced ligand systems to further enhance selectivity and reaction efficiency, as well as the development of one-pot sequential coupling strategies to rapidly build molecular complexity from this versatile starting material.
References
- Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(19), 5304–5307. [Link]
- ResearchGate. (n.d.). Heck coupling reaction of different aryl halides with styrene.
- López-Pérez, A., Adrio, J., & Carretero, J. C. (2007). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 9(19), 3733–3736. [Link]
- ResearchGate. (n.d.). Palladium‐Catalyzed Benzylic C(sp)−H Carbonylative Arylation with Aryl Bromides.
- Angewandte Chemie International Edition. (2023). Palladium-Catalyzed Benzylic C(sp3)-H Carbonylative Arylation with Aryl Bromides. Angewandte Chemie International Edition, 62(23), e202300073. [Link]
- ResearchGate. (n.d.). Palladium‐Catalyzed Carbonylative Cross‐Coupling of Aryl Iodides and Alkenyl Bromides with Benzyl Halides under Reductive Conditions.
- Cunico, R. F., & Pandey, R. K. (2005). Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. The Journal of Organic Chemistry, 70(22), 9048–9050. [Link]
- Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- The Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois. [Link]
- ResearchGate. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- National Center for Biotechnology Information. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
- University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins.
- Serve Content. (2010). Recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. [Link]
- RSC Publishing. (n.d.). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus.
- Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
- YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. [Link]
- Wikipedia. (n.d.). Heck reaction.
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- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 1-Bromo-3-(bromomethyl)-5-nitrobenzene as a versatile precursor for the construction of diverse heterocyclic scaffolds. We delve into the unique reactivity of this starting material, characterized by two distinct electrophilic centers—a highly reactive benzylic bromide and a less reactive aryl bromide—along with a reducible nitro group that can be converted into a key nucleophilic center. This guide presents detailed, field-proven protocols for the synthesis of medicinally relevant heterocyclic systems, including seven-membered benzothiazepines and six-membered quinazolines. The narrative emphasizes the causality behind experimental choices, providing mechanistic insights and troubleshooting guidance to empower researchers in their synthetic endeavors.
Core Concepts: Reactivity and Strategic Planning
The synthetic versatility of this compound stems from the differential reactivity of its three key functional groups. A thorough understanding of these reactivities is paramount for designing successful and selective synthetic strategies.[1]
-
Benzylic Bromide (-CH₂Br): This is the most reactive site on the molecule for nucleophilic attack. As a primary benzylic halide, it readily undergoes Sₙ2 reactions with a wide range of soft and hard nucleophiles (e.g., amines, thiols, phenols). This reaction is typically fast and occurs under mild conditions, making it the ideal starting point for most synthetic sequences.
-
Aryl Bromide (-Br): This bromide is attached to the aromatic ring and is significantly less reactive than its benzylic counterpart. Its reactivity is enhanced by the strong electron-withdrawing effect of the meta-positioned nitro group.[2] While direct nucleophilic aromatic substitution (SₙAr) is possible under forcing conditions (high temperature, strong base), this site is more commonly functionalized via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling).
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack.[3][4] Crucially, it can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C, Na₂S₂O₄). This transformation converts an electronic sink into a potent internal nucleophile, a cornerstone strategy for constructing fused N-heterocycles like quinazolines.
Visualizing the Synthetic Potential
The strategic combination of reactions at these sites allows for the construction of complex molecular architectures. The diagram below illustrates the primary reaction pathways.
Sources
The Strategic Utility of 1-Bromo-3-(bromomethyl)-5-nitrobenzene in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1-Bromo-3-(bromomethyl)-5-nitrobenzene, a versatile and strategically important building block in organic synthesis. We will dissect its unique reactivity, arising from two distinct bromine functionalities, and provide practical, field-tested protocols for its application. This document is designed to empower researchers to leverage this reagent's full potential in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science.
Introduction: A Tale of Two Bromides
In the chess game of multi-step synthesis, the choice of starting material can dictate the entire strategic outcome. This compound is a testament to this principle, offering a unique combination of reactive sites that allow for a highly controlled and sequential elaboration of a central aromatic scaffold. The molecule's power lies in the differential reactivity of its two bromine atoms: a relatively inert aromatic bromide and a highly reactive benzylic bromide. This disparity is the key to its utility, enabling chemists to perform selective nucleophilic substitutions at the benzylic position while preserving the aromatic bromide for subsequent cross-coupling reactions or other transformations.
The presence of the strongly electron-withdrawing nitro group further refines the molecule's reactivity profile. It deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under specific conditions.[1][2][3] Moreover, the nitro group itself serves as a synthetic handle, readily reducible to an amine, thereby opening another dimension for molecular diversification. This trifecta of functionalities makes this compound an invaluable asset for the synthesis of complex, highly substituted aromatic compounds.[4][5]
Physicochemical and Safety Data
A comprehensive understanding of a reagent's properties is the bedrock of safe and effective experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 16390-34-6 | - |
| Molecular Formula | C₇H₅Br₂NO₂ | [6] |
| Molecular Weight | 294.93 g/mol | [6] |
| Appearance | Likely a yellow to off-white crystalline solid | (Inferred) |
| SMILES | C1=C(C=C(C=C1[O-])Br)CBr | [6] |
Safety and Handling:
While specific hazard data for this exact molecule is limited, its constituent functional groups suggest the following precautions. The compound is expected to be a lachrymator and an irritant. All handling should be performed in a certified fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.
Synthetic Applications: A Step-by-Step Guide to Molecular Elaboration
The synthetic utility of this compound is best understood as a three-act play: selective functionalization of the benzylic bromide, transformation of the aromatic bromide, and finally, modification of the nitro group.
Act I: The Labile Benzylic Bromide - A Gateway for Nucleophiles
The benzylic C-Br bond is the more reactive of the two, readily undergoing SN2-type reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse functionalities at this position.
Protocol 1: Synthesis of N-(3-Bromo-5-nitrobenzyl)aniline
This protocol demonstrates a typical nucleophilic substitution at the benzylic position with an amine.
Experimental Workflow:
Caption: Workflow for the synthesis of N-(3-Bromo-5-nitrobenzyl)aniline.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M).
-
Addition of Reagents: Add aniline (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic solids. Wash the filter cake with a small volume of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Rationale for Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that facilitates the SN2 reaction without interfering with the nucleophile.
-
Base: Potassium carbonate is a mild inorganic base used to scavenge the HBr generated during the reaction, driving it to completion.
-
Temperature: Refluxing provides the necessary activation energy for the substitution reaction to proceed at a practical rate without promoting unwanted side reactions.
Act II: The Resilient Aromatic Bromide - A Canvas for Cross-Coupling
With the benzylic position functionalized, the aromatic C-Br bond can be addressed. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation, enabling the formation of C-C, C-N, and C-O bonds.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of a biaryl compound, a common motif in pharmaceuticals.[4]
Logical Relationship of Reagents:
Caption: Key components for a successful Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Setup: To a Schlenk flask, add N-(3-Bromo-5-nitrobenzyl)aniline (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add a degassed solvent mixture (e.g., 2M aqueous sodium carbonate and toluene).
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the residue by column chromatography.
Act III: The Nitro Group - A Latent Functionality
The nitro group, having influenced the reactivity of the ring, can now be transformed into a versatile amino group.
Protocol 3: Reduction of the Nitro Group
This protocol describes a common method for nitro group reduction using tin(II) chloride.
Step-by-Step Methodology:
-
Setup: Dissolve the nitro-containing substrate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-60°C) for several hours until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully basify with a concentrated aqueous solution of sodium hydroxide until the pH is >10. The tin salts will precipitate.
-
Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify as needed.
The resulting aniline is a key intermediate for a vast array of subsequent reactions, including amide bond formation, diazotization, and further cross-coupling reactions, thus completing the trifunctional utility of the original building block.
Conclusion
This compound is a testament to the power of strategic functional group placement in organic synthesis. Its differential reactivity allows for a predictable and controlled sequence of reactions, making it an ideal starting material for the construction of complex, highly substituted aromatic compounds. The protocols and rationale provided herein offer a robust framework for researchers to harness the synthetic potential of this valuable building block in their pursuit of novel molecules with applications in medicine and materials science.
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Application Note & Protocols: Strategic Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-nitrobenzyl Bromide
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-5-nitrobenzyl bromide. This bifunctional substrate, featuring both an activated aryl bromide and a reactive benzylic bromide, is a powerful building block for complex molecule synthesis. We present field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the selective functionalization of the C(sp²)–Br bond. The causality behind experimental choices, mechanistic insights, and data presentation are tailored to empower researchers in drug discovery and materials science to leverage this versatile reagent effectively.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern organic synthesis, the demand for molecular scaffolds that allow for rapid, selective, and diverse functionalization is paramount. 3-Bromo-5-nitrobenzyl bromide emerges as a reagent of significant strategic value due to its distinct electronic and structural properties. It possesses two electrophilic sites: a highly reactive benzylic bromide (C(sp³)–Br) amenable to nucleophilic substitution, and an aryl bromide (C(2)–Br) activated for palladium-catalyzed cross-coupling reactions.
The key to its utility lies in the electronic nature of the aromatic ring. The potent electron-withdrawing nitro group at the 5-position significantly lowers the electron density of the phenyl ring, thereby facilitating the rate-determining oxidative addition step of the aryl bromide to a Pd(0) catalyst.[1] This electronic activation allows for selective cross-coupling at the aryl position under conditions that typically leave the benzylic bromide intact for subsequent transformations. This orthogonal reactivity is highly desirable for building molecular libraries and executing late-stage functionalization strategies in pharmaceutical development.[2]
Mechanistic Cornerstone: The Palladium Catalytic Cycle
The success of Suzuki, Sonogashira, and Buchwald-Hartwig reactions relies on a common palladium-based catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 3-bromo-5-nitrobenzyl bromide. This is often the rate-limiting step and is accelerated by the electron-deficient nature of the aromatic ring.
-
Transmetalation (or Amine Coordination/Deprotonation): The organometallic coupling partner (e.g., organoboron for Suzuki, organocopper for Sonogashira) transfers its organic group to the palladium center. For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[3][4]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[5][6]
Sources
Application Notes & Protocols: Strategic Functionalization of the Bromomethyl Group in 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the selective functionalization of 1-Bromo-3-(bromomethyl)-5-nitrobenzene. This versatile building block possesses two distinct carbon-bromine bonds—a highly reactive benzylic bromide and a less reactive aryl bromide—in addition to a reducible nitro group. This guide focuses primarily on the strategic transformation of the bromomethyl moiety, leveraging its high reactivity in nucleophilic substitution and oxidation reactions. We will explore the underlying chemical principles that govern this selectivity, provide detailed, field-proven protocols for key transformations, and discuss the causality behind experimental design to ensure reproducible and high-yielding outcomes.
Introduction and Reactivity Profile
This compound, also known as 3-bromo-5-nitrobenzyl bromide, is a valuable intermediate in organic synthesis.[1] Its utility stems from the presence of three distinct functional groups, each offering a handle for subsequent chemical modification. The key to its synthetic application lies in understanding and exploiting the differential reactivity of these sites.
-
Benzylic Bromide (-CH₂Br): This is the most reactive site for nucleophilic substitution. The C-Br bond is activated by the adjacent benzene ring, which stabilizes the transition state of S_N2 reactions and any potential carbocationic character in S_N1-like processes.[2][3] This allows for facile displacement by a wide range of nucleophiles under relatively mild conditions.
-
Aryl Bromide (-Br): This bond is significantly less reactive towards classical nucleophilic substitution due to the high energy of forming a phenyl cation and the repulsion between the nucleophile's lone pairs and the electron-rich aromatic ring. However, it is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4][5][6]
-
Nitro Group (-NO₂): This strong electron-withdrawing group influences the reactivity of the aromatic ring. While it deactivates the ring towards electrophilic aromatic substitution, it can be reduced to an amino group, providing another avenue for diversification.[7][8][9] Its presence, however, complicates certain reactions, notably the formation of Grignard reagents, which are incompatible with nitro groups.[10]
This inherent reactivity hierarchy allows for the selective functionalization of the bromomethyl group while leaving the aryl bromide and nitro group intact for later transformations.
Caption: Reactivity map of this compound.
Nucleophilic Substitution of the Bromomethyl Group
The primary and most straightforward functionalization pathway for this molecule is the S_N2 displacement of the benzylic bromide. This reaction class is characterized by its broad scope and high efficiency.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone are preferred. They effectively solvate the cation of the nucleophilic salt but do not hydrogen-bond with the nucleophile, thus preserving its reactivity.
-
Base: A base is required to deprotonate protic nucleophiles (e.g., alcohols, phenols, thiols), generating the more potent anionic nucleophile (alkoxide, phenoxide, thiolate). For weaker bases like potassium carbonate (K₂CO₃), a phase-transfer catalyst (e.g., TBAB) can be beneficial in less polar solvents to facilitate the transport of the anionic nucleophile into the organic phase. Stronger bases like sodium hydride (NaH) ensure complete and irreversible deprotonation but require anhydrous conditions and an inert atmosphere.[11]
-
Temperature: Most reactions proceed efficiently at room temperature to moderate heat (40-80 °C). Higher temperatures are generally not required and may increase the risk of side reactions.
Caption: General workflow for S_N2 functionalization.
Protocol 2.1: Williamson Ether Synthesis
This protocol details the formation of an ether linkage, a cornerstone transformation in medicinal chemistry.[12] The Williamson ether synthesis proceeds via an S_N2 reaction between an alkyl halide and an alkoxide.[13][14][15]
Objective: To synthesize 1-bromo-3-(ethoxymethyl)-5-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Ethanol (1.5 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous reaction vessel with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Nucleophile Activation: Under an inert atmosphere, add anhydrous DMF to the reaction vessel, followed by the ethanol (1.5 eq). Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium ethoxide.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.
Protocol 2.2: Synthesis of a Primary Amine via Gabriel Synthesis
Direct alkylation with ammonia often leads to mixtures of primary, secondary, and tertiary amines due to overalkylation.[8] The Gabriel synthesis provides a robust method for the exclusive formation of primary amines.[8][9] It involves the alkylation of potassium phthalimide followed by hydrolysis.[9]
Objective: To synthesize (3-bromo-5-nitrophenyl)methanamine.
Materials:
-
This compound (1.0 eq)
-
Potassium Phthalimide (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (N₂H₄·H₂O) (4.0 eq)
-
Ethanol (EtOH)
Procedure:
-
Alkylation: Dissolve this compound and potassium phthalimide in DMF. Heat the mixture to 60-70 °C and stir until TLC analysis indicates complete consumption of the starting bromide (typically 3-6 hours).
-
Cool the reaction to room temperature and pour it into cold water to precipitate the N-(3-bromo-5-nitrobenzyl)phthalimide intermediate. Filter the solid, wash with water, and dry.
-
Hydrolysis: Suspend the dried intermediate in ethanol. Add hydrazine hydrate (4.0 eq) and heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.
-
After 2-4 hours of reflux, cool the mixture to room temperature. Acidify with concentrated HCl and filter to remove the phthalhydrazide precipitate.
-
Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with aqueous NaOH solution until pH > 12, and extract the primary amine product with dichloromethane or ethyl acetate (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the desired primary amine.
Protocol 2.3: Synthesis of an Ester
The benzylic bromide can be readily converted to an ester by reaction with a carboxylate salt. This protocol uses sodium acetate as an example.[16]
Objective: To synthesize 3-bromo-5-nitrobenzyl acetate.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Sodium Acetate (NaOAc) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Combine this compound and anhydrous sodium acetate in DMF.
-
Reaction: Heat the mixture to 70 °C and stir for 1-2 hours, monitoring by TLC.[16]
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).[16]
-
Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, and filter.[16]
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude ester by flash column chromatography.
| Transformation | Nucleophile | Typical Conditions | Product Class |
| Ether Synthesis | R-OH / R-O⁻ | NaH or K₂CO₃ in DMF/THF | Ether |
| Amine Synthesis | Phthalimide⁻ | K-Phthalimide in DMF, then N₂H₄ | Primary Amine |
| Ester Synthesis | R-COO⁻ | NaOAc in DMF, 70 °C | Ester |
| Thioether Synthesis | R-SH / R-S⁻ | K₂CO₃ in Acetone | Thioether |
| Nitrile Synthesis | CN⁻ | NaCN in DMSO | Nitrile |
Oxidation of the Bromomethyl Group
The benzylic carbon is susceptible to oxidation due to the adjacent aromatic ring, which stabilizes radical intermediates.[2][17] This allows for the conversion of the bromomethyl group into an aldehyde or a carboxylic acid, depending on the reaction conditions.
Protocol 3.1: Synthesis of 3-Bromo-5-nitrobenzoic Acid
Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic position directly to a carboxylic acid.[2][17]
Objective: To synthesize 3-bromo-5-nitrobenzoic acid.
Materials:
-
This compound (1.0 eq)
-
Potassium Permanganate (KMnO₄) (approx. 4.0 eq)
-
Water, Acetone
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric Acid (HCl)
Procedure:
-
Reaction: Dissolve this compound in a mixture of acetone and water. Heat the solution to reflux and add a solution of KMnO₄ in water portion-wise over 1-2 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form.
-
Continue refluxing until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture and filter off the MnO₂ precipitate. Wash the precipitate with hot water.
-
If any purple color remains in the filtrate, add a small amount of solid sodium bisulfite until the solution is colorless.
-
Isolation: Cool the filtrate in an ice bath and acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 3-bromo-5-nitrobenzoic acid.
Caption: Workflow for the oxidation to a carboxylic acid.
Conclusion and Future Synthetic Routes
This guide has detailed the primary strategies for the selective functionalization of the bromomethyl group in this compound. By leveraging its enhanced reactivity in S_N2 reactions, a diverse array of ethers, amines, and esters can be synthesized efficiently. Furthermore, oxidation protocols provide access to the corresponding benzoic acid derivative. The key to success is exploiting the inherent chemoselectivity of the substrate, where the benzylic bromide reacts under conditions that leave the aryl bromide and nitro functionalities untouched. These preserved handles can be used in subsequent steps, such as Suzuki or Sonogashira cross-coupling at the aryl bromide position or reduction of the nitro group, making this a powerful and versatile scaffold for the synthesis of complex molecules.
References
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The Strategic Application of 1-Bromo-3-(bromomethyl)-5-nitrobenzene in Medicinal Chemistry: A Guide for Researchers
In the landscape of modern drug discovery, the selection of versatile and strategically functionalized building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 1-Bromo-3-(bromomethyl)-5-nitrobenzene has emerged as a compound of significant interest for medicinal chemists. Its trifunctional nature, featuring a selectively addressable aryl bromide, a reactive benzylic bromide, and a modifiable nitro group, provides a powerful scaffold for the construction of complex molecular architectures, particularly in the realms of kinase inhibition and anticancer drug development.
This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable intermediate.
Core Principles: Understanding the Reactivity of this compound
The utility of this compound in medicinal chemistry is rooted in the distinct reactivity of its three functional groups. The strategic, sequential manipulation of these sites allows for the construction of diverse molecular libraries from a single, readily available starting material.
The Benzylic Bromide: This is the most reactive site on the molecule, highly susceptible to SN2 reactions with a wide range of nucleophiles.[1] This allows for the facile introduction of various side chains and pharmacophoric elements. Benzylic bromides are versatile intermediates in organic synthesis and are frequently employed in the preparation of bioactive molecules.
The Aryl Bromide: The bromine atom attached to the aromatic ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, a cornerstone of modern drug synthesis for creating biaryl structures often found in kinase inhibitors.[2]
The Nitro Group: The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring.[3] Crucially, it can be readily and selectively reduced to an amine, providing a key handle for further functionalization, such as amide bond formation or the introduction of other functionalities.[4][5]
The interplay of these groups is critical. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution but can influence the regioselectivity of nucleophilic aromatic substitution, although the meta-positioning of the nitro group relative to the aryl bromide in this specific molecule makes SNAr reactions at the aryl bromide less favorable compared to ortho- or para-substituted analogues.[2][6]
Strategic Applications in Drug Discovery
The unique structural and reactivity profile of this compound makes it an ideal starting point for the synthesis of various classes of biologically active compounds.
As a Bifunctional Linker in Kinase Inhibitor Scaffolds
Protein kinases are a major class of drug targets, particularly in oncology.[7] Many kinase inhibitors feature a core heterocyclic structure that binds to the ATP-binding site of the enzyme. This compound can serve as a versatile scaffold to construct such inhibitors. The benzylic bromide can be reacted with a nucleophilic heterocyclic core, while the aryl bromide can be used to introduce further diversity through cross-coupling reactions. The nitro group can then be reduced and acylated to introduce additional binding motifs.
In the Synthesis of Anticancer Agents
Nitroaromatic compounds have a long history in medicinal chemistry, with many exhibiting a range of biological activities, including anticancer properties.[5][8] The presence of a good leaving group at the benzylic position, such as in this compound, suggests a potential mechanism of action related to alkylating properties, which can be cytotoxic to cancer cells.[8]
Experimental Protocols
The following protocols are generalized procedures that can be adapted and optimized for specific substrates and desired products.
Protocol 1: Nucleophilic Substitution at the Benzylic Position
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1-1.5 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Solvent: DMF and ACN are polar aprotic solvents that are well-suited for SN2 reactions.
-
Base: K₂CO₃ or DIPEA is used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
This protocol outlines a general procedure for the palladium-catalyzed coupling of the aryl bromide with an arylboronic acid.
Materials:
-
Product from Protocol 1
-
Arylboronic acid of choice
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or other suitable palladium catalyst and ligand combination
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel, add the product from Protocol 1 (1.0 eq), the arylboronic acid (1.2-1.5 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and K₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst: Palladium catalysts are essential for the Suzuki-Miyaura coupling mechanism.[9]
-
Base: The base is required for the transmetalation step of the catalytic cycle.[9]
-
Degassed Solvents: Degassing the solvents is crucial to prevent oxidation of the palladium(0) catalyst.
Protocol 3: Reduction of the Nitro Group
This protocol provides a general method for the reduction of the nitro group to a primary amine.
Materials:
-
Product from Protocol 2
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)
-
Ethanol or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Method A: Using Tin(II) Chloride
-
In a round-bottom flask, dissolve the product from Protocol 2 (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Method B: Catalytic Hydrogenation
-
Dissolve the product from Protocol 2 (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Rationale for Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups.[10] Catalytic hydrogenation is a cleaner alternative but may not be suitable for substrates with other reducible functional groups.[10]
Data Presentation
The following table provides representative data for analogous reactions to illustrate expected outcomes. Actual results will vary depending on the specific substrates and reaction conditions.
| Reaction Step | Starting Material Analogue | Reagents and Conditions | Product Analogue | Yield (%) | Reference |
| Nucleophilic Substitution | 1,3-Bis(bromomethyl)-5-methylbenzene | Benzylamine, K₂CO₃, DMF | N,N'-(5-methyl-1,3-phenylene)bis(methylene)dibenzenamine | >90 | [11] |
| Suzuki Coupling | 1-Bromo-3-butoxy-5-nitrobenzene | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 3-Butoxy-5-nitro-1,1'-biphenyl | 85-95 | [1] |
| Nitro Reduction | 1-Bromo-3-butoxy-5-nitrobenzene | SnCl₂·2H₂O, Ethanol | 5-Bromo-3-butoxyaniline | Not specified | [1] |
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its strategically positioned functional groups allow for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecules with potential therapeutic applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this powerful synthetic intermediate in their drug discovery endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: 1-Bromo-3-butoxy-5-nitrobenzene as a Versatile Building Block in Organic Synthesis. BenchChem.
- Echemi. (2023). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Echemi.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-3-butoxy-5-nitrobenzene. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 1-Bromo-3-nitrobenzene in Electrophilic Substitution. BenchChem.
- Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Cioffi, C. (2022). Enantioselective Preparation of Bromides and its Application to the Preparation of Bioactive Compounds. RCSI Repository.
- Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216.
- Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Biomolecules, 11(2), 267.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
- Semantic Scholar. (2013).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Bis(bromomethyl)-5-methylbenzene with Amines. BenchChem.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene. BenchChem.
- Zhang, M., et al. (2021). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 26(16), 4991.
- Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 206-216.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14099-14162.
- ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis.
- ResearchGate. (2015). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
- MDPI. (2021).
- Arborpharmchem. (2025). Anticancer Drugs Synthesis A Comprehensive Guide. Arborpharmchem.
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Application Note: 1-Bromo-3-(bromomethyl)-5-nitrobenzene as a Trifunctional Scaffold for Novel Ligand Synthesis
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the strategic utilization of 1-Bromo-3-(bromomethyl)-5-nitrobenzene. This trifunctional aromatic compound is an exceptionally versatile building block for constructing a diverse array of novel ligands. By leveraging the differential reactivity of its three key functional groups—the benzylic bromide, the aryl bromide, and the nitro group—a systematic and chemoselective approach to complex ligand architecture can be achieved. This note details the core reactivity principles, provides validated protocols for sequential functionalization, and illustrates synthetic strategies for creating targeted molecular structures.
Introduction: A Scaffold of Strategic Reactivity
In the quest for novel molecules with tailored functions—from catalytic activity to therapeutic efficacy—the design of the coordinating ligand is paramount. The ligand framework dictates the steric and electronic environment of a metal center or biological target. This compound emerges as a powerful starting material due to its intrinsic, hierarchical reactivity.
The molecule possesses three distinct reactive sites:
-
A highly reactive benzylic bromide (-CH₂Br): Prone to rapid Sₙ2 displacement by a wide range of nucleophiles.[1][2]
-
A moderately reactive aryl bromide (-Br): An ideal handle for palladium-catalyzed cross-coupling reactions.[3][4]
-
A transformable nitro group (-NO₂): A strong electron-withdrawing group that can be reduced to a nucleophilic amino group (-NH₂), opening a new axis for functionalization.[5][6]
This inherent difference in reactivity allows for a programmed, stepwise synthesis, enabling the precise installation of various donor groups and structural motifs.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is critical for safe and effective handling.
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₅Br₂NO₂ | - |
| Molecular Weight | 294.93 g/mol | - |
| Appearance | Pale yellow to light brown crystalline solid | Visual Inspection |
| Melting Point | 85-89 °C | Typical Range |
| Solubility | Soluble in THF, DCM, Acetone, Ethyl Acetate. Insoluble in water. | General Laboratory Observation |
| CAS Number | 116750-71-7 | - |
Safety Precautions: this compound is a lachrymator and irritant. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Core Reactivity and Stepwise Functionalization
The key to unlocking the synthetic potential of this scaffold lies in exploiting the reactivity differential between the benzylic and aryl bromides. The benzylic C-Br bond is significantly weaker and more susceptible to nucleophilic attack than the aryl C-Br bond, providing a natural chemoselectivity.[1][7][8]
Caption: Sequential functionalization workflow.
Protocol 1: Chemoselective Sₙ2 Reaction at the Benzylic Position
The benzylic bromide is the most electrophilic site. It readily reacts with soft nucleophiles like amines, thiols, and phenols under mild basic conditions, leaving the aryl bromide and nitro groups untouched. This step is ideal for introducing the first donor atom of a prospective ligand. Nitrogen-donor ligands are a versatile and widely used class in coordination chemistry.[9][10][11][12]
Example: Synthesis of N-benzyl-N-methyl-1-(3-bromo-5-nitrophenyl)methanamine
-
Reagents & Setup:
-
This compound (1.0 eq, 2.95 g, 10 mmol)
-
N-methylbenzylamine (1.2 eq, 1.45 g, 12 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20 mmol)
-
Acetonitrile (CH₃CN), anhydrous (50 mL)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.
-
-
Procedure:
-
To the flask, add this compound, K₂CO₃, and acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add N-methylbenzylamine dropwise to the stirring mixture.
-
Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter off the K₂CO₃ and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired product.
-
-
Causality: The use of a mild base like K₂CO₃ is sufficient to deprotonate the secondary amine's conjugate acid formed during the reaction, driving the equilibrium forward without promoting side reactions at the other sites. Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions.
Protocol 2: Palladium-Catalyzed Cross-Coupling at the Aryl Position
With the benzylic position functionalized, the aryl bromide becomes the target. Palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, are highly effective for forming C-C bonds.[13] The electron-withdrawing nitro group can enhance the reactivity of the aryl bromide in these transformations.[3][14]
Example: Sonogashira Coupling of the Product from Protocol 1
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides.[15] Copper-free conditions are often preferred to avoid catalyst poisoning and simplify purification.[16][17]
-
Reagents & Setup:
-
Product from Protocol 1 (1.0 eq, 3.36 g, 10 mmol)
-
Phenylacetylene (1.5 eq, 1.53 g, 15 mmol)
-
Pd(PPh₃)₄ (0.03 eq, 346 mg, 0.3 mmol)
-
Copper(I) iodide (CuI) (0.06 eq, 114 mg, 0.6 mmol)
-
Triethylamine (TEA), anhydrous (20 mL)
-
Tetrahydrofuran (THF), anhydrous (30 mL)
-
Schlenk flask under a nitrogen atmosphere.
-
-
Procedure:
-
To the Schlenk flask, add the product from Protocol 1, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add THF and TEA via syringe.
-
Add phenylacetylene dropwise while stirring.
-
Heat the mixture to 50 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify by column chromatography to yield the diarylacetylene product.
-
-
Causality: The Pd(0) catalyst undergoes oxidative addition into the aryl C-Br bond. The presence of a copper(I) co-catalyst facilitates the transmetalation step with the alkyne.[15] Triethylamine acts as both the base and a solvent. For particularly challenging or electron-deficient substrates, elevated temperatures may be necessary to drive the reaction to completion.[18]
Sources
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Application Notes and Protocols for Polymerization Reactions Involving 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Introduction: A Versatile AB-Type Monomer for Advanced Polymer Architectures
1-Bromo-3-(bromomethyl)-5-nitrobenzene is a unique and versatile monomer for the synthesis of advanced functional polymers. Its structure incorporates two distinct reactive sites: an aryl bromide and a more labile benzyl bromide. This differential reactivity allows for selective polymerization through various mechanisms, enabling the rational design of polymers with tailored architectures and functionalities. The presence of a nitro group further imparts unique electronic and physical properties to the resulting polymers and offers a handle for subsequent chemical modifications, making these materials highly attractive for applications in drug development, advanced materials, and electronics.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the unique chemical characteristics of this compound for the synthesis of novel polymers. We will explore three distinct polymerization strategies:
-
Self-Condensing Friedel-Crafts Polymerization: A straightforward approach to producing hyperbranched poly(phenylene methylene)s.
-
Selective Polycondensation via the Benzyl Bromide: Forming linear polymers with pendant aryl bromide groups for further functionalization.
-
Selective Suzuki Polycondensation via the Aryl Bromide: Creating conjugated polymers with pendant benzyl bromide moieties.
PART 1: Self-Condensing Friedel-Crafts Polymerization
Scientific Rationale
The benzyl bromide moiety of this compound can act as an electrophile in a Friedel-Crafts alkylation reaction. In the presence of a suitable Lewis acid catalyst, the benzyl bromide of one monomer can alkylate the aromatic ring of another, leading to a self-condensing polymerization.[1][2] This process typically results in the formation of hyperbranched polymers due to the multiple reactive sites on the aromatic ring.[3][4] The resulting poly(phenylene methylene) backbone provides thermal stability, while the nitro groups and remaining aryl bromides offer sites for further chemical modification.[5]
Experimental Protocol: Synthesis of Hyperbranched Poly(3-nitro-5-bromophenylene methylene)
Materials:
-
This compound (Monomer)
-
Anhydrous Tin(IV) chloride (SnCl₄) (Catalyst)
-
Anhydrous Dichloromethane (DCM) (Solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Safety Precautions:
-
This compound is harmful if swallowed and causes severe skin burns and eye damage.[6]
-
Tin(IV) chloride is corrosive and reacts violently with water.
-
Dichloromethane is a suspected carcinogen.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Procedure:
-
Monomer Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 g, 3.39 mmol) in anhydrous DCM (20 mL).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous SnCl₄ (0.1 mL, 0.85 mmol) to the stirred solution via syringe.
-
Polymerization: Allow the reaction mixture to warm to room temperature and stir for 24 hours under an inert atmosphere. The solution will gradually become more viscous.
-
Termination and Precipitation: Quench the reaction by slowly adding 5 mL of methanol. Pour the resulting solution into a large volume of methanol (200 mL) with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it sequentially with methanol and deionized water to remove residual catalyst and unreacted monomer.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.
Expected Characterization:
-
¹H NMR: Broad peaks corresponding to aromatic and benzylic protons.
-
GPC/SEC: A broad molecular weight distribution, characteristic of hyperbranched polymers.
-
FT-IR: Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹) and C-Br stretching.
Diagram of Friedel-Crafts Self-Condensation
Caption: Synthesis of a linear polymer via the benzyl bromide group.
PART 3: Selective Suzuki Polycondensation via the Aryl Bromide
Scientific Rationale
The aryl bromide group is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki polycondensation. [7][8]By reacting this compound with an aromatic diboronic acid or its ester in the presence of a palladium catalyst and a base, a conjugated polymer can be synthesized. [9][10]The benzyl bromide and nitro groups remain as pendant functionalities on the polymer backbone, offering opportunities for further chemical transformations.
Experimental Protocol: Synthesis of a Conjugated Polymer with Pendant Benzyl Bromide and Nitro Groups
Materials:
-
This compound (Monomer A)
-
1,4-Benzenediboronic acid bis(pinacol) ester (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium carbonate (K₂CO₃) (Base)
-
Anhydrous Toluene and DMF (Solvents)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reactant Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 g, 3.39 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (1.12 g, 3.39 mmol), and K₂CO₃ (1.4 g, 10.17 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.078 g, 0.068 mmol) to the flask.
-
Solvent Addition: Add a degassed mixture of toluene and DMF (4:1 v/v, 25 mL) to the flask via cannula.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours.
-
Precipitation: After cooling to room temperature, pour the mixture into a large volume of methanol (300 mL) to precipitate the polymer.
-
Purification: Filter the crude polymer and wash it with methanol, acetone, and chloroform to remove oligomers and residual catalyst. The polymer can be further purified by Soxhlet extraction.
-
Drying: Dry the purified polymer under vacuum at 80 °C overnight.
Expected Characterization:
-
¹H NMR: Disappearance of the boronic ester protons and shifts in the aromatic proton signals, indicating polymer formation.
-
GPC/SEC: A defined molecular weight distribution.
-
UV-Vis and Fluorescence Spectroscopy: Evidence of conjugation in the polymer backbone.
Diagram of Suzuki Polycondensation
Caption: Synthesis of a conjugated polymer via the aryl bromide group.
Quantitative Data Summary (Representative)
| Polymerization Method | Polymer Type | Expected Mn (kDa) | Expected PDI | Key Functional Groups |
| Friedel-Crafts Self-Condensation | Hyperbranched | 5 - 20 | > 2.0 | Aryl-Br, NO₂, Methylene bridges |
| Polycondensation via Benzyl-Br | Linear Poly(ether) | 10 - 30 | 1.5 - 2.5 | Aryl-Br, NO₂, Ether linkages |
| Suzuki Polycondensation | Linear Conjugated Polymer | 15 - 50 | 1.8 - 3.0 | Benzyl-Br, NO₂, Bi-aryl linkages |
Note: The expected molecular weight (Mn) and polydispersity index (PDI) are estimates and can vary significantly based on reaction conditions.
Applications in Drug Development and Materials Science
The polymers derived from this compound hold significant promise in several advanced applications:
-
Drug Delivery: The nitro groups can be reduced to amines, providing a reactive handle for conjugating drugs, targeting ligands, or imaging agents. [9]The polymer backbone can be designed to be biodegradable or stimuli-responsive for controlled drug release.
-
Polymer Therapeutics: The inherent properties of the polymer backbone can be tuned for specific therapeutic applications, such as antimicrobial or anti-inflammatory agents.
-
Advanced Materials: The conjugated polymers synthesized via Suzuki coupling are potential candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). [11]The hyperbranched polymers can be utilized as rheology modifiers, polymer processing aids, or as scaffolds for catalysis.
References
- Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 29(2), 183-275.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Bo, Z., & Rabe, J. P. (2003). “AB2 + AC2” approach to hyperbranched polymers with a high degree of branching.
- Li, R., Mo, Y., Shi, R., Li, P., Li, C., Wang, Z., Wang, X., & Li, S. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Colloid and Polymer Science, 291(10), 2411–2418.
- Schlüter, A. D. (2001). The tenth anniversary of the Suzuki polycondensation (SPC). Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533-1556.
- Kim, Y. H. (1998). Hyperbranched Polymers 10 Years After. Journal of Polymer Science Part A: Polymer Chemistry, 36(11), 1685-1698.
- Bandini, M., Melloni, A., & Umani-Ronchi, A. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 118.
- Kennedy, J. P., & Sivaram, S. (1973). Polycondensation of benzyl chloride and its derivatives: A study of the reaction at different temperatures. Journal of Macromolecular Science: Part A- Chemistry, 7(4), 969-989.
- Yamamoto, T. (2010). Synthesis of π-conjugated polymers by organometallic polycondensation. Bulletin of the Chemical Society of Japan, 83(5), 431-455.
- Niederberger, M., & Caseri, W. R. (2018). Poly(Phenylene Methylene): A Multifunctional Material for Thermally Stable, Hydrophobic, Fluorescent, Corrosion-Protective Coatings.
- Yokozawa, T., & Ohta, Y. (2006). Transformation of step-growth polymerization into living chain-growth polymerization.
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- 1. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 3. Chain-growth click polymerization of AB2 monomers for the formation of hyperbranched polymers with low polydispersities in a one-pot process - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H5Br2NO2 | CID 14866973 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 11. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Bromo-3-(bromomethyl)-5-nitrobenzene as a Versatile Precursor in Materials Science
Introduction
1-Bromo-3-(bromomethyl)-5-nitrobenzene is a trifunctional aromatic compound with significant potential as a versatile building block in the synthesis of advanced materials. Its unique molecular architecture, featuring a reactive bromomethyl group, a modifiable nitro moiety, and a bromine atom suitable for cross-coupling reactions, offers a powerful platform for the design and synthesis of functional polymers, dendrimers, and other complex macromolecules. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols for its utilization.
The strategic placement of these three distinct functional groups allows for a stepwise and selective approach to material synthesis. The highly reactive benzylic bromide is susceptible to nucleophilic substitution, making it an ideal anchor point for polymer chains or for initiating polymerization. The nitro group, a strong electron-withdrawing group, can be retained to modulate the electronic properties of the final material or can be chemically transformed into other functional groups, such as amines, to introduce new reactive sites. The aromatic bromine atom serves as a handle for various cross-coupling reactions, enabling the construction of extended conjugated systems or the attachment of other molecular fragments. This multi-faceted reactivity makes this compound a valuable tool for researchers and scientists in the development of novel materials for a wide range of applications, including organic electronics, drug delivery, and sensor technology.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO₂ | PubChem |
| Molecular Weight | 294.93 g/mol | PubChem |
| Appearance | Likely a pale yellow crystalline solid | Inferred from related compounds |
| Melting Point | Not experimentally determined, but expected to be a solid at room temperature | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (EtOAc) | Inferred from related compounds |
| CAS Number | 139194-80-2 | PubChem |
Core Applications in Materials Science
The unique trifunctional nature of this compound allows for its use in a variety of material synthesis strategies. Two prominent applications are detailed below: as a core molecule for star polymer synthesis and as a functionalizing agent for existing polymers.
Core Molecule for Star Polymer Synthesis via "Core-First" Approach
Star polymers, which consist of multiple linear polymer chains radiating from a central core, exhibit unique rheological and physical properties compared to their linear analogues.[1][2] The "core-first" approach involves initiating the polymerization of monomers from a multifunctional core molecule.[2] this compound can serve as a trifunctional core, with the bromomethyl group acting as a primary initiation site for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). The remaining bromo and nitro groups on the core can be subsequently modified to impart specific functionalities to the star polymer.
This protocol describes the synthesis of a 3-arm star polymer of poly(methyl methacrylate) (PMMA) using this compound as the initiator core.
Materials:
-
This compound (initiator core)
-
Methyl methacrylate (MMA) (monomer), inhibitor removed
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Purification: Remove the inhibitor from methyl methacrylate by passing it through a column of basic alumina.
-
Reaction Setup: To a dry Schlenk flask, add CuBr (1 eq. relative to initiator).
-
Add the initiator, this compound (1 eq.), and a magnetic stir bar.
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 20-30 minutes.
-
Using a degassed syringe, add anisole to dissolve the initiator and catalyst.
-
Add the degassed monomer (e.g., 100 eq. per initiating site) to the flask.
-
Add the ligand, PMDETA (1 eq. per CuBr), via a degassed syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at a specified temperature (e.g., 60-90 °C) and stir.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature and expose the mixture to air to quench the polymerization.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol.
-
Filter the precipitated star polymer and dry it under vacuum to a constant weight.
Characterization:
-
¹H NMR: To confirm the polymer structure and calculate monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the star polymer. A narrow PDI is indicative of a controlled polymerization.
Workflow for Star Polymer Synthesis
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Welcome to the comprehensive technical support guide for the synthesis of 1-bromo-3-(bromomethyl)-5-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The synthesis, typically achieved through the benzylic bromination of 3-bromo-5-nitrotoluene, is a nuanced radical reaction where precise control of conditions is paramount for success.
This guide is structured to provide in-depth, actionable advice in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative references.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing step-by-step solutions.
Question 1: My reaction yield is consistently low, with a significant amount of the starting material, 3-bromo-5-nitrotoluene, remaining. What are the likely causes and how can I improve conversion?
Answer:
Low conversion in the benzylic bromination of 3-bromo-5-nitrotoluene is a frequent issue that can typically be traced back to three primary factors: inefficient radical initiation, insufficient reaction temperature, or degradation of the brominating agent.
1. Inefficient Radical Initiation:
The Wohl-Ziegler bromination is a radical chain reaction that requires an initiator to start the process.[1] If the initiation is not efficient, the reaction will be sluggish or may not start at all.
-
Radical Initiator Quality: The most common initiators are azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). These reagents can decompose over time, especially if not stored correctly. Ensure you are using a fresh, properly stored batch of the initiator.
-
Photochemical Initiation: If using light (photochemical initiation), ensure the light source is of the appropriate wavelength and intensity to induce homolytic cleavage of the bromine source.[2] The reaction flask must be made of a material that is transparent to the required UV light (e.g., quartz or Pyrex, not standard borosilicate glass which can block UV).
2. Insufficient Reaction Temperature:
Radical reactions often have a significant activation energy. If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion within a practical timeframe.[3]
-
Optimization: For thermally initiated reactions, a common starting point is the reflux temperature of the solvent, such as acetonitrile.[4] If conversion is still low, a gradual increase in temperature may be necessary. However, be cautious, as excessively high temperatures can lead to side reactions.[3]
3. Degradation of N-Bromosuccinimide (NBS):
NBS is the most common brominating agent for this transformation.[5] It is crucial to use high-purity NBS, as impurities can inhibit the reaction.[6] NBS can also be sensitive to moisture.
-
Handling and Storage: Ensure that the NBS is handled in a dry environment and that the reaction solvents are anhydrous.[6] The presence of water can lead to the formation of bromine and other side reactions.[7]
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting logic for low conversion.
Question 2: My reaction produces a significant amount of the dibrominated byproduct, 1-bromo-3-(dibromomethyl)-5-nitrobenzene. How can I improve the selectivity for the desired monobrominated product?
Answer:
The formation of the dibrominated byproduct is a classic example of over-reaction and is a common challenge in benzylic brominations.[8] Controlling selectivity is key to maximizing the yield of the desired product.
1. Stoichiometry of NBS:
-
Precise Control: Use a stoichiometric amount of NBS relative to the starting material. An excess of NBS will inevitably lead to dibromination. It is recommended to use 1.0 to 1.1 equivalents of NBS.
2. Reaction Temperature:
-
Lowering the Temperature: Higher reaction temperatures can decrease selectivity.[3] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly favor monobromination. For highly reactive substrates, conducting the reaction at 0°C may provide excellent control.[3]
3. Slow Addition of Reagents:
-
Controlled Introduction of NBS: Instead of adding all the NBS at the beginning of the reaction, consider adding it portion-wise or as a solution via a dropping funnel. This helps to maintain a low concentration of the brominating agent throughout the reaction, thereby reducing the likelihood of the desired product reacting further.
4. Solvent Effects:
-
Solvent Choice: The choice of solvent can influence the selectivity of the reaction. While carbon tetrachloride was traditionally used, it is now largely avoided due to its toxicity.[1] Acetonitrile is a good alternative and has been shown to provide good results.[4] The polarity of the solvent can affect the stability of the radical intermediates and the solubility of the reagents, which in turn can impact selectivity.[9]
Data on Temperature and Selectivity:
| Temperature (°C) | Molar Ratio (Substrate:NBS) | Typical Selectivity (Mono:Di) |
| 80 (Reflux in MeCN) | 1:1.1 | ~85:15 |
| 60 | 1:1.05 | ~95:5 |
| 40 | 1:1.05 | >98:2 |
Note: These are representative values and can vary based on other reaction parameters.
Question 3: I am observing the formation of impurities that appear to be a result of aromatic bromination. How is this possible, and what can be done to prevent it?
Answer:
While benzylic bromination is a radical substitution reaction, under certain conditions, electrophilic aromatic substitution can occur as a competing pathway, leading to bromination of the aromatic ring.
1. Mechanism of Aromatic Bromination:
-
Presence of Lewis Acids: Traces of Lewis acidic impurities can catalyze the electrophilic bromination of the aromatic ring.
-
High Bromine Concentration: The mechanism of benzylic bromination with NBS relies on maintaining a very low concentration of molecular bromine (Br₂).[10] If the concentration of Br₂ becomes too high, it can participate in electrophilic aromatic substitution, especially with activated aromatic rings. However, in this specific case, the nitro group is strongly deactivating, making aromatic bromination less likely but still possible under harsh conditions.[9]
Preventative Measures:
-
Use High-Purity Reagents: Ensure that the starting materials and solvent are free from acidic impurities.
-
Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote side reactions.
-
Scavengers: In some cases, the addition of a non-nucleophilic base, such as calcium carbonate, can help to neutralize any acidic byproducts (like HBr) that may form and catalyze aromatic bromination.
Question 4: The purification of the crude product is proving difficult. What is the best method to obtain pure this compound?
Answer:
Effective purification is crucial for obtaining the desired product in high purity. The choice of method will depend on the nature of the impurities present.
1. Work-up Procedure:
-
Removal of Succinimide: After the reaction is complete, the succinimide byproduct is often insoluble in the reaction solvent (like acetonitrile) and can be removed by filtration.[1]
-
Aqueous Wash: Washing the organic layer with water can help to remove any remaining succinimide and other water-soluble impurities. A wash with a dilute solution of sodium bisulfite can be used to quench any unreacted bromine.
2. Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[11] A suitable solvent system should be chosen where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble at all temperatures. Ethanol or a mixture of hexanes and ethyl acetate are often good starting points for recrystallization of this compound.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a powerful alternative.[11] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the desired product from the less polar starting material and the more polar dibrominated byproduct.
General Purification Workflow:
Caption: General purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the role of the radical initiator in this synthesis?
A1: The radical initiator, such as AIBN or BPO, is essential to start the radical chain reaction.[6] It does so by decomposing upon heating or irradiation to generate initial radicals. These radicals then abstract a bromine atom from NBS to form a bromine radical, which propagates the chain reaction by abstracting a benzylic hydrogen from the 3-bromo-5-nitrotoluene.[10]
Q2: Can I use bromine (Br₂) directly for this reaction instead of NBS?
A2: While it is possible to use Br₂ for benzylic bromination, it is generally not recommended for substrates that also contain a double bond or a reactive aromatic ring.[5] The use of Br₂ can lead to a higher concentration of bromine in the reaction mixture, which can result in competing electrophilic addition or substitution reactions.[12] NBS is preferred as it provides a slow, controlled release of bromine, thus favoring the desired radical substitution pathway.[13]
Q3: What are the key safety precautions I should take when working with N-Bromosuccinimide (NBS)?
A3: NBS is a corrosive and oxidizing solid that should be handled with care.[14][15][16] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] Avoid inhalation of the dust by working in a well-ventilated fume hood.[14] In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.[15]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. The starting material, 3-bromo-5-nitrotoluene, is less polar than the product, this compound. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.
Q5: What are the expected ¹H NMR chemical shifts for the starting material and the product?
A5: The key diagnostic signals in the ¹H NMR spectrum are the benzylic protons.
-
3-bromo-5-nitrotoluene (Starting Material): The methyl protons (-CH₃) will appear as a singlet at approximately δ 2.5 ppm.
-
This compound (Product): The bromomethyl protons (-CH₂Br) will appear as a singlet further downfield, typically in the range of δ 4.5-4.7 ppm, due to the electron-withdrawing effect of the bromine atom.[18] The aromatic protons for both compounds will appear in the region of δ 7.5-8.5 ppm.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the scale of the reaction.
Materials:
-
3-bromo-5-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Sodium bisulfite
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-nitrotoluene (1.0 eq.).
-
Reagent Addition: Add anhydrous acetonitrile to dissolve the starting material. Then, add N-bromosuccinimide (1.05 eq.) and AIBN (0.05 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold acetonitrile.
-
Extraction: Combine the filtrate and washings and remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with water and a saturated aqueous solution of sodium bisulfite.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) to afford this compound as a solid.
References
- CDH Fine Chemical.
- ChemScience.
- Santa Cruz Biotechnology. N-Bromosuccinimide.
- MilliporeSigma.
- Chad's Prep. 10.
- Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
- Sigma-Aldrich.
- Carl ROTH.
- BenchChem.
- Chemistry Steps.
- Master Organic Chemistry.
- BenchChem. common side products in the synthesis of 1-Bromo-3-butoxy-5-nitrobenzene.
- BenchChem.
- Guan, X.-Y., Almisbaa, Z., & Huang, K.-W. (2014). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation.
- Google Patents.
- ChemicalBook. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis.
- Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Master Organic Chemistry.
- Sciencemadness Discussion Board.
- ResearchGate.
- Cantillo, D., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(23), 12254–12263.
- Edde, F., Drège, E., & Evanno, L. (2025). Optimization of reaction conditions for the benzylic bromination of 1....
- Chemistry LibreTexts. 11.
- Chad's Prep. (2018, September 13). 10.
- Wikipedia.
- BenchChem. A Comparative Analysis of Synthetic Routes to 1-Bromo-3-Nitrobenzene.
- PrepChem.com. Synthesis of meta-bromonitrobenzene.
- Organic Syntheses Procedure. m-BROMONITROBENZENE.
- PubChem. This compound.
- Scientific Update. (2022, October 26).
- Newera-spectro. (2022, February 1).
- Organic Chemistry Portal. Wohl-Ziegler Reaction.
- ACS Publications. (2016, August 9).
- ChemicalBook. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum.
- SpectraBase. 1-Bromo-3-nitrobenzene - Optional[13C NMR] - Chemical Shifts.
- PrepChem.com.
- BLD Pharm. 1-(Bromomethyl)-3-nitrobenzene.
- BenchChem. Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.
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- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
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- 9. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
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Technical Support Center: Synthesis of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3-(bromomethyl)-5-nitrobenzene. The synthesis, which typically involves the free-radical bromination of 3-Bromo-5-nitrotoluene, is a critical transformation for producing versatile intermediates in medicinal chemistry and materials science. However, the reaction is often plagued by specific side reactions that can complicate purification and reduce yields. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most common problems encountered during the synthesis of this compound. The primary route involves the reaction of 3-Bromo-5-nitrotoluene with N-Bromosuccinimide (NBS) and a radical initiator.
| Observed Issue | Potential Cause(s) | Mechanistic Explanation & Recommended Solution |
| TLC/GC-MS analysis shows a significant, less polar spot corresponding to unreacted starting material. | 1. Inefficient Radical Initiation: The radical chain reaction is not starting or propagating effectively. 2. Low Reaction Temperature: Insufficient thermal energy to initiate the decomposition of the radical initiator or to sustain the chain reaction. | Explanation: Free-radical bromination requires an initial input of energy to generate bromine radicals, which then propagate the chain reaction.[1] If the initiator (e.g., AIBN, benzoyl peroxide) is old or the temperature is too low, the rate of initiation will be slow, leading to an incomplete reaction. Solution: • Verify Initiator Activity: Use a fresh batch of the radical initiator. AIBN and benzoyl peroxide can degrade over time. • Optimize Temperature: Ensure the reaction is heated to the appropriate temperature for the chosen initiator and solvent (typically reflux in CCl₄ or chlorobenzene).[2] • Initiate with UV Light: If thermal initiation is problematic, gentle irradiation with a UV lamp can be an effective alternative to start the radical process. |
| A major byproduct is observed with a higher molecular weight, often difficult to separate from the desired product. | Over-bromination (Di-bromination): The primary product, this compound, is reacting further to form 1-Bromo-3-(dibromomethyl)-5-nitrobenzene. | Explanation: This is the most common side reaction.[3] The benzylic C-H bond in the product is still susceptible to radical abstraction and subsequent bromination. The reaction proceeds via the same free-radical mechanism as the initial bromination.[3][4] Solution: • Control Stoichiometry: Use N-Bromosuccinimide (NBS) as the limiting reagent. A slight excess of the starting material (3-Bromo-5-nitrotoluene) can help minimize the formation of the di-brominated product. A 1.0 to 1.05 molar equivalent of NBS is a good starting point. • Monitor Reaction Progress: Closely monitor the reaction by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product. • Slow Addition of NBS: Adding NBS portion-wise or as a solution via an addition funnel can help maintain a low concentration of the brominating agent, favoring mono-bromination.[5] |
| Multiple minor spots are seen on TLC, and the crude product has a dark color. | Ring Bromination & Decomposition: Electrophilic aromatic substitution on the benzene ring or decomposition of the nitro-aromatic compound. | Explanation: While NBS is highly selective for benzylic bromination under radical conditions, the presence of impurities like Br₂ or HBr can catalyze electrophilic bromination on the aromatic ring.[6] The nitro group is strongly deactivating, but trace amounts of ring-brominated isomers can still form. High temperatures for prolonged periods can also lead to the decomposition of sensitive nitro compounds. Solution: • Purify NBS: Use freshly recrystallized NBS to remove impurities like bromine and succinimide, which can interfere with the reaction. • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. • Avoid Excessive Heat/Light: Do not overheat the reaction mixture or expose it to strong light for extended periods, as this can promote unwanted side reactions and decomposition. |
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) the preferred reagent for this benzylic bromination instead of elemental bromine (Br₂)?
A1: The choice of NBS is critical for achieving selectivity. Elemental bromine (Br₂) can react via two competing pathways: free-radical substitution at the benzylic position and electrophilic substitution on the aromatic ring.[1] In the presence of a radical initiator, benzylic bromination is favored. However, without careful control, electrophilic ring bromination can become a significant side reaction. NBS provides a low, constant concentration of Br₂ throughout the reaction, which is crucial for maintaining the radical chain process while suppressing the competing ionic electrophilic pathway.[3] This makes NBS the superior reagent for selectively brominating the methyl group of 3-Bromo-5-nitrotoluene.[7][8][9]
Q2: What is the mechanistic role of the radical initiator (e.g., AIBN or Benzoyl Peroxide)?
A2: The radical initiator is essential for starting the free-radical chain reaction.[2] The process occurs in three main stages:
-
Initiation: The initiator (e.g., AIBN) thermally decomposes to form radicals. These radicals then react with NBS to generate a bromine radical (Br•).
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-Bromo-5-nitrotoluene to form a stable benzylic radical and HBr. This benzylic radical then reacts with another molecule of NBS (or the Br₂ generated in situ) to form the desired product, this compound, and a new bromine radical, which continues the chain.[10]
-
Termination: The reaction stops when two radicals combine.
Without the initiator, the reaction would not start at a practical rate under typical thermal conditions.
Q3: My product is contaminated with the di-brominated byproduct. What is the most effective purification strategy?
A3: Separating the mono- and di-brominated products can be challenging due to their similar structures.
-
Column Chromatography: This is the most reliable method. The di-brominated compound is less polar than the mono-brominated product. A silica gel column using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) will allow for effective separation. The mono-brominated product will elute later than the di-brominated one.
-
Recrystallization: This method can be effective if the concentration of the di-brominated impurity is relatively low.[11] A solvent system where the desired product has moderate solubility when hot and low solubility when cold is ideal. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, may be required. However, achieving high purity may require multiple recrystallizations and can lead to significant yield loss.
Q4: Can the solvent choice affect the outcome of the reaction?
A4: Absolutely. The ideal solvent should be inert to radical conditions and have a suitable boiling point for the reaction.
-
Carbon tetrachloride (CCl₄): Historically the solvent of choice due to its inertness. However, its toxicity and environmental concerns have led to its replacement.
-
Chlorobenzene or Acetonitrile: These are common and effective alternatives.[12]
-
Protic or Reactive Solvents: Solvents with reactive C-H bonds (like THF or alkanes) should be avoided as they can be halogenated themselves, consuming the reagent and leading to complex product mixtures.
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic route to this compound and the major side reaction pathway leading to the common di-brominated impurity.
Caption: Main reaction pathway and the over-bromination side reaction.
Experimental Protocol: Purification via Column Chromatography
This protocol outlines a standard procedure for purifying the crude product to remove the di-brominated impurity and other side products.
1. Preparation of the Silica Column:
-
Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in 100% hexanes.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Wash the packed column with several column volumes of hexanes.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This method often yields better separation.
3. Elution:
-
Begin eluting the column with 100% hexanes. The less polar di-brominated byproduct will start to move down the column first.
-
Gradually increase the polarity of the eluent by slowly introducing ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexanes. The optimal gradient should be determined beforehand by TLC analysis.
-
Monitor the elution using TLC. Collect fractions and analyze them to identify which ones contain the pure desired product.
4. Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Vertex AI Search. Toluene - Wikipedia.
- BenchChem. Common side products in the synthesis of 1-Bromo-3-butoxy-5-nitrobenzene.
- Organic Syntheses. m-BROMONITROBENZENE.
- BenchChem. A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene.
- askIITians. Toluene on reaction with N-bromosuccinimide gives.
- Vedantu. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE.
- Homework.Study.com. How can 1-bromoethyl 3 nitrobenzene be synthesized from benzene?.
- Google Patents. Preparation method of 1-bromo-3-nitrobenzene.
- BenchChem. A Comparative Analysis of Synthetic Routes to 1-Bromo-3-Nitrobenzene.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS).
- Sarthaks eConnect. Toluene on reaction with N-bromo-succinimide gives.
- Common Organic Chemistry. Bromination - Common Conditions.
- Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes.
- ChemicalBook. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis.
- PrepChem.com. Preparation of 1-bromo-3-nitrobenzene.
- University of Glasgow. Selectivity of Aryl and Benzylic Bromination.
- Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Guidechem. 3-BROMO-5-NITROTOLUENE 52488-28-5 wiki.
- BYJU'S. Mechanism of Free Radical Bromination.
- SciSpace. A Novel Synthesis of 1-Bromo-3,5-dinitrobenzene.
- Newera-spectro. Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate.
- PubChem. This compound.
- Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.
- Oregon State University. Chapter 3 Worked Problem 1.
- Oakwood Chemical. 3-Bromo-5-nitrotoluene.
- PubChem. 1-Bromo-3-methyl-5-nitrobenzene.
Sources
- 1. byjus.com [byjus.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. newera-spectro.com [newera-spectro.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. Toluene on reaction with N-bromosuccinimide gives:A. p-bromomethyl be - askIITians [askiitians.com]
- 8. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]
- 9. sarthaks.com [sarthaks.com]
- 10. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Welcome to the technical support center for the purification of 1-Bromo-3-(bromomethyl)-5-nitrobenzene (CAS No. 139194-80-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical reagent. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may face in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common method for its synthesis is the radical bromination of 1-bromo-3-methyl-5-nitrobenzene. Potential impurities from this process can include:
-
Unreacted Starting Material: 1-bromo-3-methyl-5-nitrobenzene.
-
Over-brominated Product: 1-Bromo-3-(dibromomethyl)-5-nitrobenzene.
-
Isomeric Byproducts: Bromination at other positions on the aromatic ring, although less likely due to the directing effects of the existing substituents.
-
Residual Brominating Agent: Such as N-Bromosuccinimide (NBS) or its byproducts (e.g., succinimide).
-
Radical Initiator Residues: For example, benzoyl peroxide or AIBN decomposition products.
Understanding the potential impurities is the first step in designing an effective purification strategy.
Q2: Which purification technique is generally most effective for this compound?
A2: For achieving high purity, column chromatography is typically the most effective method for purifying this compound, especially for removing closely related structural isomers and byproducts.[1][2] Recrystallization can also be a viable and more scalable option if the impurity profile is less complex.[3][4]
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: Based on the polarity of this compound and empirical data from similar structures, a good starting point for a recrystallization solvent would be a mixed solvent system. Common choices include:
-
Hexane/Ethyl Acetate: This system allows for fine-tuning of polarity to achieve good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Ethanol or Methanol: These polar protic solvents can be effective, particularly if the main impurities are non-polar.[3][5]
It is always recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific crude material.[6]
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling Out | The melting point of your compound is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | 1. Switch to a lower-boiling point solvent. 2. Use a mixed solvent system. Dissolve the compound in a good solvent and add a poor solvent dropwise until turbidity persists. Then, heat to clarify and cool slowly. 3. Ensure slow cooling. Rapid cooling can promote oiling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
| No Crystal Formation | The solution is not saturated. The solution is supersaturated, but nucleation has not occurred. | 1. Concentrate the solution. Gently evaporate some of the solvent to increase the concentration of your compound. 2. Induce crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of pure product if available. 3. Cool to a lower temperature. Use a dry ice/acetone bath for a short period, but be mindful of potential freezing of the solvent. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Cool the filtrate for a longer period at a lower temperature to maximize crystal precipitation. 3. Preheat the filtration apparatus (funnel and filter paper) to prevent the product from crashing out during filtration. 4. Recover a second crop of crystals by concentrating the mother liquor. |
| Poor Purity | Inefficient removal of impurities. Co-precipitation of impurities with the product. | 1. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhered mother liquor. 2. Perform a second recrystallization for higher purity. 3. Consider an alternative purification method like column chromatography if impurities have similar solubility profiles.[1] |
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate eluent polarity. Column overloading. Poorly packed column. | 1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.[2] A good starting point is a mixture of hexane and ethyl acetate.[7] 2. Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight.[7] 3. Ensure the column is packed uniformly without any cracks or air bubbles. A wet slurry packing method is generally preferred. |
| Compound Stuck on the Column | The eluent is not polar enough. The compound is interacting strongly with the silica gel. | 1. Gradually increase the polarity of the eluent. A step or linear gradient of a more polar solvent (e.g., ethyl acetate in hexane) can be used. 2. Consider using a different stationary phase. If your compound is basic, it might be adsorbing strongly to the acidic silica gel. In such cases, neutral alumina could be an alternative. |
| Compound Elutes Too Quickly | The eluent is too polar. | 1. Decrease the polarity of the eluent. Use a higher proportion of the non-polar solvent (e.g., hexane). |
| Tailing of Spots on TLC/Broad Peaks in Fractions | The sample was loaded in a solvent that is too polar. The compound is degrading on the silica gel. | 1. Dissolve the sample in a minimal amount of the eluent or a solvent of similar or lower polarity. 2. Use deactivated silica gel (by adding a small percentage of water or triethylamine to the eluent) if you suspect your compound is acid-sensitive. |
Experimental Workflows
Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., a hexane:ethyl acetate mixture) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to avoid decomposition.
Column Chromatography Protocol
-
TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, and ensure the top of the bed is flat and undisturbed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution of compounds using TLC.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- Google Patents. (2014). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low reactivity of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Welcome to the technical support center for 1-Bromo-3-(bromomethyl)-5-nitrobenzene. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome the unique reactivity challenges presented by this substrate. As a trifunctional scaffold, it offers significant synthetic potential, but its low reactivity at the C1-Br position can be a hurdle. This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure your experimental success.
Troubleshooting Guide: Overcoming Low Reactivity
This section addresses common failures and provides actionable strategies for reactions involving the aryl bromide at the C1 position.
Issue 1: Failed or Low-Yield Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction with a nucleophile (e.g., an alcohol, amine, or thiol) on this compound is not proceeding, or the yield is extremely low. Why is this happening?
A: The low reactivity of this substrate in SNAr reactions is a direct consequence of the electronic arrangement of its substituents. The reaction proceeds via an addition-elimination mechanism, which requires the formation of a negatively charged intermediate called a Meisenheimer complex.[1][2][3] The stability of this complex is paramount for a successful reaction.
-
The Problem of meta-Substitution: The rate-determining step is the nucleophile's initial attack on the aromatic ring.[4][5] This step is significantly accelerated by strong electron-withdrawing groups (EWGs) that can stabilize the resulting negative charge through resonance.[6][7] While the nitro group (–NO₂) is a potent EWG, its stabilizing effect is only fully realized when it is positioned ortho or para to the leaving group (the bromine atom).[5][8] In this compound, the nitro group is in the meta position. In this configuration, it cannot provide resonance stabilization and only offers a much weaker inductive stabilization, which is insufficient to significantly lower the reaction's high activation energy.[4]
-
Benzylic Reactivity: Be aware that your nucleophile might preferentially react at the highly electrophilic benzylic C-Br bond via a standard SN2 reaction, consuming your reagents without yielding the desired SNAr product.[9]
dot
Caption: Why meta-nitro substitution leads to low S(N)Ar reactivity.
Troubleshooting Protocol: Forcing an SNAr Reaction
If SNAr is your only viable synthetic route, you must use forcing conditions. This protocol is a general starting point; optimization will be necessary.
-
Objective: To substitute the C1-bromine with a generic alcohol nucleophile (R-OH).
-
Principle: Use a strong base to generate a highly reactive alkoxide and a high-boiling point polar aprotic solvent to increase the reaction rate.
Materials:
-
This compound (1.0 eq)
-
Alcohol Nucleophile (R-OH) (2.0 - 3.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Anhydrous reaction vessel with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add the alcohol nucleophile (2.0-3.0 eq) to a flask containing anhydrous DMF or DMSO.
-
Nucleophile Activation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (2.0 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete deprotonation.
-
Substrate Addition: Add the this compound (1.0 eq) to the reaction mixture. Caution: The benzylic bromide is highly reactive and may react first.
-
Reaction: Heat the mixture to 120-150 °C.[4] Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature may need to be increased further.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Issue 2: Failed or Inefficient Palladium-Catalyzed Cross-Coupling Reactions
Q: My Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction is failing. I see starting material decomposition or only trace amounts of product. What should I do?
A: The success of palladium-catalyzed cross-coupling reactions hinges on a delicate balance between the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[10] With this compound, the rate-determining oxidative addition of the palladium catalyst to the C-Br bond is often sluggish.[11][12] The electron-withdrawing nature of the substituents deactivates the aryl bromide, making this step difficult.
dot
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Strategies & Recommended Conditions
The key to success is to use more forcing conditions and highly active catalyst systems designed for challenging substrates.
| Reaction Type | Recommended Catalyst/Ligand | Recommended Base | Solvent System | Temp (°C) | Key Insights & Citations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, PCy₃)[13] | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 | Electron-withdrawing groups on the aryl bromide promote oxidative addition.[11] Cesium or potassium bases are often superior for deactivated bromides.[14] |
| Sonogashira | Pd(PPh₃)₄/CuI, or copper-free with Pd/NHC complexes[12] | Et₃N, Piperidine, DIPA | THF, DMF, Toluene | 50-100 | EWGs on the aryl halide facilitate the oxidative addition step.[11] For sterically demanding aryl bromides, bulky phosphine ligands are beneficial.[15] |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ with specialized bi-dentate or bulky monophosphine ligands (e.g., RuPhos, XPhos, BINAP)[16][17] | NaOtBu, K₃PO₄, LiHMDS | Toluene, Dioxane | 80-110 | Modern ligands are crucial for coupling deactivated aryl bromides. The choice of base is critical and depends on the amine's pKa.[18][19] |
General Protocol: Suzuki-Miyaura Coupling of a Deactivated Aryl Bromide
-
Objective: To couple this compound with a generic arylboronic acid.
-
Principle: Employ a highly active palladium catalyst system and appropriate base/solvent combination to facilitate the challenging oxidative addition step.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂ (2 mol%) with SPhos (4 mol%))
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst, ligand, and base.[14]
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and dilute with an organic solvent like ethyl acetate.
-
Extraction & Purification: Separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14][18]
Frequently Asked Questions (FAQs)
Q1: Which bromine on this compound is more reactive?
A: The two bromine atoms have vastly different reactivities.
-
Benzylic Bromide (-CH₂Br): This is highly reactive. The carbon is sp³-hybridized and is an excellent substrate for SN2 reactions with a wide range of nucleophiles.[9] It can also participate in SN1 reactions if a stable carbocation can be formed.
-
Aryl Bromide (-Br on the ring): This is significantly less reactive. The carbon is sp²-hybridized, and the C-Br bond is stronger. It does not undergo classical SN1 or SN2 reactions.[6] Its reactivity is limited to pathways like SNAr (which is disfavored here, as discussed) and transition-metal-catalyzed cross-couplings.
Q2: Can I selectively react at the benzylic position while leaving the aryl bromide untouched?
A: Yes, absolutely. Standard SN2 conditions (e.g., a nucleophile like sodium azide or potassium cyanide in a polar aprotic solvent like acetone or DMF at room temperature or with gentle heating) will almost exclusively react at the benzylic position. The conditions required to activate the aryl bromide are much harsher.
Q3: Why is the nitro group's position so important for reactivity?
A: The nitro group is a powerful deactivating group that withdraws electron density from the ring via both induction and resonance.[20][21] In SNAr, its ability to stabilize the key Meisenheimer intermediate via resonance is crucial. This resonance stabilization is only possible when the negative charge from the incoming nucleophile can be delocalized onto the nitro group, which occurs only when the nitro group is ortho or para to the leaving group.[5][8] When meta, this delocalization pathway is blocked.
dot
Caption: Catalytic cycle for Suzuki coupling showing the challenging step.
Q4: Are there alternative reagents I should consider if this substrate proves too unreactive?
A: If you consistently face issues, consider an alternative substrate where the electronics are more favorable. For example, a substrate with the nitro group in the para or ortho position to the bromine (e.g., 1-Bromo-4-nitrobenzene) will be significantly more reactive in both SNAr and many cross-coupling reactions.[5][8] However, this would obviously change the final product's substitution pattern. If the 3,5-substitution pattern is essential, the strategies outlined in this guide are your most effective path forward.
References
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
- Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. [Link]
- Wikipedia.
- Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
- Journal of the American Chemical Society. (2024). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
- Chemistry LibreTexts. (2022). 16.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- Chemistry LibreTexts. (2019). 13.1.
- ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
- Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
- National Institutes of Health. (2016).
- Chemistry Steps.
- Wikipedia.
- ResearchGate. Activation of aryl bromides for the Suzuki-Miyaura cross-coupling.... [Link]
- National Institutes of Health. (2011).
- OpenOChem Learn.
- Chemistry LibreTexts. (2023).
- Google Patents.
- National Institutes of Health. (2014). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
- Organic Syntheses Procedure. m-BROMONITROBENZENE. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- SciSpace. (1962). A Novel Synthesis of 1-Bromo-3,5-dinitrobenzene. [Link]
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
- ResearchGate. (2022). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]
Sources
- 1. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
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- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 21. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 1-Bromo-3-(bromomethyl)-5-nitrobenzene. This substrate presents unique challenges due to its bifunctional nature, containing both an sp²-hybridized aryl bromide and an sp³-hybridized benzylic bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering in-depth troubleshooting, optimization strategies, and detailed protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is resulting in a very low yield or has failed completely. What are the fundamental parameters I should check first?
Answer: Low or no product formation in any Suzuki coupling typically points to the inactivation of the catalyst, poor reagent quality, or an incomplete reaction environment.[1][2] Before undertaking extensive optimization, verify these critical checkpoints:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Inadequate degassing or a leaky reaction setup will lead to rapid catalyst decomposition into palladium black and failure of the catalytic cycle.
-
Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the liquid for at least 30 minutes.[1] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Reagent Quality and Purity:
-
Boronic Acid/Ester: Boronic acids are prone to degradation over time, forming inactive boroxines through dehydration.[1][3] This is a very common cause of low yields.
-
Solution: Use a fresh bottle of the boronic acid or purify the existing stock. Alternatively, consider using a more stable boronic ester derivative, such as a pinacol ester.[2]
-
Solvent Purity: Ensure solvents are anhydrous, especially when using ethereal solvents like THF or dioxane, as water can affect the reaction in complex ways, including promoting protodeboronation.[2][4]
-
-
Catalyst Activity: The palladium source may be old or partially decomposed.
-
Solution: Use a fresh batch of the palladium catalyst or pre-catalyst. For consistency, using a stable, well-defined pre-catalyst can be advantageous over generating the active Pd(0) species in situ.[1]
-
Q2: How can I achieve chemoselective coupling at the aryl bromide (C-Br) position while leaving the benzylic bromide (CH₂-Br) untouched?
Answer: This is the central challenge with this substrate. The desired selectivity relies on the inherently different reactivities of sp²- and sp³-hybridized carbon-halogen bonds in the context of the Suzuki-Miyaura reaction.
The oxidative addition of the Pd(0) catalyst to the C(sp²)-Br bond of the aryl bromide is generally much faster and more facile than its addition to the C(sp³)-Br bond of the benzylic bromide.[5] The benzylic bromide coupling, while possible, often requires specialized conditions, different ligands, and may be slower.[6][7][8]
To exploit this reactivity difference:
-
Standard Conditions Favor Aryl Coupling: Most conventional Suzuki conditions (e.g., Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand, aqueous base) will naturally favor reaction at the aryl bromide position.
-
Control Reaction Temperature: Keep the temperature moderate (e.g., 80-90 °C).[5] Excessive heat can sometimes provide enough energy to initiate the less favorable reaction at the benzylic position.
-
Ligand Selection: Standard triarylphosphine ligands like PPh₃ are often sufficient for this selective transformation. Avoid ligands specifically designed to accelerate the coupling of alkyl halides.
Caption: Chemoselectivity in the Suzuki coupling of the substrate.
Q3: I am observing significant side products, such as homocoupling of my boronic acid and debromination of my starting material. How can I minimize these?
Answer: These are common side reactions in Suzuki couplings and can often be suppressed by carefully tuning the reaction conditions.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[3][4]
-
Solution:
-
Rigorous Degassing: As mentioned in Q1, removing all oxygen is the most critical step to prevent homocoupling.[1][4]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to using a Pd(II) precursor (like Pd(OAc)₂) that must be reduced in situ.[4]
-
Controlled Addition: In some cases, adding the aryl halide slowly to the reaction mixture can maintain a low concentration of the boronic acid relative to the active catalyst, disfavoring homocoupling.
-
-
-
Debromination (Protodehalogenation): This occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen.
-
Solution: This side reaction can be promoted by certain solvents, bases, or impurities that can act as a hydride source.[2] Changing the solvent system or base may help. Ensure high-purity reagents are used.
-
Q4: How should I choose and optimize the catalyst, ligand, base, and solvent for this specific electron-deficient substrate?
Answer: The strong electron-withdrawing nitro group activates the C-Br bond towards oxidative addition, which is often the rate-determining step.[9][10] This means that less forcing conditions are generally required compared to electron-rich or sterically hindered aryl bromides.
Systematic Optimization Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
-
Catalyst & Ligand:
-
Starting Point: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and effective starting catalyst for this type of activated aryl bromide.[11]
-
For Higher Activity: If the reaction is sluggish, a system composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly accelerate the reaction.[1][4] These are especially useful for more challenging boronic acids.
-
-
Base: The base is crucial for activating the boronic acid in the transmetalation step.[12][13]
-
Common Choices: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), and Potassium Phosphate (K₃PO₄) are all effective choices.[1][12]
-
Screening: K₃PO₄ is often a good choice for promoting efficient transmetalation. Cs₂CO₃ is more soluble and can be effective at lower temperatures.[14] A screening of these three is recommended.
-
-
Solvent: A biphasic solvent system is often ideal.
| Component | Recommended Starting Conditions | Alternatives for Optimization | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂/SPhos is a more active system for challenging couplings.[4] |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.), Cs₂CO₃ (2-3 equiv.) | The base activates the boronic acid for transmetalation.[15][16] The choice can significantly impact yield.[14][17] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (4:1), DMF | Biphasic systems are standard.[1][12] Dioxane and toluene are common organic phases. |
| Temperature | 80 - 90 °C | Room Temp to 120 °C | The nitro group activates the substrate, so high temperatures may not be needed and could promote side reactions.[9] |
Q5: Is the nitro group fully compatible with Suzuki conditions? I have read it can sometimes act as a leaving group.
Answer: For the vast majority of standard Suzuki-Miyaura protocols, the nitro group is a robust and compatible electron-withdrawing group.[9] In fact, its presence is beneficial as it activates the aryl bromide for the initial oxidative addition step, often leading to faster reactions and higher yields under milder conditions.[9]
The denitrative Suzuki coupling, where the -NO₂ group itself is replaced, is a more recent development that requires very specific and highly specialized catalytic systems (e.g., Pd(acac)₂ with bulky ligands like BrettPhos at high temperatures like 130 °C).[18][19][20] Under the conventional conditions recommended in this guide, the cleavage of the C-NO₂ bond is highly unlikely, and the C-Br bond will be the exclusive site of reaction.
Experimental Protocol & Purification
Suggested Starting Protocol
This protocol is a robust starting point for the selective Suzuki-Miyaura coupling at the aryl bromide position of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification Strategy
The primary impurities to remove are unreacted starting materials, homocoupled boronic acid, and residual palladium catalyst.[21]
-
Column Chromatography: This is the most effective method for purification.[21]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The product, containing a polar nitro group, will be more polar than the starting material but may have similar polarity to some byproducts. Careful selection of the solvent system is key.
-
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step to obtain highly pure material.
References
- How resistant are Suzuki couplings to nitro groups? : r/chemhelp. Reddit.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(5746-5765).
- Sołoducho, J., Olech, K., Świst, A., Zając, D., & Cabaj, J. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3(3A1), 19-32.
- Singh, H., & Singh, A. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
- Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(4), 1186-1221.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213.
- Ghorbani-Vaghei, R., & Amiri, M. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. New Journal of Chemistry, 45(2), 796-806.
- Suzuki reaction. Wikipedia.
- The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal.
- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Role of a base in Suzuki-Miyaura reaction. ResearchGate.
- Ano, Y., & Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3044-3054.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Rao, M. L. N., & Jadhav, D. N. (2015). Pd-Catalyzed, Highly Selective C (sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 20(4), 5646-5660.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate.
- Li, C., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6676-6687.
- Fairlamb, I. J., et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 23(24), 5881-5885.
- The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. ResearchGate.
- Khan, K. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Letters in Organic Chemistry, 12(3), 199-206.
- Catalyst optimization for electron-deficient arylboronic acid 2 g in coupling with 1 a. ResearchGate.
- Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198-9202.
- Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198-9202.
- Asiri, A. M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2445.
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Chowdhury, C., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 54(31), 4084-4087.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Nucleophilic Substitutions on 3-bromo-5-nitrobenzyl bromide
Welcome to the technical support center for synthetic organic chemistry. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for nucleophilic substitution reactions involving 3-bromo-5-nitrobenzyl bromide. We will move beyond simple procedural steps to explore the mechanistic reasoning behind common experimental challenges, ensuring your synthesis is both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: My reaction with 3-bromo-5-nitrobenzyl bromide is not proceeding to completion, resulting in low yields. What are the primary factors I should investigate?
A1: Low conversion is a common issue that can often be traced back to one of several factors related to reactivity, reagents, or reaction conditions.
-
Nucleophile Potency: The reactivity of the nucleophile is paramount. Weak nucleophiles (e.g., water, alcohols) will react sluggishly. Ensure your nucleophile is sufficiently potent for an SN2 reaction. If using a neutral nucleophile, the addition of a non-nucleophilic base (e.g., diisopropylethylamine) can be beneficial.
-
Solvent Choice: The solvent plays a critical role in stabilizing the transition state. For SN2 reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, thus enhancing its nucleophilicity.
-
Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side product formation. A general rule of thumb is to start the reaction at room temperature and gently heat if the reaction is slow, monitoring carefully by TLC.
-
Reagent Purity: The purity of 3-bromo-5-nitrobenzyl bromide is crucial. Impurities can inhibit the reaction. It is advisable to check the purity of the starting material by NMR or melting point before use.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I mitigate them?
A2: The structure of 3-bromo-5-nitrobenzyl bromide, with its electron-withdrawing groups and benzylic bromide, predisposes it to several potential side reactions.
-
Elimination (E2): If your nucleophile is also a strong base (e.g., tert-butoxide), it can promote the E2 elimination of HBr to form a vinyl-aromatic compound. To minimize this, use a less sterically hindered, non-basic nucleophile if possible.
-
Over-alkylation: With nucleophiles that have multiple reactive sites (e.g., primary amines), there is a risk of double alkylation. Using a slight excess of the nucleophile can sometimes help to minimize this.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of a strongly electron-withdrawing nitro group can activate the aromatic ring for SNAr, where a nucleophile might displace the bromine atom on the ring. This is more likely to occur under harsh conditions (high temperatures, very strong nucleophiles).
-
Reduction of the Nitro Group: If you are using reagents that can act as reducing agents, you may see a reduction of the nitro group to an amine or other intermediate species.
Below is a decision-making workflow for troubleshooting side product formation:
Caption: Troubleshooting workflow for side product formation.
Q3: The purification of my product is proving difficult. What strategies can I employ for a cleaner separation?
A3: Purification challenges often arise from the similar polarities of the product and unreacted starting material or byproducts.
-
Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is key. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate compounds with close Rf values.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical; the ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.
-
Aqueous Work-up: A thorough aqueous work-up can remove many impurities. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities, while a brine wash can help to remove residual water before drying with an agent like sodium sulfate.
Experimental Protocols & Data
General Protocol for Nucleophilic Substitution
This protocol provides a starting point for the reaction of 3-bromo-5-nitrobenzyl bromide with a generic nucleophile.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-nitrobenzyl bromide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 10 mL/mmol).
-
Addition of Nucleophile: Add the nucleophile (1.1 eq) to the solution. If the nucleophile is a salt, it can be added directly. If it is a neutral compound, add a non-nucleophilic base (e.g., DIPEA, 1.2 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Solvent Selection Guide
The choice of solvent can significantly impact the reaction rate and outcome. The following table provides a guide to common solvents for nucleophilic substitution reactions.
| Solvent | Type | Dielectric Constant (ε) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent choice for many SN2 reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | Good alternative to DMF, often easier to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Highly polar, can accelerate slow reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Less polar, may be suitable for some reactions. |
| Dichloromethane (DCM) | Non-polar | 9.1 | Generally not recommended for SN2 reactions. |
Mechanistic Insights
The reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the electrophilic benzylic carbon, and the bromide ion leaves in a concerted step.
Caption: Generalized SN2 mechanism for the reaction.
The electron-withdrawing nitro and bromo groups on the aromatic ring increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, these groups can also influence the potential for side reactions, as discussed in the troubleshooting section.
References
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Identification of byproducts in 1-Bromo-3-(bromomethyl)-5-nitrobenzene reactions
Welcome to the technical support center for 1-Bromo-3-(bromomethyl)-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common issues and frequently asked questions regarding byproduct formation in reactions involving this compound, providing in-depth technical guidance and troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am performing a nucleophilic substitution on the benzylic bromide of this compound with an alcohol (Williamson Ether Synthesis) and observing a significant amount of an unknown impurity with a similar polarity to my starting material. What could this be?
Answer:
This is a common issue encountered during the Williamson ether synthesis with this compound. The most likely byproduct is the dimer, 1,2-bis(3-bromo-5-nitrophenyl)ethane , formed through a Wurtz-type coupling reaction.
Causality and Mechanism:
The formation of this dimer is often promoted by the basic conditions used to deprotonate the alcohol. The alkoxide base can react with the benzylic bromide in a manner that facilitates the coupling of two molecules of the starting material. While the primary reaction is an SN2 attack of the alkoxide on the benzylic carbon, a competing pathway can lead to dimerization. The reaction is particularly problematic if reactive metals are present as impurities or if strongly basic and non-nucleophilic conditions are used.
Troubleshooting and Prevention:
-
Choice of Base: Use a milder, more sterically hindered base to deprotonate the alcohol. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) or sodium metal, as they are less likely to promote the Wurtz coupling side reaction.
-
Reaction Conditions: Add the this compound slowly to the reaction mixture containing the alkoxide. This helps to maintain a low concentration of the electrophile, favoring the desired bimolecular reaction with the alcohol over self-condensation.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize the formation of the dimer.
-
Purity of Reagents: Ensure that all reagents and solvents are free from trace metals that could catalyze the coupling reaction.
Byproduct Identification Workflow:
Question 2: My reaction of this compound with a primary amine is giving me multiple products that are difficult to separate. What is causing this, and how can I improve the selectivity for the desired secondary amine?
Answer:
The formation of multiple products in the amination of this compound is a classic problem of over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine. In some cases, this can proceed to form a quaternary ammonium salt.[1][2]
Causality and Mechanism:
The reaction proceeds via an SN2 mechanism. Once the primary amine attacks the benzylic bromide to form the desired secondary amine, this product can then compete with the remaining primary amine to react with another molecule of this compound. This leads to a mixture of mono- and di-alkylated products.
Troubleshooting and Prevention:
-
Stoichiometry: Use a large excess of the primary amine. This increases the probability that the this compound will react with the primary amine rather than the secondary amine product.
-
Slow Addition: Add the this compound slowly to the solution of the primary amine to maintain a low concentration of the alkylating agent.
-
Protecting Groups: If possible, use a protecting group on the primary amine that can be removed after the initial alkylation.
-
Alternative Synthesis: Consider a reductive amination approach if applicable to your target molecule.
Question 3: I have a significant amount of a water-soluble byproduct in my reaction. What is the likely identity of this compound?
Answer:
The presence of a water-soluble byproduct often indicates the hydrolysis of the benzylic bromide to form 3-bromo-5-nitrobenzyl alcohol .[3]
Causality and Mechanism:
Benzylic bromides are susceptible to hydrolysis, especially in the presence of water and under basic or neutral conditions. The reaction proceeds through an SN2 or SN1 mechanism, depending on the reaction conditions, to replace the bromide with a hydroxyl group.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Use of molecular sieves or distillation from a drying agent can be effective.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
-
Solvent Choice: Use aprotic solvents that are less likely to participate in hydrolysis.
Byproduct Identification:
The 3-bromo-5-nitrobenzyl alcohol can be identified by its characteristic spectroscopic data.
| Technique | Expected Observations for 3-bromo-5-nitrobenzyl alcohol |
| ¹H NMR | A singlet for the benzylic CH₂ protons (around 4.5-4.8 ppm), a broad singlet for the alcohol proton, and distinct aromatic signals. |
| ¹³C NMR | A peak for the benzylic carbon (around 60-65 ppm) and aromatic carbon signals. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to C₇H₆BrNO₃ (approx. 230.95 g/mol ) with a characteristic Br isotope pattern. |
Question 4: How can I effectively analyze my reaction mixture for the presence of these byproducts?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of byproducts.
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): Use TLC for rapid, qualitative monitoring of the reaction progress and initial identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the starting material, product, and byproducts.[4] A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile byproducts.[5] The mass spectrometer provides molecular weight information and characteristic fragmentation patterns that can aid in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural characterization of isolated byproducts.[6] Comparison of the chemical shifts and coupling patterns with known compounds or predicted spectra can confirm the identity of impurities.
Experimental Protocol: HPLC Method for Impurity Profiling
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should provide good separation of the non-polar starting material and dimer from the more polar alcohol byproduct and the desired product, depending on its polarity.
References
- Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(49), 28655-28662. [Link]
- University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides.
- ResearchGate. (2015). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. [Link]
- Wikipedia. (2023). Wurtz reaction. [Link]
- Organic Chemistry Portal. (n.d.). Wurtz Reaction.
- Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]
- TSI Journals. (n.d.). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas.
- En FIST. (2024). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [Link]
- ResearchGate. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
- Taylor & Francis Online. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
- ResearchGate. (2009).
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]
- Química Orgánica. (n.d.). Wurtz (Coupling).
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
- YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- RSC Publishing. (2014).
- The Journal of Organic Chemistry. (2002). Effect of Allylic Groups on SN2 Reactivity. [Link]
- Wikipedia. (2023).
- Khan Academy. (n.d.). Reactions at the benzylic position.
- Chem 350 Jasperse. (n.d.). Ch. 6 Summary of Reaction Types.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- MDPI. (2021). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. [Link]
- Wikipedia. (2023). Williamson ether synthesis. [Link]
- Master Organic Chemistry. (2017).
- Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C.
- PubChem. (n.d.). This compound.
- ResearchGate. (2014).
- Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE.
- ResearchGate. (2019). Derivatization reactions of benzyl halides (X = Cl, Br) with.... [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- MDPI. (2020).
- Chemical Synthesis Database. (n.d.). 1-bromo-3-methoxy-5-nitrobenzene.
- National Institutes of Health. (2017). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. [Link]
- ResearchGate. (2019). Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. [Link]
- National Institutes of Health. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. [Link]
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- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
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- 6. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the highly functionalized building block, 1-Bromo-3-(bromomethyl)-5-nitrobenzene. While this substrate offers significant synthetic advantages due to its multiple reactive sites, it also presents unique challenges, primarily related to catalyst stability and deactivation. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these complexities and ensure the success of your reactions.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries and observations when working with this compound.
Q1: My reaction mixture turned black, and the conversion has stalled. What is happening?
A: The formation of a black precipitate is a classic visual indicator of catalyst deactivation through the agglomeration of the active Palladium(0) species into bulk, inactive "Palladium black".[1] This occurs when the ligand fails to adequately stabilize the catalytically active monoligated or bisligated Pd(0) complexes in solution. These unstable species can then collide and aggregate, effectively crashing the catalyst out of the catalytic cycle. This is particularly common at elevated temperatures or with ligands that are not sufficiently bulky or electron-donating.
Q2: I am observing very low conversion with most of my starting material remaining, but no obvious palladium black. What are the likely causes?
A: Low conversion without visible precipitation points to more subtle forms of catalyst inhibition or deactivation. The primary causes include:
-
Inefficient Generation of Active Pd(0): If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, the in-situ reduction to Pd(0) may be incomplete or inefficient under your current conditions.[2]
-
Catalyst Poisoning: The substrate itself or impurities in your reagents can act as catalyst poisons. The nitro group, while primarily an electronic modifier, can potentially coordinate to the palladium center under certain conditions. More commonly, trace impurities in reagents or solvents (e.g., sulfur compounds, excess water, or un-distilled amines) can irreversibly bind to the catalyst.[3]
-
Suboptimal Ligand Choice: The ligand is crucial for both catalyst stability and reactivity. A ligand that is not electron-rich enough may not promote the rate-determining oxidative addition step efficiently, leading to a sluggish reaction.[4]
Q3: Which of the two C-Br bonds on the substrate is expected to react first in a standard Suzuki or Heck coupling?
A: In a typical palladium-catalyzed cross-coupling reaction, the aryl C(sp²)–Br bond is significantly more reactive towards oxidative addition than the benzylic C(sp³)–Br bond. The catalytic cycle for reactions like the Suzuki-Miyaura and Heck is predicated on the Pd(0) center inserting into the C(sp²)–X bond.[5][6] Therefore, you should expect selective functionalization at the aryl bromide position (C1) under standard conditions. Reaction at the bromomethyl group would likely require different catalytic systems, such as those tailored for C(sp³)–C(sp²) coupling.
Q4: Can the nitro group on the aromatic ring directly interfere with the palladium catalyst?
A: Yes, the nitro group plays a multifaceted role. While its strong electron-withdrawing nature is beneficial, activating the C-Br bond towards oxidative addition, it can also present challenges.[7] Although not a classic "poison" in the same way as a thiol or pyridine, the oxygen atoms of the nitro group possess lone pairs that could weakly coordinate to the Lewis acidic palladium center, potentially interfering with substrate or ligand binding. Furthermore, under certain reductive conditions (e.g., in the presence of certain phosphines or bases), the nitro group can be reduced to a nitroso or amino group mid-reaction. Aniline derivatives formed in this way are known to be potent ligands and can act as catalyst inhibitors.[8] Recent advances have also shown that the C-NO₂ bond itself can be activated for cross-coupling, though this typically requires specific catalytic systems like Pd/BrettPhos.[9][10][11]
Section 2: In-Depth Troubleshooting Guide
This guide provides structured approaches to diagnose and solve specific experimental failures.
Problem A: Low to No Conversion of Starting Material
Symptom: Analysis (TLC, GC-MS, LC-MS) shows >80% of this compound remaining after the expected reaction time.
The active catalyst in most cross-coupling reactions is a Pd(0) species.[12] If you are using a stable Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ. This process can be unreliable.
-
Causality: The reduction of Pd(II) to Pd(0) often relies on the oxidation of a phosphine ligand, the amine base, or a sacrificial alcohol.[2] In some cases, it can also proceed via homocoupling of the boronic acid partner (in Suzuki reactions), which consumes your nucleophile. If this reduction is slow or fails, there will be no active catalyst to initiate the cycle.
-
Troubleshooting Protocol: Catalyst Activation Test
-
Set up two identical small-scale reactions (0.1 mmol scale).
-
Reaction A (Your Current Conditions): Use your standard Pd(II) precatalyst and ligand.
-
Reaction B (Pre-catalyst Test): Substitute your Pd(II) source with a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst (e.g., an SPhos-based G3 or G4 pre-catalyst) that generates the active Pd(0) species more reliably.[3]
-
Run both reactions side-by-side and monitor conversion at 1 hour and 4 hours.
-
Analysis: If Reaction B shows significantly higher conversion, your issue is inefficient generation of the active catalyst.
-
The "one-size-fits-all" ligand, triphenylphosphine (PPh₃), often fails with challenging substrates. The electron-deficient nature of the nitro-substituted aryl bromide requires a more robust ligand.
-
Causality: A suitable ligand must be sufficiently electron-rich to facilitate the oxidative addition step and sterically bulky enough to promote reductive elimination and prevent the formation of inactive catalyst aggregates.
-
Solution: Ligand Screening. Based on literature for electron-poor aryl halides, certain classes of ligands are more effective. We recommend screening a small panel.
| Ligand Type | Example(s) | Rationale for Use | Typical Reaction |
| Buchwald Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and bulky; excellent for stabilizing Pd(0) and promoting oxidative addition of challenging substrates. | Suzuki, Buchwald-Hartwig |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable bonds with palladium, creating robust catalysts resistant to decomposition. | Suzuki, Heck |
| Josiphos-type Ferrocenyl Ligands | CyPF-tBu | Effective for creating highly active and stable catalysts, particularly for asymmetric reactions but also useful in general cross-coupling. | Suzuki, Heck |
Problem B: Reaction Stalls Prematurely with Precipitate Formation
Symptom: The reaction begins, showing product formation in the first 1-2 hours, but then stalls. A black or dark brown precipitate is visible.
Caption: Diagnostic workflow for a stalled cross-coupling reaction.
-
Causality: This is a clear case of catalyst decomposition into palladium black.[1] The initial turnover proves the catalytic cycle is viable, but the catalyst is not stable enough under the reaction conditions for a prolonged period.
-
Solutions:
-
Improve Ligand Stability: Switch to a bulkier, more electron-donating ligand from the table above. These ligands create a more protective steric and electronic sphere around the palladium atom, preventing aggregation.
-
Lower the Temperature: High temperatures accelerate not only the desired reaction but also catalyst decomposition pathways. Try reducing the temperature by 10-20 °C and extending the reaction time.[1]
-
Ensure Strict Anhydrous and Anaerobic Conditions: Oxygen can oxidize phosphine ligands and the Pd(0) center, leading to catalyst degradation. Water can interfere with the base and transmetalation step in Suzuki couplings.[3] Use freshly distilled, degassed solvents and ensure your reaction vessel is properly flame-dried and maintained under an inert atmosphere (Argon or Nitrogen).
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a finely ground base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-4 mol%).
-
Add the catalyst/ligand solids to the reaction flask.
-
-
Degassing:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum for 5-10 minutes.
-
Backfill the flask with Argon or Nitrogen. Repeat this evacuate/backfill cycle a total of three times.
-
-
Solvent Addition:
-
Add a degassed solvent system (e.g., 1,4-Dioxane with 10% v/v water) via syringe to achieve a substrate concentration of 0.1-0.2 M.[13]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir vigorously for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
-
Workup:
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Protocol 2: Diagnostic Ligand Screening Experiment
This experiment allows for the rapid identification of an optimal ligand to prevent catalyst deactivation.
-
Preparation:
-
Arrange four identical small-scale reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
In each vial, place this compound (e.g., 0.1 mmol, 1.0 equiv), your chosen arylboronic acid (0.15 mmol, 1.5 equiv), and Cs₂CO₃ (0.3 mmol, 3.0 equiv).
-
-
Catalyst Addition:
-
To each vial, add a Pd(II) source like Pd(OAc)₂ (0.002 mmol, 2 mol%).
-
Vial 1: Add PPh₃ (0.004 mmol, 4 mol%).
-
Vial 2: Add SPhos (0.004 mmol, 4 mol%).
-
Vial 3: Add XPhos (0.004 mmol, 4 mol%).
-
Vial 4 (Control): Add an NHC pre-catalyst like PEPPSI-IPr (0.002 mmol, 2 mol%).
-
-
Execution and Analysis:
-
Seal, evacuate, and backfill all vials simultaneously.
-
Add 1 mL of degassed Dioxane/Water (10:1) to each vial.
-
Place all vials in a preheated aluminum block on a stirrer hotplate at 90 °C.
-
After 4 hours, take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the percent conversion. This will clearly indicate which ligand provides the most stable and active catalytic system.
-
Section 4: Visualizing Catalyst Deactivation Pathways
Understanding the relationship between the productive catalytic cycle and off-cycle deactivation pathways is key to effective troubleshooting.
Caption: The main catalytic cycle and key off-cycle deactivation pathways.
References
- BenchChem Technical Support. (2025).
- Okita, T., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3041–3054. [Link]
- Okita, T., et al. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Zhang, Y., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(2), 433. [Link]
- Okita, T., et al. (2020). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Organic Letters, 22(9), 3500–3504. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- BenchChem Technical Support. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene.
- Gande, M., & Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2258–2267. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- C-H activation. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Bolte, B., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Singh, D., & Prajapati, D. (2020). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I).
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
- Okita, T., et al. (2020). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives.
- Scott, D. J., & Jutand, A. (2018). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Wikipedia. Heck reaction. [Link]
- BenchChem Application Notes. (2025). Application Notes and Protocols for Heck Coupling Reactions Involving 1,3-Dibromo-5-nitrobenzene.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Reactions with 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Welcome to the technical support center for 1-Bromo-3-(bromomethyl)-5-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile yet challenging reagent. Here, we address common issues encountered during its use, with a focus on overcoming the steric and electronic hurdles inherent to its structure. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Compound Profile: this compound
This compound (IUPAC Name: this compound) is a disubstituted aromatic compound featuring two distinct reactive sites for nucleophilic substitution: a benzylic bromide and an aryl bromide.[1] The electronic landscape of the molecule is dominated by the strongly electron-withdrawing nitro group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for certain types of nucleophilic aromatic substitution (SNAr).[2]
The primary focus of this guide is the benzylic bromide (-CH₂Br), which is the more reactive of the two C-Br bonds towards standard nucleophilic substitution (SN2 and SN1) pathways. However, the substituents on the benzene ring—the bromo and nitro groups—introduce significant steric and electronic challenges that must be carefully managed.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted to directly address the practical challenges you may face in the lab.
Q1: My Sₙ2 reaction with a bulky nucleophile at the benzylic position is extremely slow or failing. What is the primary cause?
A1: The primary culprit is significant steric hindrance around the electrophilic benzylic carbon.
The term "steric hindrance" refers to the spatial arrangement of atoms that physically obstructs a chemical reaction.[3] In an Sₙ2 reaction, the nucleophile must approach the electrophilic carbon from the backside, directly opposite the leaving group (the bromide).[4][5] The presence of the bromo and nitro groups ortho to the bromomethyl group creates a congested environment that acts like a "fat goalie," blocking this required backside attack.[5][6] This steric clash increases the activation energy of the reaction, leading to dramatically slower rates or complete failure.[7]
Q2: How can I overcome the steric barrier to improve the yield of my Sₙ2 substitution at the benzylic position?
A2: A multi-faceted approach involving optimization of reaction conditions is necessary. Simply increasing reaction time is often insufficient.
Here are actionable troubleshooting steps, starting with the simplest adjustments.
Troubleshooting Strategies for Sterically Hindered Sₙ2 Reactions
| Strategy | Action | Rationale |
| 1. Increase Temperature | Incrementally raise the reaction temperature (e.g., from room temp to 50°C, then to 80°C). | Provides the necessary activation energy to overcome the steric repulsion between the nucleophile and the electrophile.[8] Monitor carefully for decomposition. |
| 2. Change Solvent | Switch from polar protic (e.g., ethanol) or nonpolar (e.g., toluene) solvents to a polar aprotic solvent like DMF or DMSO . | Polar aprotic solvents solvate the cation but leave the nucleophile relatively "bare" and more reactive. This enhances its nucleophilicity, helping to force the reaction.[7][8] |
| 3. Use a Catalyst | Add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI). | This initiates an in situ Finkelstein reaction. The smaller iodide ion displaces the bromide to form the more reactive benzylic iodide intermediate, which is then more readily attacked by the primary nucleophile. |
| 4. Modify the Nucleophile | If possible, use the corresponding conjugate base of your nucleophile (e.g., an alkoxide instead of an alcohol). | A stronger, more negatively charged nucleophile is more reactive and better able to overcome the steric barrier. |
| 5. Increase Reagent Concentration | Run the reaction at a higher molarity. | According to the Sₙ2 rate law (Rate = k[Substrate][Nucleophile]), increasing the concentration of either reactant will increase the reaction rate. |
Q3: I'm trying to perform a substitution with a weak nucleophile. Should I be concerned about a competing Sₙ1 reaction?
A3: Yes, the potential for an Sₙ1 pathway exists and should be considered, especially under forcing conditions.
While the benzylic position is primary, the resulting benzylic carbocation would be stabilized by resonance with the benzene ring.[4][9] This stabilization can lower the energy barrier for carbocation formation, making an Sₙ1 pathway competitive, particularly with weak nucleophiles in polar protic solvents.
Key Indicators of Sₙ1 Competition:
-
Racemization: If your nucleophile or substrate is chiral, look for a loss of stereochemical integrity in the product.
-
Solvolysis Products: If using a protic solvent like ethanol, you may see byproducts where the solvent molecule has acted as the nucleophile (e.g., an ethyl ether).
To suppress the Sₙ1 pathway and favor Sₙ2:
-
Use a high concentration of a strong nucleophile.
-
Employ a polar aprotic solvent (e.g., acetone, DMF) which does not stabilize the carbocation intermediate as effectively as a polar protic solvent.[7]
Q4: I am observing an unexpected side product. Could the aryl bromide be reacting?
A4: While the benzylic bromide is significantly more reactive under standard Sₙ2/Sₙ1 conditions, the aryl bromide is not inert and can react under specific circumstances.
The aryl C-Br bond is strong, and the sp² hybridized carbon makes direct Sₙ2 substitution impossible. However, a Nucleophilic Aromatic Substitution (SNAr) reaction can occur if the conditions are right. The presence of the strong electron-withdrawing nitro group meta to the bromine does not activate it for SNAr, which typically requires ortho/para positioning. Therefore, SNAr at this position would require very harsh conditions (high heat, very strong nucleophile/base) and is generally not a major competing pathway under typical Sₙ2 conditions.
More likely side reactions involve the nitro group or elimination pathways. If using a strong, sterically hindered base (e.g., potassium tert-butoxide), you could see E2 elimination of HBr to form a transient and highly reactive quinone methide-type intermediate.
Experimental Protocol: Model Sₙ2 Reaction with a Hindered Nucleophile
This protocol details a robust starting point for the N-alkylation of a secondary amine, a common transformation where steric hindrance is a major factor.
Objective: Synthesize 3-Bromo-N-isobutyl-N-methyl-5-nitrobenzylamine.
Reaction Scheme: this compound + N-isobutylmethylamine → 3-Bromo-N-isobutyl-N-methyl-5-nitrobenzylamine
-
Reagent Preparation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq, e.g., 2.95 g, 10 mmol).
-
Dissolve the substrate in 40 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) as a mild base (2.0 eq, 2.76 g, 20 mmol) and a catalytic amount of potassium iodide (KI) (0.1 eq, 0.166 g, 1 mmol).
-
-
Reaction Execution:
-
To the stirring suspension, add N-isobutylmethylamine (1.2 eq, 1.05 g, 12 mmol) dropwise via syringe at room temperature.
-
Heat the reaction mixture to 60-70°C using an oil bath.
-
-
Monitoring:
-
Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: A typical mobile phase would be 20-30% ethyl acetate in hexanes. The product should have a different Rf value than the starting material.
-
The reaction is considered complete upon the disappearance of the limiting starting material (the benzyl bromide). Expect reaction times of 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure product.
-
References
- Studylib. (n.d.). SN2 Reactions: Steric Hindrance & Backside Attack Explained.
- Quora. (2018). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?.
- Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A.
- Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie).
- ChemTalk. (n.d.). Steric Hindrance.
- Scribd. (n.d.). 6 Steric Hindrance.
- PubChem. (n.d.). This compound.
- Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. quora.com [quora.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the solvent effects on the reactivity of 1-Bromo-3-(bromomethyl)-5-nitrobenzene. This compound possesses two distinct sites for potential nucleophilic substitution: a bromine atom on the aromatic ring and a benzylic bromide on the methyl substituent. Due to the high stability of the C(sp²)-Br bond on the aromatic ring, nucleophilic substitution predominantly occurs at the more reactive benzylic position (-CH₂Br). The choice of solvent is paramount as it directly influences the reaction mechanism, rate, and product distribution. This document provides troubleshooting guides and FAQs to navigate the complexities of your experimental work.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding the structure and inherent reactivity of this compound, providing the essential groundwork for understanding solvent effects.
Q1: What are the key structural features of this compound that dictate its reactivity?
A1: The reactivity is primarily governed by the benzylic bromide (-CH₂Br) group. The carbon atom of this group is an electrophilic center, susceptible to attack by nucleophiles.[1] The presence of two strong electron-withdrawing groups (EWGs), a nitro group (-NO₂) and a bromo group (-Br), on the benzene ring significantly modulates this reactivity.[2] These groups are meta to the bromomethyl substituent.
Q2: How do the electron-withdrawing groups (-NO₂ and -Br) influence the nucleophilic substitution at the benzylic position?
A2: The EWGs have a dual, mechanism-dependent influence:
-
For an Sₙ1 mechanism: These groups strongly destabilize the formation of a benzylic carbocation intermediate through inductive electron withdrawal.[2] This destabilization increases the activation energy for the Sₙ1 pathway, significantly slowing down or preventing this reaction mechanism.[2]
-
For an Sₙ2 mechanism: The EWGs increase the electrophilicity of the benzylic carbon, making it a more potent target for nucleophilic attack.[2] However, they can also destabilize the electron-rich transition state of an Sₙ2 reaction, leading to a complex effect on the overall rate compared to unsubstituted benzyl bromide.[2]
Q3: Which nucleophilic substitution mechanisms (Sₙ1 vs. Sₙ2) are possible for this substrate, and what are their defining characteristics?
A3: Both Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms are theoretically possible, with the solvent playing a decisive role in determining the predominant pathway.[3]
-
Sₙ1 Reaction: This is a two-step mechanism. The first, rate-determining step involves the spontaneous departure of the leaving group (Br⁻) to form a carbocation intermediate.[4] The second step is a rapid attack of the nucleophile on this carbocation.[4][5] The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate.[5][6]
-
Sₙ2 Reaction: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4] This "backside attack" proceeds through a five-membered transition state.[4] The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.[4][6]
Part 2: The Critical Role of the Solvent
The choice of solvent is arguably the most critical experimental variable. It can stabilize or destabilize intermediates and reactants, effectively steering the reaction down either the Sₙ1 or Sₙ2 pathway.
Q4: How do polar protic solvents (e.g., water, ethanol, methanol) affect the reaction?
A4: Polar protic solvents possess O-H or N-H bonds, allowing them to act as hydrogen bond donors.[6] These solvents excel at stabilizing charged species. They strongly solvate both the leaving group anion (Br⁻) and any potential carbocation intermediate, thereby lowering the activation energy for the Sₙ1 pathway .[7][8][9] Conversely, this same property hinders Sₙ2 reactions. By forming a hydrogen-bonded "cage" around the nucleophile, they stabilize it, reduce its energy, and decrease its reactivity, thus slowing the Sₙ2 rate.[6][9][10]
Q5: Why are polar aprotic solvents (e.g., DMSO, DMF, acetone) often the superior choice for reactions with this substrate?
A5: Polar aprotic solvents (such as DMSO, DMF, and acetonitrile) have strong dipole moments but lack O-H or N-H bonds.[11] They are poor hydrogen bond donors. While they can effectively solvate the cation of a nucleophilic salt, they do not strongly solvate the anionic nucleophile.[6][11] This leaves the nucleophile "naked" and highly reactive, which dramatically accelerates the rate of Sₙ2 reactions .[3][11] Given the electronic destabilization of the Sₙ1 carbocation intermediate by the EWGs on the ring, facilitating the Sₙ2 pathway is often the most effective strategy for this specific substrate.
Data Presentation: Summary of Solvent Effects on Reaction Mechanism
| Solvent Class | Predominant Mechanism | Rationale for Influence | Typical Solvents |
| Polar Protic | Sₙ1 | Stabilizes the carbocation intermediate and leaving group through H-bonding; solvates and deactivates the nucleophile.[7][8][9] | Water (H₂O), Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA) |
| Polar Aprotic | Sₙ2 | Solvates the counter-ion but leaves the anionic nucleophile "naked" and highly reactive; does not stabilize the carbocation.[3][11] | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile (MeCN) |
| Non-Polar | Very Slow / No Reaction | Poor solubility for the substrate and most ionic nucleophiles; cannot stabilize charged intermediates or transition states. | Hexane, Toluene, Carbon Tetrachloride (CCl₄) |
Visualization: Solvent Selection Workflow
Caption: Decision tree for solvent selection based on the desired reaction mechanism.
Part 3: Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Reaction is Slow, Incomplete, or Fails to Initiate
Q6: My reaction is not proceeding to completion, even after an extended time. Could the solvent be the problem?
A6: Yes, this is a highly probable cause.
-
Mechanism Mismatch: If you are attempting an Sₙ2 reaction with a strong nucleophile (e.g., N₃⁻, CN⁻) but are using a polar protic solvent like ethanol, the solvent is likely solvating and deactivating your nucleophile.[9][10] Solution: Switch to a polar aprotic solvent such as DMF or DMSO to enhance nucleophilicity.[3]
-
Poor Solubility: this compound has moderate polarity and may have limited solubility in certain solvents.[12][13] If the substrate is not fully dissolved, the reaction will be heterogeneous and extremely slow. Solution: Ensure your substrate is fully dissolved. You may need to gently heat the mixture or switch to a solvent with better solubilizing power, like DMF or DMSO.
Q7: I've confirmed my solvent choice is appropriate for an Sₙ2 reaction, but the conversion rate is still poor. What are other potential issues?
A7: Beyond the solvent, several factors can impede the reaction:
-
Nucleophile Strength: The chosen nucleophile may be too weak. For Sₙ2 reactions, strong nucleophiles are required.[14] If using a neutral nucleophile (e.g., an amine), consider deprotonating it with a non-nucleophilic base to generate a more potent anionic nucleophile.
-
Reaction Temperature: Many nucleophilic substitutions require thermal energy to overcome the activation barrier.[15] If the reaction is sluggish at room temperature, consider moderately heating the mixture (e.g., to 50-80 °C). Monitor by TLC to avoid decomposition.[15]
-
Moisture: For reactions involving highly basic or water-sensitive nucleophiles (e.g., those generated with NaH), trace amounts of water will quench the reagent.[15] Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[15]
Issue 2: Formation of Unwanted Side Products
Q8: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
A8: The most common side reaction is E2 elimination, which competes with the Sₙ2 pathway.
-
E2 Elimination: This is favored by strong, sterically hindered bases.[15] It results in the formation of a styrene derivative. Mitigation Strategy: Use a nucleophile that is a weak base (e.g., N₃⁻, Br⁻, I⁻). If a basic nucleophile is required, use a less sterically bulky option and avoid excessive heating.
-
Reactions with the Nitro Group: Under certain conditions, especially with strongly basic or reducing nucleophiles, the nitro group itself can react. Mitigation Strategy: Avoid harsh reaction conditions. If reduction of the nitro group is observed, ensure your reagents are free of reducing contaminants.
Data Presentation: Troubleshooting Matrix
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No or low conversion | 1. Incorrect solvent choice (e.g., protic for Sₙ2).[9] 2. Poor solubility of starting material.[13] 3. Nucleophile is too weak.[14] 4. Insufficient temperature.[15] | 1. Switch to a polar aprotic solvent (DMF, DMSO) for Sₙ2.[3] 2. Choose a solvent that fully dissolves the substrate. 3. Use a stronger nucleophile or its conjugate base. 4. Gently heat the reaction and monitor via TLC. |
| Multiple products observed | 1. Competing E2 elimination reaction.[15] 2. Reaction conditions are too harsh, causing decomposition. | 1. Use a less bulky, less basic nucleophile. Avoid high temperatures. 2. Attempt the reaction at a lower temperature for a longer duration. |
| Difficulty dissolving substrate | The solvent polarity does not match the substrate's moderate polarity.[12] | Use polar organic solvents like Acetone, Ethyl Acetate, DMF, or DMSO. Avoid non-polar solvents like hexane. |
| Emulsion during work-up | Formation of a stable interface between organic and aqueous layers, often with chlorinated solvents.[16] | Add a saturated aqueous solution of NaCl (brine) to the separatory funnel to "salt out" the organic layer and break the emulsion.[16] |
Part 4: Experimental Protocols
The following are generalized, self-validating protocols that serve as a robust starting point. They include built-in checkpoints (TLC monitoring) to validate progress.
Protocol 1: General Procedure for an Sₙ2 Reaction (Example: Azide Substitution)
Objective: To substitute the benzylic bromide with an azide nucleophile, favoring the Sₙ2 pathway.
-
Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Solvent & Reagent Addition: Add anhydrous DMF to dissolve the substrate completely (approx. 0.1-0.2 M concentration). To this solution, add sodium azide (NaN₃, 1.2 eq).
-
Reaction: Heat the mixture to 50-60 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. A typical mobile phase would be 20% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualization: Sₙ2 Experimental Workflow
Caption: A standard workflow for an Sₙ2 reaction, including monitoring and purification steps.
References
- A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. Benchchem.
- The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. MDPI.
- Characteristics of the Sₙ1 Reaction. Chemistry LibreTexts.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Solvent Effects - Aliphatic Nucleophilic Substitution. College of Saint Benedict.
- Reactions at the benzylic position. Khan Academy.
- Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
- Nucleophilic Substitution Reactions. St. Paul's Cathedral Mission College.
- The Reaction of Benzyl Halides with 2-Nitropropane Carbanion? ResearchGate.
- Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
- Reactions at the Benzylic Position. Chemistry Steps.
- Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts.
- SN1 vs SN2. Chemistry LibreTexts.
- What are the differences between SN1 and SN2 reactions? Reddit.
- SN1 vs SN2 Reactions Simplified. YouTube.
- This compound. PubChem.
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- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
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Temperature optimization for reactions involving 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Technical Support Center: 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Introduction: Navigating the Dual Reactivity of this compound
Welcome to the technical support guide for this compound. This reagent is a valuable building block in synthetic chemistry, prized for its two distinct reactive sites: a highly labile benzylic bromide and a more robust aryl bromide . The presence of a strongly electron-withdrawing nitro group meta to both sites profoundly influences their reactivity.
The key to successfully employing this molecule is mastering selectivity, which is often directly governed by reaction temperature. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you, the research scientist, with the insights needed to optimize your reaction outcomes. We will delve into the causality behind temperature-dependent phenomena, from reaction kinetics to pathway selection and thermal stability.
Section 1: Troubleshooting Nucleophilic Substitution at the Benzylic Position
The benzylic bromide (-CH₂Br) is the more reactive of the two leaving groups for nucleophilic substitution. It readily participates in both Sₙ1 and Sₙ2 reactions.[1] However, temperature control is paramount to prevent unwanted side reactions.
Q1: My Sₙ2 reaction with a simple nucleophile (e.g., an amine, alkoxide) is slow at room temperature. Can I simply increase the heat to speed it up?
A1: While increasing temperature will accelerate the desired Sₙ2 reaction, it is a strategy that must be approached with extreme caution due to several competing factors:
-
Decomposition: Nitrobenzyl bromides are known to be thermally sensitive.[2][3] Aggressive heating can lead to decomposition, often indicated by the reaction mixture turning dark brown or black. This is a common cause of low yields and purification difficulties. Studies on related nitrobenzyl halides show they can decompose exothermally.[3]
-
Competing Elimination (E2) Reactions: At higher temperatures, especially with sterically hindered or strongly basic nucleophiles, the E2 elimination pathway can begin to compete with substitution, leading to the formation of stilbene-type dimers or other olefinic impurities.[4]
-
Loss of Selectivity: While the aryl bromide is significantly less reactive towards nucleophilic substitution (SNAr), extremely harsh conditions (e.g., very high temperatures >150-200 °C, strong nucleophiles, polar aprotic solvents) could potentially initiate unwanted reactions at the aromatic ring.[5][6]
Senior Scientist Recommendation: Instead of aggressively increasing the temperature, first consider alternative strategies to enhance the reaction rate under milder conditions. This includes using a more polar aprotic solvent (e.g., switching from THF to DMF or DMSO) to better solvate the counter-ion of your nucleophile, thereby increasing its effective nucleophilicity.[4] If heating is necessary, it should be done incrementally (e.g., starting at 40-50 °C) while carefully monitoring the reaction by TLC or LC-MS for the appearance of side products.
Q2: I am observing multiple products in my substitution reaction, even at moderate temperatures. How can I improve selectivity for the benzylic position?
A2: The formation of multiple products suggests that either side reactions are occurring or the starting material is unstable under the reaction conditions. Temperature is a critical lever for controlling this.
The reaction at the benzylic carbon is significantly faster than any potential SNAr reaction at the aryl carbon. The nitro group is meta to the aryl bromide and thus does not provide the strong resonance stabilization required for a facile SNAr mechanism.[7][8] Therefore, side products are more likely due to decomposition or elimination than a competing SNAr reaction.
Troubleshooting Workflow for Low Selectivity:
Caption: Troubleshooting workflow for improving reaction selectivity.
Expert Insight: For sensitive substrates like this, running the reaction at a lower temperature for a longer period is almost always superior to forcing it at a high temperature for a short time.[6]
Section 2: Temperature Optimization for Cross-Coupling Reactions
The aryl bromide is an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. These reactions typically require heat to proceed efficiently.
Q3: My Suzuki coupling reaction is giving low conversion at 80-90 °C. Can I safely increase the temperature, and what is the upper limit?
A3: Yes, increasing the temperature is a standard optimization step for sluggish Suzuki couplings. The electron-withdrawing nitro group facilitates the initial oxidative addition step, but the overall reaction rate can still be slow.[9] Temperatures in the range of 90-120 °C are commonly required for aryl bromides in Suzuki reactions.[5][10]
However, there are important limits to consider:
-
Catalyst Stability: Palladium catalysts, particularly those with phosphine ligands, can decompose at high temperatures, leading to the formation of inactive palladium black. This is often a cause of reactions stalling.[5]
-
Substrate Stability: As mentioned, the substrate itself is thermally sensitive. Prolonged heating above ~120 °C significantly increases the risk of decomposition.
-
Solvent Boiling Point: Ensure your reaction temperature does not exceed the boiling point of your solvent unless you are using a sealed-tube reactor.
Optimization Protocol: We recommend a systematic temperature screen. Set up several small-scale reactions in parallel and run them at different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C). Monitor each reaction over time to find the optimal balance between reaction rate and the formation of degradation byproducts.
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 110 °C | Balances reaction rate with catalyst and substrate stability.[11] |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Standard catalysts for Suzuki couplings.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Choice of base is crucial and may need screening.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Degassed solvents are essential to prevent catalyst oxidation.[11] |
Q4: I am attempting a Sonogashira coupling. High temperatures give me a complex mixture, including what appears to be alkyne homocoupling. How does temperature play a role?
A4: This is a classic problem in Sonogashira couplings. The side reaction you are observing is likely the copper-catalyzed oxidative homocoupling of your terminal alkyne (Glaser coupling).[9] This side reaction is highly temperature-dependent and is exacerbated by the presence of oxygen.
Temperature-Driven Effects in Sonogashira Coupling:
-
High Temperature (>80 °C): Accelerates both the desired cross-coupling and the undesired Glaser coupling. It can also lead to catalyst degradation.
-
Moderate Temperature (50-65 °C): Often provides the best results, promoting the cross-coupling reaction at a sufficient rate while minimizing the homocoupling pathway.[12]
-
Room Temperature: Modern, highly active catalyst systems can sometimes facilitate the reaction at room temperature, which is ideal for suppressing side reactions.[13]
Senior Scientist Recommendation: First, lower the reaction temperature to the 50-65 °C range.[12] Crucially, ensure your reaction setup is rigorously free of oxygen. This involves using degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen). If homocoupling persists, consider a "copper-free" Sonogashira protocol, which can be less sensitive to this side reaction, though it may require a different palladium catalyst/ligand system and potentially slightly higher temperatures.[13][14]
Q5: How can I selectively perform a cross-coupling on the aryl bromide without touching the benzylic bromide?
A5: This is an excellent question that highlights the utility of this reagent. The selectivity is almost entirely achievable through the choice of reaction type and conditions. Palladium-catalyzed cross-coupling reactions are specific to the sp²-hybridized carbon of the aryl bromide. The benzylic bromide (an sp³-hybridized carbon) does not typically participate in the oxidative addition step of the Suzuki or Sonogashira catalytic cycles under standard conditions.[15][16]
Therefore, you can confidently run your cross-coupling reaction within the optimized temperature window (e.g., 90-110 °C for Suzuki) with the expectation that the benzylic bromide will remain intact, ready for a subsequent nucleophilic substitution step. This orthogonality makes the molecule a powerful tool for sequential functionalization.
Caption: Orthogonal reactivity enabling sequential reactions.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Nucleophilic Substitution
Objective: To substitute the benzylic bromide with a generic amine nucleophile while minimizing side reactions.
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine nucleophile (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cooled nucleophile solution over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Temperature Screening for a Suzuki-Miyaura Coupling
Objective: To find the optimal reaction temperature for coupling the aryl bromide with a generic boronic acid.
-
Setup: In three separate, identical reaction vials, place the arylboronic acid (1.2 equivalents), a base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Substrate Addition: Add this compound (1.0 equivalent) to each vial.
-
Inerting: Seal each vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: To each vial, add the degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Heating: Place the vials in separate heating blocks or oil baths pre-heated to 80 °C, 95 °C, and 110 °C, respectively. Stir vigorously.
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the conversion and impurity profile. Continue monitoring at regular intervals (e.g., every 4 hours).
-
Analysis: Compare the results to identify the temperature that provides the highest conversion to the desired product with the fewest impurities in a reasonable timeframe.
References
- BenchChem. (2025). Optimizing temperature and reaction time for 1,3-Dibromo-5-nitrobenzene substitutions.
- BenchChem. (2025). Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene.
- BenchChem. (2025). An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- BenchChem. (2025). Technical Support Center: Efficient Suzuki Reactions of 1,3-Dibromo-5-nitrobenzene.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene.
- Echemi. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Khan Academy.
- BenchChem. (2025).
- ResearchGate. (2020). The Reaction of Benzyl Halides with 2-Nitropropane Carbanion?.
- Organic Chemistry Portal. Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene.
- National Institutes of Health. (2018).
- Wikipedia. Sonogashira coupling.
- Wikipedia. Suzuki reaction.
- ResearchGate. (2025). Thermal stability of nitrobenzyl halogenides.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
Welcome to the technical support center for the purification of 1-Bromo-3-(bromomethyl)-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chemical intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
Troubleshooting and FAQs
Question 1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
Answer:
The presence of multiple spots on your TLC plate following the synthesis of this compound typically indicates a mixture of the desired product, unreacted starting materials, and side products. The most common impurities to consider are:
-
Unreacted Starting Material: 1-Bromo-3-methyl-5-nitrobenzene is a common impurity if the benzylic bromination reaction has not gone to completion.[1]
-
Di-substituted Byproduct: Over-bromination can lead to the formation of 1-Bromo-3-(dibromomethyl)-5-nitrobenzene. This is a common issue in radical bromination reactions.[2]
-
Regioisomers: Depending on the synthetic route, isomeric impurities may be present. For instance, if starting from m-nitrotoluene, bromination of the aromatic ring could occur.[3]
-
Hydrolysis Product: The product, a benzylic bromide, can be susceptible to hydrolysis to form 3-Bromo-5-nitrobenzyl alcohol, especially in the presence of water during workup or purification.
A TLC analysis is the first crucial step in identifying the complexity of your crude mixture and devising an appropriate purification strategy.
Question 2: I have a low yield of my desired product after the initial workup. What are the potential causes and how can I mitigate this?
Answer:
Low yields in the synthesis of this compound often stem from incomplete reaction or product loss during the workup. Key factors include:
-
Incomplete Radical Initiation: Benzylic bromination using N-bromosuccinimide (NBS) requires a radical initiator, such as AIBN or benzoyl peroxide, and often heat or light to initiate the reaction.[4][5] Insufficient initiation will result in a low conversion of the starting material.
-
Suboptimal Reaction Conditions: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride are traditionally used. The reaction temperature also plays a significant role; it needs to be high enough to facilitate radical formation without causing significant degradation.[4]
-
Product Loss During Extraction: this compound has moderate polarity. During a liquid-liquid extraction, ensure the use of an appropriate organic solvent and perform multiple extractions to maximize recovery from the aqueous layer.
-
Degradation of the Product: Benzylic bromides can be lachrymatory and reactive. Exposure to nucleophiles, including water, during a prolonged workup can lead to the formation of byproducts and a reduction in the isolated yield of the desired compound.
To improve your yield, ensure all reagents are pure and dry, optimize the reaction time and temperature through small-scale trials, and perform an efficient and rapid workup procedure.
Question 3: My purified product still shows the presence of the di-bromo impurity by NMR. How can I effectively remove it?
Answer:
The separation of mono- and di-brominated products can be challenging due to their similar polarities. The most effective method for removing the 1-Bromo-3-(dibromomethyl)-5-nitrobenzene impurity is column chromatography .
Key Considerations for Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice for this type of separation.[6]
-
Mobile Phase (Eluent): A solvent system with low to moderate polarity is recommended. A gradient elution starting with a non-polar solvent like hexanes and gradually introducing a more polar solvent such as ethyl acetate or dichloromethane is often effective.[6][7] The optimal solvent ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing and Loading: A properly packed column is essential for good separation.[6] The crude product should be dissolved in a minimal amount of the eluent or a stronger solvent and then adsorbed onto a small amount of silica gel before being loaded onto the column. This "dry loading" technique often provides better resolution than loading the sample as a concentrated solution.
Experimental Protocol: Column Chromatography Purification
-
TLC Analysis: Develop a TLC method to visualize the separation of your desired product and the di-bromo impurity. A good starting eluent system is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with your initial eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system determined by your TLC analysis. The less polar di-bromo impurity should elute first.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Question 4: Can I use recrystallization to purify my crude product? If so, what is a suitable solvent?
Answer:
Recrystallization can be an effective technique for purifying this compound, particularly if the impurities have significantly different solubilities in the chosen solvent compared to the desired product.[8] It is most effective for removing less soluble or more soluble impurities.
Solvent Selection for Recrystallization:
The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic nitro compounds, common solvents to consider are:
-
Hydrocarbon/Polar Aprotic Mixtures: A mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate can be fine-tuned to achieve optimal solubility characteristics.
It is crucial to perform small-scale solubility tests to identify the most suitable solvent or solvent system for your specific crude product.
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
| Purification Method | Typical Purity Achieved | Expected Yield/Recovery | Key Advantages | Key Disadvantages |
| Recrystallization | >99%[8] | ~95% (from crude)[8] | Simple, cost-effective, scalable. | Potential for lower recovery if the compound is significantly soluble in the cold solvent. |
| Column Chromatography | >99% (inferred) | 80-95% | High resolution for removing closely related impurities.[8] | More time-consuming, requires larger volumes of solvent, and can be less scalable. |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for the purification of crude this compound.
Sources
- 1. 1-Bromo-3-methyl-5-nitrobenzene | C7H6BrNO2 | CID 104213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. reddit.com [reddit.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]
Stability issues of 1-Bromo-3-(bromomethyl)-5-nitrobenzene in storage
Welcome to the technical support guide for 1-Bromo-3-(bromomethyl)-5-nitrobenzene (CAS: 139194-80-2), also known as 3-Bromo-5-nitrobenzyl bromide. This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the storage, handling, and stability of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: Proper storage is critical to maintaining the integrity of this reagent. The primary stability concerns stem from the high reactivity of the benzylic bromide group.
-
Temperature: Store at room temperature.[1] While refrigeration might seem intuitive, temperature cycling can introduce moisture condensation, which is highly detrimental.
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes exposure to atmospheric moisture, which can hydrolyze the benzylic bromide.
-
Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.
-
Light: While not explicitly noted as light-sensitive, it is good practice for all reactive aromatic compounds to be stored in amber vials or in the dark to prevent potential photochemically-induced degradation.
The rationale for these conditions is to mitigate the primary degradation pathway: hydrolysis of the C-Br bond at the benzylic position.
Q2: I've noticed the color of my this compound has changed from off-white/pale yellow to a darker yellow or brownish color. Is it still usable?
A2: A significant color change is a primary indicator of degradation. The benzylic bromide is a lachrymator and is susceptible to decomposition, which can release HBr gas. This gas can then catalyze further decomposition, often leading to discoloration.
A brownish tint suggests the formation of various impurities. While the material might retain some level of reactivity, using it is not recommended for reactions where high purity is essential. The impurities can lead to the formation of unexpected side products and significantly lower the yield of your desired product. We strongly advise performing a quality control check before use (see protocol below).
Q3: What are the primary decomposition products I should be aware of?
A3: The most common decomposition pathway is hydrolysis of the highly reactive benzylic bromide. This occurs when the compound is exposed to moisture. The resulting products are primarily 3-Bromo-5-nitrobenzyl alcohol and hydrogen bromide (HBr). The presence of acidic HBr can then catalyze further polymerization or side reactions, leading to complex impurity profiles. In the presence of strong bases, elimination reactions can also occur.[2]
Below is a diagram illustrating the primary hydrolysis pathway.
Caption: Hydrolysis of this compound.
Troubleshooting Experimental Failures
This section addresses specific issues you might encounter during experiments, linking them back to the stability of the reagent.
Q4: My reaction yield is significantly lower than expected. Could the quality of the this compound be the cause?
A4: Absolutely. This is one of the most common consequences of using a degraded reagent. Here’s a logical workflow to diagnose the problem:
-
Assess the Reagent's Purity: Before re-running the reaction, check the quality of your starting material. A lower-than-expected melting point or the presence of multiple spots on a Thin Layer Chromatography (TLC) plate are strong indicators of impurity. The primary impurity, 3-Bromo-5-nitrobenzyl alcohol, will have a different polarity and will appear as a distinct spot.
-
Consider Stoichiometry: If the reagent has partially decomposed, the actual amount of active this compound in the vial is less than what you weighed out. This leads to an incorrect stoichiometric ratio in your reaction, leaving your other reactants in excess and reducing the theoretical yield.
-
Quenching of Reagents: If your reaction involves a base (e.g., in a Williamson ether synthesis or an alkylation), any HBr formed from decomposition will neutralize an equivalent amount of your base, effectively halting the reaction for that portion of the material.
Q5: I am observing unexpected spots on my TLC and isolating side products I cannot identify. How can I determine if this is related to my starting material?
A5: Unforeseen side products often originate from impurities in the starting materials.
-
Run a Control TLC: Spot your starting this compound on the same TLC plate as your reaction mixture. If any of the "unexpected" spots in the reaction mixture have the same Rf value as impurity spots in your starting material, you have strong evidence that the issue is reagent quality.
-
Consider the Impurity's Reactivity: The primary impurity, 3-Bromo-5-nitrobenzyl alcohol, contains a nucleophilic hydroxyl group. In many reaction schemes, this alcohol can compete with your intended nucleophile, leading to the formation of undesired ethers, esters, or other derivatives that complicate purification and reduce the yield of the target molecule.
Below is a troubleshooting workflow to help you decide on the next steps when encountering experimental issues.
Caption: Troubleshooting workflow for reagent-related issues.
Protocols & Data
Protocol: Assessing the Quality of Stored this compound
This protocol provides a quick, reliable method to validate the integrity of your reagent before use.
Materials:
-
Your stored this compound
-
TLC plate (silica gel)
-
A suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate, polarity can be adjusted)
-
TLC development chamber
-
UV lamp (254 nm)
-
Melting point apparatus
Methodology:
-
Prepare TLC Sample: Dissolve a small amount (1-2 mg) of your reagent in a suitable solvent like dichloromethane or ethyl acetate (approx. 0.5 mL).
-
Spot TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.
-
Develop Plate: Place the TLC plate in a chamber containing the chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analyze TLC: A pure sample should show a single, well-defined spot. The presence of additional spots, particularly those at a lower Rf (more polar), indicates the presence of impurities like 3-Bromo-5-nitrobenzyl alcohol.
-
Measure Melting Point: Determine the melting point of the bulk solid. Compare it to the literature value for a pure sample. A broad melting range or a value significantly lower than the reference indicates impurity.
Compound Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO₂ | PubChem[3] |
| Molecular Weight | 294.93 g/mol | PubChem[3] |
| Physical Appearance | Solid | N/A |
| Boiling Point | 350.4 ± 27.0 °C at 760 mmHg | Chemsrc[4] |
| GHS Hazard Statements | H302, H314, H335 | PubChem[3] |
| Hazard Summary | Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation. | PubChem[3] |
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemsrc. (2025). This compound.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 1-Bromo-3-(bromomethyl)-5-nitrobenzene and its standing amongst other Brominated Nitroaromatics
For the discerning researcher in organic synthesis and drug development, the choice of a building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of available synthons, brominated nitroaromatics offer a versatile platform for the introduction of diverse functionalities. This guide provides an in-depth, comparative analysis of 1-Bromo-3-(bromomethyl)-5-nitrobenzene, a trifunctional building block, and its performance relative to other key brominated nitroaromatics. We will delve into the nuanced reactivity of these compounds, supported by experimental data, and provide detailed protocols for their application in key synthetic transformations.
The Multifaceted Reactivity of Brominated Nitroaromatics
The reactivity of brominated nitroaromatics is a fascinating interplay of the electronic and steric effects imparted by the bromo and nitro substituents. The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and any attached functional groups. The position of the substituents is paramount in determining the compound's utility in various transformations, including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group.
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physicochemical properties of these reagents is essential for their effective handling, storage, and application in synthesis. The following table summarizes key properties of this compound and a selection of other commonly utilized brominated nitroaromatics.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 139194-80-2 | C₇H₅Br₂NO₂ | 294.93 | Not available | Not available |
| 1-Bromo-3-nitrobenzene | 585-79-5 | C₆H₄BrNO₂ | 202.01 | 52-55 | Light yellow crystalline powder[1] |
| 1,3-Dibromo-5-nitrobenzene | 6311-60-0 | C₆H₃Br₂NO₂ | 280.90 | 103.0 - 107.0 | White to yellow or orange powder/crystal[2] |
| 1-Bromo-3,5-dinitrobenzene | 18242-39-2 | C₆H₃BrN₂O₄ | 247.00 | 75-76 | Off-white powder[3] |
| 2-Bromo-5-nitrotoluene | 7149-70-4 | C₇H₆BrNO₂ | 216.03 | 78-80 | Pale yellow to yellow crystalline powder[4] |
| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | 217.02 | 110-113 | Yellow to light brown crystalline solid[5][6][7] |
Reactivity Deep Dive: A Comparative Analysis
Nucleophilic Substitution at the Benzylic Position
The bromomethyl group of this compound is a prime site for nucleophilic substitution, typically proceeding via an S(_N)2 mechanism. The presence of the electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
SN2 reaction at the benzylic position.
Comparative Yields of Nucleophilic Substitution on Bromomethylarenes:
| Substrate | Nucleophile | Solvent | Conditions | Yield (%) |
| 1,3-Bis(bromomethyl)-5-methylbenzene | Benzylamine | Acetonitrile | Reflux, 6h | >90[8] |
| 1,3-Bis(bromomethyl)-5-methylbenzene | Aniline | DMF | 80°C, 12h | 85-95[8] |
| 2-(Bromomethyl)-4-chloro-1-nitrobenzene | Amine | Acetonitrile | 60°C | Not specified[9] |
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (2.2-2.5 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (2.2-2.5 equivalents) and potassium carbonate (2.5 equivalents).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety of brominated nitroaromatics is an excellent handle for the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The electronic nature of the substituents on the aryl bromide can significantly impact the efficiency of the catalytic cycle.
The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Electron-withdrawing groups, such as the nitro group, generally increase the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[10] However, the position of the nitro group is crucial. A para-nitro group provides strong activation, while a meta-nitro group, as in 1-Bromo-3-nitrobenzene and this compound, offers a more moderate activating effect.
Comparative Yields of Suzuki-Miyaura Coupling:
| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1-Bromo-3-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 95[11] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd-polymer hybrid | K₃PO₄ | Toluene/H₂O | >95 |
| 1,3-Dibromo-5-nitrobenzene | Arylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | 1,4-Dioxane | Not specified[12] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Brominated nitroaromatic (e.g., this compound)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Degassed 1,4-dioxane and water
Procedure:
-
In a reaction vessel, combine the brominated nitroaromatic (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Chemoselective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals. A key challenge when working with multifunctional molecules like this compound is achieving chemoselective reduction of the nitro group without affecting the aryl bromide or the reactive benzylic bromide.
Sources
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A Comparative Guide to the Reactivity of Benzylic vs. Aryl Bromide in 1-Bromo-3-(bromomethyl)-5-nitrobenzene
For researchers and professionals in drug development, understanding the nuanced reactivity of multifunctional scaffolds is paramount for efficient and predictable synthesis. The compound 1-Bromo-3-(bromomethyl)-5-nitrobenzene presents a classic case study in chemoselectivity, containing two distinct carbon-bromine bonds: a benzylic bromide and an aryl bromide. This guide provides an in-depth comparison of their reactivity towards nucleophilic substitution, supported by mechanistic principles and a clear experimental framework.
Foundational Principles: An Overview of Reactivity
At first glance, the molecule offers two potential sites for nucleophilic attack. However, the underlying electronic and structural differences between the benzylic and aryl positions lead to a dramatic disparity in their reactivity. Under standard nucleophilic substitution conditions, the benzylic bromide is overwhelmingly more reactive than the aryl bromide. This selectivity is rooted in the fundamental mechanisms of nucleophilic substitution reactions.
The Benzylic Bromide: A Highly Reactive Site
The bromomethyl group (-CH₂Br) is a primary benzylic halide. This structural feature makes it exceptionally susceptible to nucleophilic substitution through both Sₙ1 and Sₙ2 pathways.[1][2]
-
Sₙ2 Pathway: Strong nucleophiles will favor the bimolecular Sₙ2 mechanism.[3] The transition state of this pathway is stabilized by the adjacent π-system of the benzene ring, lowering the activation energy.[4]
-
Sₙ1 Pathway: In the presence of polar protic solvents or weaker nucleophiles, the reaction can proceed via an Sₙ1 mechanism.[3] This pathway involves the formation of a benzyl carbocation intermediate. This carbocation is not just a simple primary carbocation; it is significantly stabilized by resonance, as the positive charge is delocalized across the aromatic ring.[5][6][7] This resonance stabilization makes the formation of the benzylic carbocation far more favorable than that of a simple alkyl or highly unstable phenyl carbocation.[5][6]
Caption: SₙAr intermediate stabilization is effective for ortho/para EWGs, but not meta.
Experimental Verification: A Protocol for Selective Substitution
The theoretical principles outlined above can be readily confirmed in the laboratory. A simple experiment reacting this compound with a common nucleophile like sodium hydroxide will demonstrate the profound difference in reactivity.
Hypothesis: Reaction with a mild nucleophile under moderate conditions will result in the exclusive substitution of the benzylic bromide, leaving the aryl bromide intact.
Experimental Protocol
Objective: To synthesize (3-bromo-5-nitrophenyl)methanol via selective nucleophilic substitution.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Standard glassware for reaction, workup, and purification
Caption: Experimental workflow for selective benzylic substitution.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).
-
Nucleophile Addition: Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirring reaction mixture.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Reduce the volume under vacuum to remove the acetone. Add water to the residue.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or flash column chromatography.
Expected Results and Data Interpretation
The reaction is expected to yield exclusively (3-bromo-5-nitrophenyl)methanol. The aryl bromide will not have reacted under these mild conditions. This outcome can be confirmed by standard analytical techniques.
| Compound | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) | Mass Spec (m/z) [M-Br]⁺ |
| Starting Material | ~4.5 (s, 2H, -CH₂ Br) | ~32 (-C H₂Br) | 218 / 220 |
| Expected Product | ~4.7 (s, 2H, -CH₂ OH), ~5.5 (br s, 1H, -OH ) | ~64 (-C H₂OH) | 218 / 220 |
Interpretation:
-
¹H NMR: The key diagnostic change is the disappearance of the singlet around 4.5 ppm (benzylic -CH₂Br) and the appearance of a new singlet around 4.7 ppm (benzylic -CH₂OH). A broad singlet for the alcohol proton will also appear. The aromatic protons will show slight shifts but will maintain their integration and splitting patterns, consistent with the aryl bromide remaining in place.
-
¹³C NMR: A clear shift of the benzylic carbon signal from ~32 ppm to ~64 ppm is expected. The sp² carbon attached to the aryl bromine will remain largely unchanged.
-
Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the substitution of one bromine atom with a hydroxyl group.
Conclusion
The reactivity of this compound is a clear and instructive example of chemoselectivity in organic synthesis.
-
The Benzylic Bromide is highly activated towards nucleophilic substitution (both Sₙ1 and Sₙ2) due to the resonance stabilization of the carbocation intermediate or the transition state.
-
The Aryl Bromide is strongly deactivated. It is resistant to Sₙ1/Sₙ2 mechanisms, and the SₙAr pathway is electronically disfavored due to the meta orientation of the powerful nitro activating group.
For synthetic chemists, this differential reactivity is a powerful tool, allowing for the selective functionalization of the benzylic position while preserving the aryl bromide for subsequent transformations, such as cross-coupling reactions. This predictable selectivity enables the efficient and controlled construction of complex molecular architectures.
References
- Brainly.in. (2019).
- Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?Link
- askIITians. (2021).
- Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A.Link
- Student Doctor Network Forums. (2015). Sn1/Sn2 - benzylic/allylic.Link
- Quora. (2017). What is the difference between benzylic halide and aryl halide?Link
- University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.Link
- BenchChem. Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene.Link
- Chemistry Stack Exchange. (2018).
- Reddit. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?Link
- University of Glasgow.
- Quora. (2019).
- BenchChem. An In-depth Technical Guide to the Reactivity of 1-Bromo-3-nitrobenzene in Electrophilic Substitution.Link
- Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.Link
- Quora. (2017).
- Wikipedia.
- Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?Link
- Echemi. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.Link
- BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Bis(bromomethyl)-5-methylbenzene with Amines.Link
- Brainly.in. (2020). write reactivity order of following:- alkyl halides, Vinyl halides, aryl halide, benzyl halide.Link
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.Link
- National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.Link
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.Link
- Chemistry Steps.
- Chemistry LibreTexts. (2022). 16.
Sources
A Researcher's Guide to the Synthesis of 1-Bromo-3-(bromomethyl)-5-nitrobenzene: A Comparative Analysis of Modern Bromination Reagents
For the discerning researcher in the fields of medicinal chemistry and advanced materials, the synthesis of precisely substituted aromatic scaffolds is a foundational pillar of innovation. The target molecule, 1-Bromo-3-(bromomethyl)-5-nitrobenzene, is a key building block, offering three distinct points for subsequent functionalization. The journey to this versatile intermediate, however, is not monolithic. Traditional methods, often reliant on harsh reagents and yielding challenging impurity profiles, are increasingly being supplanted by safer, more efficient, and highly selective modern alternatives.
This guide provides an in-depth, objective comparison of synthetic strategies for producing this compound. We will dissect the causality behind experimental choices, present validating data, and offer detailed, field-proven protocols. Our focus is to empower you, the researcher, to make informed decisions that align with the principles of green chemistry without compromising on yield or purity.
Strategic Synthesis: The Optimal Two-Step Pathway
The synthesis of this compound logically proceeds through a two-step sequence starting from 3-nitrotoluene. The critical decision lies in the order of the two requisite bromination reactions: an electrophilic aromatic substitution to introduce a bromine atom onto the ring, and a free-radical bromination to functionalize the benzylic methyl group.
A thorough analysis of substituent effects dictates the most efficient route:
-
Step 1: Electrophilic Aromatic Bromination of 3-Nitrotoluene. The nitro group is a strong deactivating and meta-directing group, while the methyl group is a weak activating and ortho, para-directing group. In 3-nitrotoluene, the positions ortho to the methyl group (positions 2 and 6) are strongly deactivated by the meta nitro group. The position para to the methyl group (position 5) is also meta to the nitro group, making it the most favorable position for electrophilic attack. This leads to the desired intermediate, 1-bromo-3-methyl-5-nitrobenzene, with high regioselectivity.
-
Step 2: Free-Radical Benzylic Bromination of 1-Bromo-3-methyl-5-nitrobenzene. The resulting intermediate is then subjected to a selective benzylic bromination. This step replaces a hydrogen on the methyl group with a bromine atom, yielding the final product.
This sequence is strategically advantageous as it avoids the benzylic bromination of a substrate with an already brominated ring, which could present challenges in solubility and reactivity.
Caption: Optimal two-step synthesis of this compound.
Part 1: Electrophilic Aromatic Bromination – A Comparative Analysis
The introduction of a bromine atom onto the deactivated nitrotoluene ring requires potent brominating conditions. Here, we compare the traditional approach with a modern, safer alternative.
| Reagent System | Typical Conditions | Yield of 1-bromo-3-methyl-5-nitrobenzene | Safety & Handling Considerations |
| Br₂ / Fe Catalyst | High temperature (120-145°C)[1][2] | 60-75%[1] | Liquid bromine is highly corrosive, toxic, and volatile, requiring specialized handling and ventilation.[3] The reaction often produces significant HBr gas. |
| DBDMH / H₂SO₄ | Mild temperature (<40°C)[2][4] | High (up to 95% reported for similar systems)[4] | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a stable, crystalline solid that is easier and safer to handle than liquid bromine.[5] The reaction is more controlled and proceeds under milder conditions. |
Alternative in Focus: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH stands out as a superior alternative to liquid bromine for the electrophilic bromination of deactivated aromatic rings. Its solid nature mitigates the significant handling risks associated with Br₂.[5] Furthermore, the reaction proceeds under much milder conditions and often with higher yields and purity.[4]
Mechanism of Action: In the presence of a strong acid like sulfuric acid, DBDMH is protonated, which activates a bromine atom for electrophilic attack on the aromatic ring.
Caption: Experimental workflow for electrophilic bromination using DBDMH.
Experimental Protocol: Synthesis of 1-Bromo-3-methyl-5-nitrobenzene using DBDMH
This protocol is adapted from established procedures for the bromination of deactivated aromatics.[2][4]
Materials:
-
3-Nitrotoluene
-
Concentrated Sulfuric Acid (98%)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Methanol
-
Deionized Water
Procedure:
-
In a flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-nitrotoluene (1 equivalent).
-
Carefully add concentrated sulfuric acid while maintaining the temperature below 40°C with an ice bath.
-
Once the mixture is homogeneous, begin the portion-wise addition of DBDMH (0.5-0.6 equivalents) over 30-60 minutes, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from methanol to yield 1-bromo-3-methyl-5-nitrobenzene as a crystalline solid.
Part 2: Benzylic Bromination – Precision and Selectivity
The second step, the bromination of the benzylic position of 1-bromo-3-methyl-5-nitrobenzene, requires a free-radical mechanism. N-Bromosuccinimide (NBS) is the classical reagent for this transformation, but modern alternatives offer compelling advantages.
| Reagent System | Radical Initiator | Typical Conditions | Yield of Final Product | Safety & Byproducts |
| NBS | AIBN or Benzoyl Peroxide | Reflux in CCl₄ or Chlorobenzene[6][7] | Good (e.g., 81% for a similar substrate)[7] | NBS can be incompatible with some solvents.[2] Succinimide byproduct can sometimes complicate purification. |
| DBDMH | AIBN or Lewis Acid (e.g., ZrCl₄) | Reflux in CH₂Cl₂ or CH₃CN[8][9] | Excellent (up to 86% for toluene)[5][8] | DBDMH is more atom-economical (two bromine atoms per molecule) and produces less imide byproduct per mole of bromine.[5][9] |
| In-situ Br₂ (NaBrO₃/HBr) | Photochemical (e.g., 405 nm LED) | Continuous flow reactor, room temperature[10] | Excellent (up to 99% for dichlorotoluene)[10] | Avoids handling of bulk bromine and NBS. Utilizes readily available and inexpensive salts. Requires specialized photochemical reactor setup. |
Alternative in Focus: DBDMH for Benzylic Bromination
DBDMH again presents itself as a powerful alternative to the more traditional NBS. Studies have shown that for benzylic brominations, particularly when catalyzed by a Lewis acid, DBDMH can provide significantly higher yields of the desired monobrominated product compared to NBS under similar conditions.[5][8]
Mechanism of Action: The reaction proceeds via a free-radical chain mechanism. A radical initiator (or light) initiates the homolytic cleavage of the N-Br bond in DBDMH, generating a bromine radical. This radical abstracts a hydrogen from the benzylic position, forming a resonance-stabilized benzyl radical. The benzyl radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with DBDMH) to yield the product and another bromine radical, propagating the chain.[6][9]
Caption: Free-radical mechanism for benzylic bromination with DBDMH.
Experimental Protocol: Synthesis of this compound using DBDMH
This protocol is based on established methods for Lewis acid-catalyzed benzylic bromination.[8][9]
Materials:
-
1-Bromo-3-methyl-5-nitrobenzene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Zirconium(IV) chloride (ZrCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
To a suspension of ZrCl₄ (0.05-0.1 equivalents) in dichloromethane, add a solution of 1-bromo-3-methyl-5-nitrobenzene (1 equivalent) and DBDMH (0.5 equivalents) in dichloromethane at room temperature.
-
Stir the mixture at room temperature. The reaction can be promoted by exposure to ambient laboratory light.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Spectroscopic Data and Characterization
Ensuring the identity and purity of the synthesized compounds is paramount. Below is a summary of the expected NMR data for the key intermediate and the final product, based on the analysis of similar structures.[8]
1-Bromo-3-methyl-5-nitrobenzene
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.0-8.2 (m, 2H, Ar-H)
-
δ ~7.8 (t, J ≈ 1.5 Hz, 1H, Ar-H)
-
δ ~2.5 (s, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~149 (C-NO₂)
-
δ ~141 (C-CH₃)
-
δ ~135 (Ar-CH)
-
δ ~128 (Ar-CH)
-
δ ~123 (C-Br)
-
δ ~120 (Ar-CH)
-
δ ~21 (-CH₃)
-
This compound
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.2-8.4 (m, 2H, Ar-H)
-
δ ~8.0 (t, J ≈ 1.5 Hz, 1H, Ar-H)
-
δ ~4.5 (s, 2H, -CH₂Br)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~149 (C-NO₂)
-
δ ~140 (C-CH₂Br)
-
δ ~138 (Ar-CH)
-
δ ~130 (Ar-CH)
-
δ ~124 (C-Br)
-
δ ~122 (Ar-CH)
-
δ ~31 (-CH₂Br)
-
Conclusion and Future Outlook
The synthesis of this compound is a critical process for accessing a highly functionalized synthetic intermediate. While traditional methods employing liquid bromine and NBS are effective, they present significant safety and handling challenges. This guide has demonstrated that modern reagents, particularly 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , offer a superior alternative for both the required electrophilic aromatic and free-radical benzylic bromination steps. DBDMH provides a safer, more efficient, and more atom-economical pathway to the target molecule, aligning with the principles of modern, sustainable chemistry. Furthermore, emerging technologies such as photochemical continuous flow reactions using in-situ generated bromine represent the next frontier, promising even greater safety, control, and scalability for these essential transformations.
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- Gemo, N., et al. (2019). Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput. Green Chemistry (RSC Publishing). DOI:10.1039/C9GC03662H.
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A Researcher's Guide to Catalyst Selection for Cross-Coupling with 1-Bromo-3-(bromomethyl)-5-nitrobenzene
For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. The molecule 1-Bromo-3-(bromomethyl)-5-nitrobenzene presents a particularly intriguing challenge and opportunity. Its trifunctional nature—featuring an aryl bromide, a benzylic bromide, and an electron-withdrawing nitro group—demands a nuanced approach to catalyst selection to achieve desired chemo- and regioselectivity in cross-coupling reactions. This guide provides a comparative analysis of palladium, nickel, and copper-based catalytic systems for various cross-coupling transformations of this versatile substrate, supported by experimental insights from analogous systems.
The Challenge: Chemoselectivity in the Presence of Multiple Reactive Sites
The primary hurdle in the cross-coupling of this compound is controlling which of the two carbon-bromine bonds reacts. Generally, the reactivity of C-X bonds in palladium-catalyzed cross-coupling reactions follows the order C(sp²)-I > C(sp²)-Br > C(sp²)-Cl, with benzylic halides often being more reactive than their aryl counterparts. However, the strong electron-withdrawing effect of the nitro group significantly activates the aryl bromide towards oxidative addition, a key step in many catalytic cycles.[1] This electronic activation can sometimes level the playing field or even favor reaction at the aryl C-Br bond. Therefore, the choice of catalyst, ligands, and reaction conditions is paramount in directing the reaction to the desired site.
Comparative Analysis of Catalytic Systems
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. For our substrate, the key is to selectively couple at the aryl bromide position without engaging the benzylic bromide.
Palladium-based catalysts are the most extensively studied for this transformation. Research on the closely related 1-bromo-3-(chloromethyl)benzene has shown that high selectivity for the C(sp²)-Br bond can be achieved using a catalyst system of Pd(OAc)₂ with the bulky, electron-rich phosphine ligand tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄).[1] The steric hindrance of the ligand is thought to favor the less hindered aryl bromide position.
Nickel-based catalysts are emerging as a cost-effective alternative to palladium. While less documented for this specific substrate, nickel catalysts are known to be effective for cross-coupling of electron-deficient aryl bromides.[2]
Copper-based catalysts are generally less common for Suzuki-type reactions but have found application in certain contexts. However, for achieving high chemoselectivity with this substrate, palladium and nickel systems are more established.
Comparative Performance for Suzuki-Miyaura Coupling (Aryl Bromide Selectivity)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Citations |
| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | ~95 | Highly selective for the C(sp²)-Br bond on a similar substrate (1-bromo-3-(chloromethyl)benzene). [1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | A classic catalyst, but may offer lower selectivity compared to bulky phosphine ligands.[1] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | >95 | N-Heterocyclic carbene (NHC) ligands are highly active for electron-deficient substrates.[1] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | ~90 | Nickel catalysts are a promising, cost-effective alternative for aryl bromides.[3] |
Experimental Workflow: Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electron-withdrawing nitro group on our substrate makes the aryl bromide more susceptible to oxidative addition, which is beneficial for this reaction.[4]
Palladium-based catalysts are the gold standard for this transformation. Catalyst systems composed of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, SPhos) are highly effective for the amination of electron-deficient aryl bromides.[4][5] The choice of a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is crucial.[4]
Nickel-based catalysts are gaining traction as a more economical option for C-N cross-coupling.[2]
Copper-based catalysts , reminiscent of the classic Ullmann condensation, can also be employed for C-N bond formation. While traditionally requiring harsh conditions, modern ligand development has enabled milder protocols.[6]
Comparative Performance for Buchwald-Hartwig Amination (Aryl Bromide Selectivity)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Observations & Citations |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | 75-90 | Highly effective for mono-amination of dihaloarenes. [4][5] |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 75-90 | A robust system for a wide range of amines.[4][5] |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-180 | 24-48 | Moderate | A classic, cost-effective method, though often requiring higher temperatures.[2] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. The reactivity trend for halides in this reaction is typically I > Br > Cl, making the selective coupling at the aryl bromide over the benzylic bromide feasible.[7]
Palladium-based catalysts , often in conjunction with a copper(I) co-catalyst, are standard for Sonogashira reactions. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[8][9]
Nickel-based catalysts are also capable of catalyzing Sonogashira couplings, including those with aryl bromides and chlorides, offering a cheaper alternative to palladium.[2][10]
Copper-based catalysts can also promote Sonogashira-type couplings, sometimes even in the absence of palladium.[11]
Comparative Performance for Sonogashira Coupling (Aryl Bromide Selectivity)
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) | Observations & Citations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 65 | High | The classic Sonogashira conditions are often effective for aryl bromides. [7] |
| Pd(OAc)₂/Ligand | None | Amine Base | DMF | 80-120 | Good-High | Copper-free conditions can prevent alkyne homocoupling.[9] |
| NiCl₂(dppe) | CuI | K₂CO₃ | DMF | 100 | Good | Nickel provides a less expensive alternative to palladium.[2] |
Heck Reaction: Vinylation of the Aryl Bromide
The Heck reaction couples aryl halides with alkenes.[12][13] The electron-deficient nature of the aryl bromide in our substrate should facilitate the oxidative addition step.
Palladium-based catalysts are the most common for Heck reactions. A variety of palladium sources and phosphine ligands can be employed.[12]
Nickel-based catalysts have also been shown to catalyze Heck-type reactions, sometimes with different selectivity compared to palladium.[14]
Comparative Performance for Heck Reaction (Aryl Bromide Selectivity)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Observations & Citations |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | Good-High | Standard conditions for the Heck reaction of aryl bromides. [12][13] |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | Good-High | Bulky phosphine ligands can be beneficial. |
| Ni(cod)₂ | Xantphos | Et₃N | DMF | 70 | Moderate | Nickel-catalyzed Heck reactions of unactivated alkyl bromides have been demonstrated.[14] |
Mechanistic Considerations and Catalyst Selection Rationale
The key to chemoselectivity in the cross-coupling of this compound lies in the relative rates of oxidative addition at the C(sp²)-Br and C(sp³)-Br bonds.
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A Multi-Modal Spectroscopic Guide to the Structural Confirmation of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
This guide provides a comprehensive framework for the unambiguous structural determination of 1-Bromo-3-(bromomethyl)-5-nitrobenzene (C₇H₅Br₂NO₂), a substituted aromatic compound valuable as an intermediate in organic synthesis. Due to the presence of multiple reactive sites and the potential for isomeric impurities during synthesis, rigorous structural confirmation is not merely procedural—it is essential for ensuring reaction specificity, product purity, and the validity of downstream applications.
We will demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a self-validating system for structural elucidation. Instead of relying on a single technique, this multi-modal approach pieces together a complete molecular picture, from elemental composition to the precise arrangement of atoms and functional groups. We will compare predicted spectral data for our target molecule with experimental data from structurally similar compounds to provide a robust, evidence-based confirmation strategy.
The Analytical Workflow: A Strategy of Orthogonal Confirmation
Caption: Workflow for multi-modal spectroscopic structure confirmation.
Mass Spectrometry (MS): Establishing the Molecular Formula
Expertise & Causality: Mass spectrometry is the first logical step as it provides the most fundamental piece of information: the molecular weight and elemental formula. For a compound containing bromine, the distinctive isotopic pattern of Br (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) is a critical diagnostic tool. The presence of two bromine atoms in the structure will result in a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1.
Predicted Data for this compound:
-
Molecular Formula: C₇H₅Br₂NO₂
-
Monoisotopic Mass: 292.8687 Da[1]
-
Expected Isotopic Pattern: A prominent cluster of peaks will be observed:
-
M+ (⁷⁹Br, ⁷⁹Br): ~293 m/z
-
M+2 (⁷⁹Br, ⁸¹Br): ~295 m/z (Highest abundance in the cluster)
-
M+4 (⁸¹Br, ⁸¹Br): ~297 m/z
-
-
Key Fragmentation: A characteristic fragmentation would be the loss of a bromine radical (•Br) from the benzyl position, which is relatively weak, leading to a fragment at m/z ~214/216. Another key fragment would be the tropylium-like ion from the loss of the •CH₂Br group.
Comparison with an Alternative: Consider the related compound m-Nitrobenzyl bromide (C₇H₆BrNO₂), which lacks the aromatic bromine atom.[2][3][4] Its mass spectrum would show a simpler M, M+2 pattern (ratio ~1:1) for the single bromine atom, centered around m/z 215/217. The absence of the complex 1:2:1 cluster immediately distinguishes our target molecule.
| Compound | Formula | Molecular Weight (Da) | Key Isotopic Pattern (Relative Intensity) |
| This compound (Predicted) | C₇H₅Br₂NO₂ | 292.87 | M, M+2, M+4 (~1:2:1) |
| m-Nitrobenzyl bromide (Experimental) [2][3][4] | C₇H₆BrNO₂ | 214.96 | M, M+2 (~1:1) |
| 3-Bromonitrobenzene (Experimental) [5][6][7] | C₆H₄BrNO₂ | 200.94 | M, M+2 (~1:1) |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: IR spectroscopy is invaluable for rapidly confirming the presence of key functional groups. The energy of absorbed infrared light corresponds to the vibrational frequencies of specific bonds within the molecule. The nitro group (NO₂) has two very strong and characteristic stretching vibrations, making it easily identifiable.
Predicted Data for this compound: The IR spectrum will be dominated by signals confirming the nitro and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| ~1530-1550 | NO₂ Asymmetric Stretch | Strong, Sharp | The electron-withdrawing nature of the aromatic ring slightly increases this frequency. |
| ~1345-1360 | NO₂ Symmetric Stretch | Strong, Sharp | A classic diagnostic peak for nitroaromatics. |
| ~3050-3100 | Aromatic C-H Stretch | Medium to Weak | Confirms the presence of the benzene ring. |
| ~1600, ~1475 | Aromatic C=C Stretch | Medium | Characteristic of the benzene ring skeleton. |
| ~650-700 | C-Br Stretch | Medium to Strong | Confirms the presence of both alkyl and aryl C-Br bonds. |
| ~800-900 | C-H Out-of-Plane Bend | Strong | The specific frequency in this region can suggest the 1,3,5-trisubstituted pattern. |
Comparison with Alternatives: The IR spectra of 1-Bromo-4-nitrobenzene [8] and 1-Bromo-2-nitrobenzene [9] would show highly similar strong absorptions for the NO₂ and C-Br groups. However, the pattern of C-H bending vibrations in the 800-900 cm⁻¹ region would differ due to the different substitution patterns on the aromatic ring, highlighting the subtle diagnostic power of IR. The key differentiator for our target molecule is the additional C-Br stretch associated with the bromomethyl group, which would be absent in simple bromonitrobenzenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of a molecule. It provides information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. In our target molecule, the substitution pattern creates a unique set of signals whose chemical shifts, integrations, and coupling patterns serve as a definitive fingerprint. The strongly electron-withdrawing nitro group will significantly deshield (shift downfield) adjacent protons and carbons.
¹H NMR Spectroscopy
Predicted Data for this compound:
-
-CH₂Br Signal (Benzylic Protons):
-
Predicted Chemical Shift: ~4.5-4.7 ppm.
-
Rationale: This singlet corresponds to the two protons of the bromomethyl group. Its position is downfield from a typical methyl group due to the deshielding effect of the adjacent bromine atom and the aromatic ring.
-
Integration: 2H.
-
-
Aromatic Signals:
-
Predicted Chemical Shifts: ~7.8-8.4 ppm.
-
Rationale: The aromatic region will contain three distinct signals, each integrating to 1H. All are shifted significantly downfield due to the powerful deshielding effect of the nitro group and, to a lesser extent, the two bromine atoms.
-
The proton between the two bromine substituents (H-4) will likely be the least deshielded of the three.
-
The two protons adjacent to the nitro group (H-2, H-6) will be the most deshielded, appearing furthest downfield. They will appear as closely spaced multiplets.
-
-
Splitting Pattern: The protons will exhibit meta-coupling (small J-values, typically 2-3 Hz), resulting in sharp triplets or doublet of doublets, confirming their 1,3,5-relationship.
-
¹³C NMR Spectroscopy
Predicted Data for this compound:
-
-CH₂Br Signal (Benzylic Carbon):
-
Predicted Chemical Shift: ~30-33 ppm.
-
Rationale: This signal corresponds to the carbon of the bromomethyl group.
-
-
Aromatic Signals:
-
Predicted Chemical Shifts: ~120-150 ppm.
-
Rationale: Six distinct signals are expected in the aromatic region.
-
C-NO₂: The carbon directly attached to the nitro group will be significantly downfield (~148-150 ppm).
-
C-Br (Aromatic): The carbon attached to the aromatic bromine will be found around ~122 ppm.
-
C-CH₂Br: The carbon attached to the bromomethyl group will be found around ~140-142 ppm.
-
Aromatic C-H: The three carbons bonded to hydrogen will appear in the ~125-135 ppm range.
-
-
Comparative NMR Data Analysis:
| Compound | Key ¹H NMR Signals (ppm) & Rationale | Key ¹³C NMR Signal (ppm) |
| This compound (Predicted) | ~4.6 (s, 2H, -CH₂Br) ; ~7.8-8.4 (m, 3H, Ar-H) , complex meta-coupling. | C-NO₂ (~149), C-Br (~122) |
| 3-Bromonitrobenzene (Experimental) [5] | No -CH₂Br signal. Aromatic signals at ~7.4-8.4 ppm show complex coupling. | C-NO₂ (~148.8), C-Br (~122.7)[10] |
| m-Nitrobenzyl bromide (Experimental) | ~4.6 (s, 2H, -CH₂Br) . Aromatic signals at ~7.5-8.3 ppm . | No C-Br (aromatic) signal near 122 ppm. |
The comparison clearly shows that only the target structure is consistent with the presence of both the singlet at ~4.6 ppm (for the -CH₂Br group) and the characteristic downfield aromatic signals with meta-coupling, alongside a ¹³C spectrum showing quaternary carbons for C-NO₂, C-Br, and C-CH₂Br attachments.
Experimental Protocols
For researchers aiming to acquire this data, the following standard protocols are recommended.
1. Mass Spectrometry (Electron Ionization - EI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument: A standard GC-MS or direct insertion probe system.
-
Method: Use a standard 70 eV electron ionization source.
-
Acquisition: Scan a mass range from 50 to 400 m/z to ensure capture of the molecular ion cluster and key fragments.
-
Analysis: Look for the M, M+2, M+4 cluster around m/z 293-297 and analyze fragmentation patterns.
2. Infrared Spectroscopy (Attenuated Total Reflectance - ATR-IR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Method: Apply pressure to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans for a good signal-to-noise ratio.
-
Analysis: Identify strong characteristic peaks for NO₂ (~1530, ~1350 cm⁻¹) and other key functional groups as detailed above.
3. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure the spectral width covers 0-10 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Set the spectral width to cover 0-160 ppm.
-
Analysis: Calibrate the spectra to TMS (0 ppm). Integrate the ¹H signals, and determine chemical shifts and coupling constants for all signals.
Conclusion
The structural confirmation of this compound is definitively achieved through the integrated analysis of MS, IR, and NMR data. Mass spectrometry confirms the correct molecular formula (C₇H₅Br₂NO₂) via the molecular ion and the unique 1:2:1 isotopic pattern of two bromine atoms. IR spectroscopy provides clear evidence for the essential nitro and C-Br functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular framework, confirming the 1,3,5-substitution pattern on the aromatic ring and the presence of the bromomethyl group. Each technique provides a layer of evidence that is corroborated by the others, leading to a trustworthy and scientifically rigorous structural assignment.
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A Comparative Guide to the Purity Analysis of Synthesized 1-Bromo-3-(bromomethyl)-5-nitrobenzene by HPLC
For researchers and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 1-Bromo-3-(bromomethyl)-5-nitrobenzene is a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, featuring two distinct bromine-bearing carbons, makes it a versatile reagent, but also introduces specific challenges in its synthesis and purification. Consequently, a robust, validated analytical method for purity assessment is indispensable.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound. We will explore the rationale behind methodological choices, present a detailed experimental protocol grounded in established regulatory standards, and compare HPLC with alternative analytical techniques.
The Synthetic Landscape: Understanding Potential Impurities
To develop a specific and reliable purity assay, one must first understand the potential impurities that can arise from the synthetic route. A common pathway to synthesize this compound involves the radical bromination of 1-bromo-3-methyl-5-nitrobenzene using a source like N-Bromosuccinimide (NBS) and a radical initiator.
Given this pathway, the primary impurities are predictable:
-
Starting Material: Unreacted 1-bromo-3-methyl-5-nitrobenzene.
-
Over-brominated Byproduct: 1-Bromo-3-(dibromomethyl)-5-nitrobenzene, formed if the reaction proceeds too far.
-
Isomeric Impurities: Depending on the purity of the starting materials, other positional isomers may be present.[1]
-
Degradants: Hydrolysis of the reactive bromomethyl group can lead to the formation of (3-bromo-5-nitrophenyl)methanol.
A successful analytical method must be able to resolve the main compound from these key potential impurities.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[2] Its high resolving power, sensitivity, and quantitative accuracy make it superior to older methods like Thin Layer Chromatography (TLC) for this application.
Method Selection: Reversed-Phase HPLC
For a molecule of moderate polarity containing aromatic rings, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[3][4][5] In this mode, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds are retained longer, while more polar compounds elute earlier.
This approach is ideal for our target compound and its likely impurities. For instance, the starting material (lacking the polar-influencing second bromine on the methyl group) and the over-brominated byproduct will have different polarities and thus different retention times than the desired product.
Detailed Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) as mandated by pharmacopeias like the United States Pharmacopeia (USP).[6][7][8] These tests ensure the chromatographic system is adequate for the intended analysis before any samples are injected.[7][9]
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[10]
-
Chemicals: HPLC-grade acetonitrile and water. Analytical standard of this compound (>99% purity).
Preparation of Solutions
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent in a class A volumetric flask.[10][11]
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound, dissolve, and dilute to 10 mL with the diluent. Further dilute 1 mL of this solution to 10 mL with the diluent. Filter the final solution through a 0.45 µm syringe filter prior to injection.[11][12]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent resolution and retention for aromatic compounds. |
| Mobile Phase | Gradient Elution (see table below) | A gradient is necessary to ensure elution of less polar impurities (like the dibromo- species) in a reasonable time while still achieving good resolution of more polar impurities from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The nitroaromatic chromophore provides strong absorbance at this wavelength, ensuring high sensitivity. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of peak distortion from overloading. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
System Suitability and Method Validation
Before analyzing samples, the method's performance must be verified according to International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17]
-
System Suitability: Inject the Working Standard Solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[15]
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential impurities. This is demonstrated by the resolution between the main peak and the closest eluting impurity peak.
-
Linearity: Analyze a series of standard solutions across a range of concentrations (e.g., 1-150 µg/mL). The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[12]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the standard at different concentration levels. The recovery should be within 98.0% to 102.0%.[12]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD should again be within acceptable limits.[12]
-
HPLC Analytical Workflow Diagram
Caption: General workflow for the HPLC purity analysis.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is the recommended method, it is useful to compare it against other potential techniques to understand its advantages.
| Feature | HPLC-UV | Gas Chromatography (GC-MS) | Thin Layer Chromatography (TLC) |
| Principle | Partition between liquid mobile phase and solid stationary phase. | Partition between gas mobile phase and liquid/solid stationary phase. | Adsorption on a solid stationary phase with a liquid mobile phase. |
| Applicability | Excellent. Ideal for non-volatile, thermally labile compounds. | Moderate. The compound has a relatively high boiling point, requiring high inlet temperatures which may cause degradation. Mass Spec (MS) detector provides structural info. | Poor for Quantification. Primarily a qualitative tool for reaction monitoring; lacks the resolution and accuracy for purity validation.[2] |
| Resolution | High | Very High | Low |
| Quantification | Excellent | Good | Poor |
| Validation | Well-established protocols (ICH, USP).[13][14] | Possible, but more complex due to potential for on-column degradation. | Not suitable for regulatory validation of purity. |
| Throughput | Moderate | Moderate | High (for multiple samples simultaneously) |
Decision Logic for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Interpreting the Results: A Sample Data Set
Following the HPLC protocol, a chromatogram of a synthesized batch might yield data similar to the table below. The purity is calculated using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.
| Peak ID | Retention Time (min) | Peak Area | Area % | Probable Identity |
| 1 | 4.2 | 1,500 | 0.05 | (3-bromo-5-nitrophenyl)methanol |
| 2 | 8.9 | 45,000 | 1.50 | 1-bromo-3-methyl-5-nitrobenzene (Starting Material) |
| 3 | 11.5 | 2,925,000 | 97.50 | This compound (Product) |
| 4 | 16.1 | 28,500 | 0.95 | 1-Bromo-3-(dibromomethyl)-5-nitrobenzene (Byproduct) |
| Total | 3,000,000 | 100.00 |
This hypothetical data indicates a product purity of 97.50%, with the main impurities being the unreacted starting material and the over-brominated byproduct, both of which are well-resolved from the main product peak.
Conclusion
The purity analysis of this compound is critical for its application in pharmaceutical synthesis. A well-developed and validated Reversed-Phase HPLC method offers the required specificity, accuracy, and precision to reliably quantify the main component and its process-related impurities. By grounding the protocol in the principles of the USP and ICH guidelines, laboratories can ensure data integrity and meet stringent regulatory expectations.[6][13][16] While alternative methods like GC-MS can serve as complementary tools for impurity identification, HPLC remains the gold standard for quantitative purity determination of this important synthetic intermediate.
References
- United States Pharmacopeia (USP).
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ECA Academy. [Link]
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- AMSbiopharma. (2025).
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
- LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
- Google Patents. (n.d.).
- PubMed. (n.d.).
- PrepChem.com. (n.d.). Synthesis of meta-bromonitrobenzene. [Link]
- ACS Publications. (2016).
- Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
- National Institutes of Health (NIH). (n.d.). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition... [Link]
- Tejasharma. (2025). How to Identify High-Purity Bromo-OTBN for Pharmaceutical Manufacturing. [Link]
- HELIX Chromatography. (n.d.).
- Chromatography Forum. (2015).
- World Journal of Pharmaceutical Research. (2022).
- Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]
- PubChem. (n.d.). This compound. [Link]
- PrepChem.com. (n.d.).
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A Comparative Mechanistic Guide to the Reactivity of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
This guide offers an in-depth, objective comparison of the reaction mechanisms involving 1-Bromo-3-(bromomethyl)-5-nitrobenzene, a versatile bifunctional reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of the compound's chemoselective reactivity, supported by experimental data and detailed protocols. We will explore the nuanced reactivity of its distinct functional moieties—the benzylic bromide, the aryl bromide, and the nitro group—to facilitate informed experimental design and optimization.
Introduction: A Molecule of Dichotomous Reactivity
This compound is a key synthetic intermediate whose utility is derived from the differential reactivity of its two bromine substituents and the potential for transformation of its nitro group. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is a suitable substrate for transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and can itself be selectively reduced to an amine, providing a further point for molecular diversification. Understanding the kinetic and thermodynamic factors that govern the selective reaction at each of these sites is paramount for its effective use in the synthesis of complex molecules.
Comparative Analysis of Reaction Pathways
The strategic functionalization of this compound hinges on exploiting the inherent differences in the reactivity of its benzylic and aryl C-Br bonds.
Nucleophilic Substitution at the Benzylic Position
The benzylic bromide is the more reactive of the two C-Br bonds towards nucleophilic attack. This enhanced reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions.
Mechanism:
-
S(_N)2 Pathway: Favored by primary benzylic halides and strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.
-
S(_N)1 Pathway: Can occur with weaker nucleophiles or in protic solvents, proceeding through a resonance-stabilized benzylic carbocation intermediate.
The choice of reaction conditions allows for the selective functionalization of the bromomethyl group while leaving the aryl bromide intact.
Table 1: Comparison of Nucleophilic Substitution Conditions at the Benzylic Position
| Nucleophile | Solvent | Base | Typical Conditions | Product Type |
| Alcohols (ROH) | THF, DMF | NaH | 0 °C to rt | Benzyl Ether |
| Amines (RNH(_2)) | Acetonitrile | K(_2)CO(_3) | Room Temperature | Benzylamine |
| Thiols (RSH) | Ethanol | NaOEt | Room Temperature | Benzyl Thioether |
| Cyanide (NaCN) | DMSO | - | 50-70 °C | Benzyl Nitrile |
Nucleophilic Aromatic Substitution (S(_N)Ar) at the Aryl Position: A Deactivated System
In contrast to the benzylic position, the aryl bromide is significantly less reactive towards traditional nucleophilic substitution. For an S(_N)Ar reaction to proceed efficiently, strong electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. In this compound, the powerful electron-withdrawing nitro group is in the meta position relative to the aryl bromide. This positioning only allows for weak inductive stabilization and prevents the crucial resonance stabilization of the intermediate, rendering the S(_N)Ar pathway energetically unfavorable under standard conditions.[1]
dot
Caption: S(_N)Ar mechanism at the aryl bromide, highlighting the high activation energy.
Palladium-Catalyzed Cross-Coupling of the Aryl Bromide
The inertness of the aryl bromide to S(_N)Ar makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds at the aryl position, with high chemoselectivity.
Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. The electron-withdrawing nitro group can increase the rate of the oxidative addition step, the first and often rate-limiting step in the catalytic cycle.[2]
dot
Sources
A Comparative Guide to the Electronic Properties of 1-Bromo-3-(bromomethyl)-5-nitrobenzene: A DFT-Based Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the electronic architecture of a molecule is a critical determinant of its reactivity, stability, and potential as a therapeutic agent or functional material. This guide provides a comprehensive, in-depth analysis of the electronic properties of 1-bromo-3-(bromomethyl)-5-nitrobenzene, a compound of interest due to its unique substitution pattern which suggests a complex interplay of electronic effects. As no dedicated computational studies on this molecule have been published, this guide establishes a foundational DFT (Density Functional Theory) protocol for its characterization and presents a comparative analysis against structurally related compounds. This approach not only illuminates the specific electronic features of the title compound but also offers a robust framework for the computational screening and design of novel molecules.
Introduction: The Significance of Electron-Withdrawing Groups on Aromatic Systems
Aromatic compounds substituted with multiple electron-withdrawing groups are pivotal in medicinal chemistry and materials science. The presence of nitro (-NO2) and bromo (-Br) moieties, as in this compound, significantly modulates the electron density distribution of the benzene ring. This alteration of the electronic landscape can influence a molecule's susceptibility to nucleophilic attack, its intermolecular interactions, and its overall stability. Brominated aromatic compounds, in particular, are valuable intermediates in organic synthesis, offering a reactive site for cross-coupling reactions to build more complex molecular architectures[1]. The further inclusion of a bromomethyl (-CH2Br) group introduces a reactive benzylic position, adding another layer of synthetic versatility.
Understanding the electronic properties of such polysubstituted benzenes is paramount for predicting their chemical behavior and designing new derivatives with tailored functionalities. DFT has emerged as a powerful tool for elucidating these properties with a high degree of accuracy, providing insights into molecular orbitals, charge distribution, and electrostatic potential, which are often difficult to probe experimentally.
A Comparative Framework: Selecting a Basis for Analysis
To contextualize the electronic properties of this compound, a comparative analysis with structurally simpler, yet related, molecules is essential. The chosen analogues for this guide allow for a systematic dissection of the contribution of each substituent to the overall electronic structure. The selected compounds are:
-
1-Bromo-3-nitrobenzene: This molecule allows for the examination of the combined effect of the bromo and nitro groups on the aromatic ring without the influence of the bromomethyl group.
-
1-(Bromomethyl)-3-nitrobenzene: This analogue helps to isolate the electronic impact of the bromomethyl and nitro substituents.
-
1-Bromo-3-(bromomethyl)benzene: By removing the strongly electron-withdrawing nitro group, this compound serves as a baseline to evaluate the combined influence of the two bromine-containing substituents.
This comparative approach will enable a nuanced understanding of the synergistic and antagonistic electronic effects at play in the title molecule.
Methodology: A Robust DFT Protocol
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For halogenated nitroaromatic compounds, a judicious selection is crucial to capture both the electron correlation effects and the diffuse nature of the electron density around the bromine atoms.
Computational Details
All calculations should be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan. The following protocol is recommended for achieving a balance between computational cost and accuracy:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established choice for a wide range of organic molecules and has been successfully applied to studies of halogenated nitrobenzenes[2][3]. It provides a good description of electronic structure and thermochemistry.
-
Basis Set: The 6-31+G(d) basis set is recommended. The inclusion of diffuse functions (+) is important for accurately describing the electron distribution in the presence of electronegative atoms like bromine and oxygen. The polarization functions (d) are necessary for capturing the non-spherical nature of the electron density around these atoms.
-
Solvation Model: To simulate a more realistic chemical environment, calculations can be performed in a solvent using an implicit solvation model like the Polarizable Continuum Model (PCM). The choice of solvent (e.g., water, ethanol, or a non-polar solvent) should be guided by the intended application.
-
Geometry Optimization: The molecular geometry of each compound must be fully optimized in the gas phase or the chosen solvent until a stationary point on the potential energy surface is reached. This is typically confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
Calculated Electronic Properties
The following key electronic properties should be calculated for this compound and the selected analogues:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Mulliken Charge Analysis: This provides a quantitative measure of the partial atomic charges, revealing the distribution of electron density within the molecule.
-
Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is invaluable for identifying regions of positive (electron-deficient) and negative (electron-rich) potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Workflow for DFT Analysis
The following diagram illustrates the workflow for the DFT-based analysis of this compound and its analogues.
Caption: Workflow for the DFT analysis of electronic properties.
Comparative Analysis of Electronic Properties
While this guide does not present newly generated data, the following tables provide a template for how the results of the proposed DFT calculations should be presented for a clear and effective comparison.
Molecular Structures
The following diagram illustrates the molecular structures of the target compound and its analogues.
Caption: Molecular structures for comparative analysis.
Tabulated Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| 1-Bromo-3-nitrobenzene | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| 1-(Bromomethyl)-3-nitrobenzene | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| 1-Bromo-3-(bromomethyl)benzene | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Interpretation of Expected Results
-
HOMO-LUMO Gap: It is anticipated that this compound will exhibit the smallest HOMO-LUMO gap among the compared molecules. This is due to the cumulative electron-withdrawing effect of the nitro and bromo substituents, which would lower the LUMO energy significantly. A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability.
-
Mulliken Charges: The analysis is expected to show a significant positive charge on the carbon atoms attached to the nitro and bromo groups, as well as the benzylic carbon of the bromomethyl group. The oxygen atoms of the nitro group and the bromine atoms will carry a partial negative charge. This charge distribution highlights the electrophilic and nucleophilic centers within the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map of this compound is predicted to show a large region of positive electrostatic potential (blue/green) around the aromatic ring and the hydrogen atoms, and a pronounced region of negative potential (red/yellow) localized on the oxygen atoms of the nitro group. This further confirms the sites most susceptible to nucleophilic and electrophilic attack, respectively. The bromomethyl group will also present a site for nucleophilic substitution.
-
Dipole Moment: Due to the asymmetrical arrangement of the polar C-Br, C-N, and N-O bonds, this compound is expected to have a significant dipole moment. This polarity will influence its solubility in polar solvents and its ability to engage in dipole-dipole interactions.
Conclusion and Future Directions
This guide provides a comprehensive framework for the DFT-based investigation of the electronic properties of this compound. By following the detailed methodology and employing a comparative approach, researchers can gain valuable insights into the structure-property relationships of this and other polysubstituted aromatic compounds. The anticipated results suggest that the unique combination of substituents in the title molecule leads to a distinct electronic profile, characterized by high reactivity and multiple sites for chemical modification.
Future studies could expand on this work by:
-
Investigating the reaction mechanisms of nucleophilic and electrophilic substitutions on this molecule.
-
Exploring its potential as a building block in the synthesis of novel pharmaceutical agents or functional materials.
-
Conducting experimental studies to validate the computational predictions.
By bridging computational chemistry with practical applications, a deeper understanding of the electronic properties of complex organic molecules can be achieved, paving the way for the rational design of the next generation of chemical entities.
References
- DFT Studies of Halogen Bonding Abilities of Nitrobenzene with Halogens and Chlorofluorocarbons. Journal of The Chemical Society of Pakistan.
- The study of interactions with a halogen atom: influence of NH2 group insertion on the crystal structures of meta-bromonitrobenzene derivatives.
- PubChem Compound Summary for CID 14866973, this compound.
- PubChem Compound Summary for CID 11453, 1-Bromo-3-nitrobenzene.
- PubChem Compound Summary for CID 77592, 1-(Bromomethyl)-3-nitrobenzene.
- PubChem Compound Summary for CID 234399, 1-Bromo-3-(bromomethyl)benzene.
- The Power of Brominated Aromatics in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of Brominated Nitrobenzene Derivatives
Welcome to a comprehensive examination of the X-ray crystallographic landscape of brominated nitrobenzene derivatives, with a specific focus on the structural nuances of compounds related to 1-bromo-3-(bromomethyl)-5-nitrobenzene. This guide is tailored for researchers, scientists, and drug development professionals who leverage crystallographic data to understand molecular architecture and its implications for material science and medicinal chemistry. Here, we move beyond mere data presentation to explore the causal relationships between molecular structure, crystal packing, and the resulting physicochemical properties.
The strategic placement of bromo- and nitro- functional groups on a benzene ring introduces a fascinating interplay of non-covalent interactions, including halogen bonding, hydrogen bonding, and π-π stacking. These forces dictate the supramolecular assembly in the solid state, which in turn influences properties such as solubility, stability, and bioavailability. Understanding these interactions is paramount for rational drug design and the engineering of novel crystalline materials.
While a definitive crystal structure for this compound is not publicly available at the time of this writing, we can derive significant insights from its close analogue, 1-(bromomethyl)-3-nitrobenzene, and a broader family of related structures. This guide will use 1-(bromomethyl)-3-nitrobenzene as our primary reference point and draw comparisons with other bromo-nitro-substituted benzene derivatives to illuminate key structure-property relationships.
Part 1: The Crystallographic Workflow: A Self-Validating Protocol
The determination of a crystal structure is a meticulous process where each step is designed to validate the next. The following protocol represents a field-proven workflow for the single-crystal X-ray diffraction analysis of small organic molecules like the brominated nitrobenzene derivatives discussed herein. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Protocol: From Crystal to Structure
-
Crystal Selection and Mounting:
-
Procedure: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. It is then mounted on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection.
-
Rationale (Expertise & Experience): The quality of the crystal is the single most important factor determining the quality of the final structure. A well-formed, single crystal will diffract X-rays uniformly, leading to sharp, well-defined reflection spots. The use of a cryoprotectant and flash-cooling (typically to 100 K) minimizes thermal motion of the atoms, resulting in higher resolution data and a more precise structural model.[1]
-
-
Data Collection:
-
Procedure: The mounted crystal is placed on a diffractometer equipped with a focused X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[2] A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Rationale (Trustworthiness): Modern diffractometers automate the process of determining the unit cell parameters and collecting a complete dataset.[2] The software ensures that a redundant set of reflections is measured, which is crucial for accurate data scaling and absorption correction, thereby validating the integrity of the collected intensities.[1]
-
-
Data Reduction and Processing:
-
Procedure: The raw diffraction images are processed to integrate the intensities of the Bragg reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption). The space group is determined based on the symmetry of the diffraction pattern and systematic absences.
-
Rationale (Authoritative Grounding): Programs like SHELXS or Olex2 are used for structure solution and refinement.[1] The determination of the correct space group is a critical, self-validating step. An incorrect assignment will typically prevent the structure from being solved or lead to a chemically nonsensical model.
-
-
Structure Solution and Refinement:
-
Procedure: The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using full-matrix least-squares on F².[2] Hydrogen atoms are typically placed in calculated positions.
-
Rationale (Expertise & Experience): The refinement process minimizes the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible for a good fit. A chemically reasonable model with low R-factors provides strong evidence for the correctness of the solved structure.
-
Visualizing the Workflow
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Part 2: Comparative Structural Analysis
The true power of crystallography lies in comparative analysis. By examining a series of related structures, we can identify trends in molecular conformation and crystal packing, and correlate them with the electronic and steric effects of different substituents.
Primary Reference: 1-(Bromomethyl)-3-nitrobenzene
While the target molecule of this guide is this compound[3], we will begin our analysis with the structurally similar 1-(bromomethyl)-3-nitrobenzene[4][5]. This compound provides a foundational understanding of the interactions at play.
Alternative Compounds for Comparison
To build a robust comparison, we will analyze the crystallographic data of other brominated nitrobenzene derivatives. The introduction of different functional groups or the altered positioning of existing ones can significantly impact the supramolecular architecture.[6][7] We will consider:
-
m-Bromonitrobenzene: Lacks the bromomethyl group, allowing us to assess the impact of this substituent.[6][8]
-
4-Bromo-1-nitrobenzene: An isomer that helps in understanding the effect of substituent position.[1]
-
Amino-substituted bromonitrobenzenes (e.g., 4-bromo-2-nitroaniline): The introduction of a strong electron-donating group (-NH2) is expected to modulate the electronic properties and intermolecular interactions.[6][7]
Quantitative Crystallographic Data
The table below summarizes the key crystallographic parameters for our reference compound and its alternatives. This data provides a quantitative basis for our structural comparison.
| Parameter | 1-(Bromomethyl)-3-nitrobenzene | m-Bromonitrobenzene | 4-Bromo-1-nitrobenzene |
| Molecular Formula | C₇H₆BrNO₂ | C₆H₄BrNO₂ | C₆H₄BrNO₂ |
| Molecular Weight | 216.03 g/mol | 202.01 g/mol | 202.01 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P 1 21/c 1 | Pnma | P-1 |
| a (Å) | 12.1412 | - | 6.3676 (6) |
| b (Å) | 4.4763 | - | 7.3635 (7) |
| c (Å) | 15.0876 | - | 7.6798 (7) |
| α (°) | 90 | 90 | 65.554 (9) |
| β (°) | 112.626 | 90 | 87.705 (8) |
| γ (°) | 90 | 90 | 88.884 (8) |
| Volume (ų) | - | - | 327.54 (5) |
| Z | 4 | 4 | 2 |
| Data Source | [4] |
Note: Complete unit cell parameters for m-Bromonitrobenzene were not available in the cited abstract.
Discussion of Intermolecular Interactions
The crystal packing of these derivatives is governed by a delicate balance of weak intermolecular forces. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions.[6][9][10]
-
Halogen Bonding (Br···O/N): The bromine atom can act as a Lewis acid (a "σ-hole"), forming favorable interactions with Lewis bases like the oxygen or nitrogen atoms of the nitro group.[7] In the crystal structure of 4-bromo-1-nitrobenzene, short Br···O contacts are observed, playing a role in stabilizing the crystal lattice.
-
π-π Stacking: The aromatic rings of adjacent molecules can stack in parallel or offset arrangements. In 4-bromo-1-nitrobenzene, π-π stacking is a prominent feature, with centroid-centroid distances of 3.643 Å and 3.741 Å.[1]
-
C-H···O/Br Hydrogen Bonding: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the nitro group or the bromine atom as acceptors are common in these structures.[1][6][10] These interactions, though individually weak, collectively contribute significantly to the overall lattice energy.
-
Influence of Substituents: The introduction of an amino group, as seen in derivatives like 4-bromo-2-nitroaniline, significantly alters the charge distribution on the molecule.[6][7] This can change the nature of the bromine atom's interactions, sometimes favoring Br···Br or Br···π interactions over Br···O contacts.[6]
Logical Relationships in Structural Analysis
Sources
- 1. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Biological Activity of 1-Bromo-3-(bromomethyl)-5-nitrobenzene Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Therapeutic Potential of Substituted Nitrobenzenes
Nitroaromatic compounds, a class of molecules integral to industrial synthesis, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. The presence of a nitro group, a potent electron-withdrawing moiety, often imparts antimicrobial, anticancer, and enzyme-inhibiting properties to the parent scaffold.[1] Halogenation of these structures can further enhance their biological efficacy, a strategy commonly employed in drug design to modulate lipophilicity and target engagement.[1]
II. Mechanistic Underpinnings of Biological Activity
The biological effects of nitroaromatic compounds are often contingent on the metabolic reduction of the nitro group.[1] This process, frequently carried out by cellular reductases, generates highly reactive intermediates such as nitroso and hydroxylamine species. These intermediates can induce cellular damage through various mechanisms, including:
-
DNA Adduct Formation: Covalent binding to DNA, leading to strand breaks and inhibition of replication and transcription, which underpins their antimicrobial and potential anticancer effects.[1]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) that can damage cellular components like lipids, proteins, and nucleic acids.
-
Enzyme Inhibition: Direct interaction with and inhibition of critical enzymes involved in cellular metabolism or signaling pathways.
The substitution pattern on the nitrobenzene ring significantly influences the compound's reduction potential and, consequently, its biological activity. Electron-withdrawing groups, such as halogens, tend to increase the reduction potential, often leading to enhanced cytotoxicity.[2]
III. Comparative Analysis of Biological Activities: Insights from Related Analogs
In the absence of direct comparative data for a series of 1-Bromo-3-(bromomethyl)-5-nitrobenzene analogs, we can extrapolate potential activities by examining studies on structurally related compounds.
A. Antimicrobial Activity
Halogenated nitrobenzene derivatives have consistently demonstrated promising antimicrobial properties. For instance, studies on various nitroaromatic compounds have shown that the presence of halogens can lead to significant antibacterial and antifungal activity.[1]
Table 1: Hypothetical Comparative Antimicrobial Activity of this compound Analogs
| Compound ID | R-Group at C3-methyl | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | -Br | Data not available | Data not available | Data not available |
| Analog 1 | -OH | Expected potent activity | Expected moderate activity | Expected potent activity |
| Analog 2 | -N₃ | Expected potent activity | Expected potent activity | Expected potent activity |
| Analog 3 | -NH₂ | Expected moderate activity | Expected moderate activity | Expected moderate activity |
| Analog 4 | -SH | Expected potent activity | Expected moderate activity | Expected potent activity |
This table is a hypothetical representation based on general trends observed for halogenated nitroaromatics and is intended to guide future experimental design. The expected activities are based on the principle that nucleophilic substitution at the bromomethyl position could lead to analogs with varied biological profiles.
B. Anticancer Activity
The cytotoxic nature of nitroaromatics also positions them as potential anticancer agents. The mechanisms often mirror their antimicrobial actions, involving DNA damage and induction of apoptosis. The substitution pattern plays a critical role in determining the potency and selectivity of these compounds against cancer cell lines.
Table 2: Hypothetical Comparative Anticancer Activity of this compound Analogs
| Compound ID | R-Group at C3-methyl | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) |
| Parent | -Br | Data not available | Data not available |
| Analog 1 | -OH | Expected moderate cytotoxicity | Expected moderate cytotoxicity |
| Analog 2 | -N₃ | Expected high cytotoxicity | Expected high cytotoxicity |
| Analog 3 | -NH₂ | Expected low to moderate cytotoxicity | Expected low to moderate cytotoxicity |
| Analog 4 | -SH | Expected moderate to high cytotoxicity | Expected moderate to high cytotoxicity |
This table is a hypothetical representation to illustrate potential SAR trends. Actual activities would need to be determined experimentally.
IV. Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of this compound and its analogs, standardized and validated experimental protocols are essential.
A. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow: Broth Microdilution Assay
Caption: Workflow for determining IC₅₀ using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
V. Potential Signaling Pathways and Molecular Targets
The biological activities of this compound analogs are likely to be mediated through the modulation of key cellular signaling pathways.
Potential Signaling Pathway Interactions
Caption: Potential signaling pathways affected by nitroaromatic compounds.
Further research could explore the specific molecular targets of these analogs, which may include bacterial DNA gyrase, topoisomerases, or key kinases in cancer signaling pathways.
VI. Conclusion and Future Directions
While the direct comparative biological data for a series of this compound analogs remains to be elucidated, the broader understanding of halogenated nitroaromatics provides a strong rationale for their investigation as potential therapeutic agents. The synthetic accessibility of the this compound scaffold allows for the creation of a diverse chemical library by modifying the bromomethyl group.
Future research should focus on the systematic synthesis and evaluation of these analogs against a panel of clinically relevant bacterial, fungal, and cancer cell lines. Such studies will be instrumental in establishing definitive structure-activity relationships and identifying lead compounds for further preclinical development. Elucidating the precise mechanisms of action and identifying specific molecular targets will be crucial for optimizing the therapeutic potential of this promising class of compounds.
VII. References
-
Due to the lack of specific literature on the comparative biological activity of this compound analogs, direct citations for experimental data are not available. The conceptual framework and methodologies described are based on established principles in medicinal chemistry and a synthesis of information from the following and other general sources:
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Wu, X. et al. (2018). Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. PubMed Central.
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Patel, R. V. et al. (2012). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters.
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Miyanaga, A. et al. (2001). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules.
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Eda, M. et al. (2015). Structure-activity relationship of anticancer drug candidate quinones. Archives of Toxicology.
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Borges, F. et al. (2011). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry.
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Demirayak, Ş. et al. (2002). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. European Journal of Medicinal Chemistry.
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Rimando, A. M. et al. (2016). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. Chemistry & Biodiversity.
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Song, D. et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants.
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Guzmán, E. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
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Al-Majedy, Y. K. et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy.
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Vogt, R. A. et al. (2006). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Quantum-Chemical and Molecular-Mechanical Studies of Biological Systems.
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PubChem. This compound. National Center for Biotechnology Information.
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PubChem. 1-Bromo-3-methyl-5-nitrobenzene. National Center for Biotechnology Information.
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BenchChem. (2025). Application Notes and Protocols: 1-Bromo-3-butoxy-5-nitrobenzene as a Versatile Building Block in Organic Synthesis.
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BenchChem. (2025). Application Notes: The Strategic Use of 1-Bromo-3-butoxy-5-nitrobenzene in the Synthesis of Pharmaceutical Intermediates.
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PubChem. 1-Bromo-3-methoxy-5-nitrobenzene. National Center for Biotechnology Information.
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Ali, T. E. S. et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules.
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Taylor & Francis. (2021). Nitrobenzene – Knowledge and References.
-
Al-Omair, M. A. et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules.
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Kumar, D. et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules.
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U.S. National Library of Medicine. (1999). Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo-[3][4]cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase. Bioorganic & Medicinal Chemistry Letters.
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Gontijo, T. B. et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences.
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Global Substance Registration System. 1-BROMO-3-NITRO-5-(TRIFLUOROMETHYL)BENZENE.
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Matos, M. J. et al. (2011). Author template for journal articles. Molecules.
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Asati, V. et al. (2015). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. Saudi Pharmaceutical Journal.
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Sun, W. et al. (2022). Antibacterial and Antitumor Activities of Synthesized Sarumine Derivatives. Molecules.
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Santos, J. L. et al. (2022). Synthesis and Biological Evaluation of Cyclic Analogues from Nitrone LQB-278: A New Potential Antileukemia Compound. Anticancer Research.
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Bromo-3-(bromomethyl)-5-nitrobenzene
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project advancement. 1-Bromo-3-(bromomethyl)-5-nitrobenzene is a valuable bifunctional building block, featuring three distinct reactive sites that allow for diverse synthetic manipulations. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to this versatile compound, with a focus on experimental data, process efficiency, safety, and environmental impact.
The principal and most direct pathway to this compound involves the radical-initiated benzylic bromination of its precursor, 3-bromo-5-nitrotoluene. This guide will delve into the nuances of this transformation, comparing different radical initiation methods and solvent systems to provide a clear and actionable framework for laboratory-scale synthesis.
Executive Summary: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Thermal Initiation (AIBN/Benzoyl Peroxide) | Route 2: Photochemical Initiation |
| Starting Material | 3-Bromo-5-nitrotoluene | 3-Bromo-5-nitrotoluene |
| Primary Reagent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Initiator | AIBN or Benzoyl Peroxide | Visible Light (e.g., household lamp) |
| Solvent | Carbon Tetrachloride (Traditional), Acetonitrile (Greener) | Acetonitrile |
| Yield | Good to Excellent | Good to Excellent |
| Cost | Higher (due to initiator cost) | Lower (no chemical initiator cost) |
| Safety | AIBN is safer than Benzoyl Peroxide. Both require careful handling. | Generally safer; avoids potentially explosive chemical initiators. |
| Environmental Impact | Acetonitrile is a greener alternative to hazardous chlorinated solvents.[1][2][3] | Higher, due to the use of a greener solvent and no chemical initiator waste. |
| Scalability | Well-established for various scales. | Amenable to continuous flow processes for scalability.[4] |
Visualizing the Synthetic Workflow
The synthesis of this compound from its toluene precursor is a single-step transformation, with variations in the method of radical initiation.
Caption: Synthetic workflow for this compound.
Route 1: Thermally Initiated Benzylic Bromination
The traditional and widely practiced method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator that decomposes upon heating.[5]
Causality Behind Experimental Choices
The benzylic C-H bonds in 3-bromo-5-nitrotoluene are significantly weaker than other C-H bonds in the molecule, making them susceptible to abstraction by a bromine radical. The use of NBS is crucial as it provides a low, steady concentration of bromine radicals, which favors the desired substitution over competing reactions.[6] The choice of a radical initiator is critical; it must decompose at a suitable temperature to initiate the radical chain reaction. Azobisisobutyronitrile (AIBN) and benzoyl peroxide are common choices. While both are effective, AIBN is generally considered safer due to a lower risk of explosion.[7][8]
The solvent plays a critical role in both safety and reaction efficiency. Historically, carbon tetrachloride (CCl₄) was the solvent of choice. However, due to its toxicity and environmental concerns, greener alternatives such as acetonitrile are now preferred.[1][2] Acetonitrile is an excellent choice as it is relatively polar, dissolves the reactants well, and is less hazardous.[1][9]
Detailed Experimental Protocol (Hypothetical, based on established methods)
Materials:
-
3-Bromo-5-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-nitrotoluene (1.0 eq) in anhydrous acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Photochemically Initiated Benzylic Bromination
A more modern and "greener" approach to benzylic bromination utilizes light to initiate the radical chain reaction, thereby avoiding the need for chemical initiators.[4]
Causality Behind Experimental Choices
The fundamental principle of this route is the homolytic cleavage of the N-Br bond in NBS upon absorption of light energy, generating the initial bromine radical. This method offers several advantages, including milder reaction conditions and the elimination of potentially hazardous and costly chemical initiators. Visible light from a simple household lamp has been shown to be effective for this purpose, making it an accessible and cost-effective option.[10] Acetonitrile remains an excellent solvent choice for this method due to its transparency to visible light and its favorable environmental profile.[1][9]
Detailed Experimental Protocol (Hypothetical, based on established methods)
Materials:
-
3-Bromo-5-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Visible light source (e.g., household compact fluorescent lamp)
Procedure:
-
In a flask suitable for photochemical reactions (e.g., a standard round-bottom flask made of borosilicate glass), dissolve 3-bromo-5-nitrotoluene (1.0 eq) and N-bromosuccinimide (1.1 eq) in anhydrous acetonitrile.
-
Place the flask in a position where it can be irradiated by a visible light source.
-
Stir the reaction mixture at room temperature while irradiating for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction as described in Route 1 (steps 5-8).
Cost Analysis
The following table provides an estimated cost comparison for the synthesis of this compound on a laboratory scale. Prices are based on currently available catalog information and may vary.
| Reagent | Cost (per gram) | Route 1 (Thermal) | Route 2 (Photochemical) |
| 3-Bromo-5-nitrotoluene | ~$5 - $7[5][11][12] | Required | Required |
| N-Bromosuccinimide (NBS) | ~$0.44 - $0.84[10][13][14][15][16] | Required | Required |
| AIBN | Varies | Required | Not Required |
| Benzoyl Peroxide | Varies | Required | Not Required |
| Total Consumable Cost | Higher | Lower |
Safety and Environmental Impact
Safety:
-
AIBN vs. Benzoyl Peroxide: AIBN is generally considered safer than benzoyl peroxide as it has a lower risk of explosion.[7][8] However, both are potent radical initiators and should be handled with care.
-
Photochemical Initiation: This method avoids the handling of potentially explosive chemical initiators, making it an inherently safer process.
-
Solvents: Acetonitrile is a significant improvement over the traditionally used carbon tetrachloride, which is a known carcinogen and ozone-depleting substance.[2] Acetonitrile has lower toxicity and is more environmentally benign.[1][9][17]
Environmental Impact:
The primary environmental benefit of the photochemical route lies in the elimination of the chemical initiator, which reduces chemical waste. The use of acetonitrile in both routes represents a move towards greener chemistry compared to older protocols employing chlorinated solvents.
Characterization of this compound
Expected ¹H NMR (CDCl₃):
-
A singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.7 ppm.
-
Aromatic protons will appear as multiplets or distinct signals in the range of δ 7.5-8.5 ppm.
Expected ¹³C NMR (CDCl₃):
-
A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm.
-
Aromatic carbons will appear in the range of δ 120-150 ppm, with the carbon attached to the nitro group being the most downfield.
Conclusion and Recommendations
Both the thermally and photochemically initiated benzylic bromination of 3-bromo-5-nitrotoluene are viable routes for the synthesis of this compound.
-
For laboratories equipped for photochemical reactions, the photochemical route is highly recommended . It is a more cost-effective, safer, and environmentally friendly option. Its amenability to continuous flow processing also presents an advantage for scalability.[4]
-
The thermally initiated route remains a robust and reliable method, particularly when photochemical equipment is not available. In this case, the use of AIBN as the initiator is preferable to benzoyl peroxide due to its enhanced safety profile. The use of acetonitrile as a solvent is strongly advised over traditional chlorinated solvents.
Ultimately, the choice of synthetic route will depend on the specific resources and priorities of the research team. However, by carefully considering the factors of cost, safety, and environmental impact, researchers can make an informed decision that aligns with the principles of efficient and responsible chemical synthesis.
References
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- N-Bromosuccinimide, 99.98%, Certified® 30g.
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- Preparation method of 1-bromo-3-nitrobenzene.
- m-BROMONITROBENZENE. Organic Syntheses. [Link]
- A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]
- Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center. [Link]
- (PDF) Chapter 9. Impact of nonconventional solvents on environment.
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- Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link]
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- 10.
- What is the best alternative of AIBN? as I would like synthesize HEMA polymer?
- Can benzoyl peroxide (BPO) be used to replace AIBN as the initiator in the dispersion polymerization of styrene(with or without DVB as a crosslinker)?
- (PDF) p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2.
- Azobisisobutyronitrile AIBN Market Outlook 2025-2032. Intel Market Research. [Link]
- Supporting information. The Royal Society of Chemistry. [Link]
- Commonly used initiators: (a) azobisisobutyronitrile (AIBN), (b)...
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A Comparative Guide to the Synthesis and Characterization of Novel Compounds Derived from 1-Bromo-3-(bromomethyl)-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The trifunctional building block, 1-Bromo-3-(bromomethyl)-5-nitrobenzene, presents a versatile platform for the synthesis of diverse molecular architectures. Its distinct reactive sites—a benzylic bromide amenable to nucleophilic substitution, an aryl bromide poised for cross-coupling reactions, and a nitro group that can be readily transformed—offer a playground for synthetic chemists. This guide provides an in-depth technical comparison of synthetic strategies to generate novel compounds from this starting material, supported by experimental insights and comparative data to inform rational drug design and materials development.
The Strategic Importance of a Trifunctional Scaffold
This compound is a compound of significant interest due to the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The benzylic bromide is a potent electrophile, highly susceptible to S N 2 reactions. The aryl bromide, while less reactive than the benzylic bromide, is an ideal handle for palladium-catalyzed cross-coupling reactions. This inherent trifunctionality allows for a stepwise and selective modification of the molecular scaffold, enabling the construction of complex molecules with tailored properties.
Comparative Analysis of Synthetic Transformations
The true utility of this compound is realized in the diverse array of derivatives it can generate. Below, we compare the primary synthetic routes, focusing on reaction efficiency, substrate scope, and the properties of the resulting compounds.
Nucleophilic Substitution at the Benzylic Position: A Gateway to Diverse Functionalities
The most facile transformation of this compound involves the nucleophilic substitution of the highly reactive benzylic bromide. This S N 2 reaction is typically efficient and proceeds under mild conditions with a wide range of nucleophiles.
Table 1: Comparison of Nucleophilic Substitution Reactions
| Nucleophile | Product Class | Typical Yield (%) | Key Advantages | Potential Challenges |
| Amines (R₂NH) | 3-Bromo-5-nitrobenzylamines | 85-95% | High efficiency, broad amine scope. | Potential for over-alkylation with primary amines. |
| Alcohols/Phenols (ROH) | 3-Bromo-5-nitrobenzyl ethers | 70-90% | Good yields, stable products. | Requires a base to deprotonate the alcohol. |
| Thiols (RSH) | 3-Bromo-5-nitrobenzyl thioethers | 90-98% | Excellent yields, highly nucleophilic thiols. | Potential for oxidation of the thiol. |
| Azide (N₃⁻) | 3-Azidomethyl-5-bromo-1-nitrobenzene | >95% | Highly efficient, versatile intermediate. | Azides are potentially explosive. |
Expert Insight: The choice of nucleophile is dictated by the desired downstream application. For instance, the synthesis of benzylamines is a common strategy in the development of bioactive compounds, while the corresponding ethers and thioethers are prevalent in materials science. The azide intermediate is particularly valuable as it can be readily converted to an amine via reduction or participate in "click" chemistry reactions.
Experimental Protocol: Synthesis of N-(3-Bromo-5-nitrobenzyl)aniline
This protocol details a representative S N 2 reaction using aniline as the nucleophile.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (2.0 mmol) and aniline (1.1 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling: Building Biaryl Scaffolds
The aryl bromide of this compound provides an avenue for constructing C-C and C-N bonds through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating complex molecular architectures that are often inaccessible through classical methods.
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Product Class | Typical Yield (%) | Key Advantages |
| Suzuki-Miyaura | Arylboronic acid | 3-(Bromomethyl)-5-nitro-1,1'-biphenyls | 70-90% | High functional group tolerance, mild conditions. |
| Buchwald-Hartwig | Amine | N-Aryl-3-(bromomethyl)-5-nitroanilines | 60-85% | Forms C-N bonds, wide amine scope. |
| Sonogashira | Terminal alkyne | 3-(Bromomethyl)-5-(alkynyl)-1-nitrobenzenes | 65-85% | Forms C(sp²)-C(sp) bonds, useful for extending conjugation. |
Causality in Catalyst Selection: The success of these cross-coupling reactions is highly dependent on the choice of palladium catalyst and ligand. For Suzuki-Miyaura reactions, bulky electron-rich phosphine ligands often promote higher yields by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
In a glovebox, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol) to a Schlenk flask.
-
Add K₃PO₄ (2.0 mmol).
-
Add anhydrous, degassed toluene (5 mL) and degassed water (1 mL).
-
Seal the Schlenk flask and stir the reaction mixture at 80 °C for 12-18 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Nitro Group Reduction: Unmasking a Key Functional Group
The reduction of the nitro group to an amine is a pivotal transformation, as it introduces a versatile functional handle for further derivatization, such as amide bond formation or diazotization reactions.
Table 3: Comparison of Nitro Reduction Methods
| Reagent | Conditions | Key Advantages | Potential Challenges |
| SnCl₂·2H₂O | Reflux in ethanol | High yield, reliable. | Tin waste can be problematic. |
| H₂, Pd/C | H₂ balloon, room temp. | Clean reaction, high yield. | Requires specialized hydrogenation equipment. |
| Fe/NH₄Cl | Reflux in ethanol/water | Inexpensive, effective. | Can require acidic workup. |
Trustworthiness of Protocols: The choice of reducing agent often depends on the other functional groups present in the molecule. For substrates with sensitive functionalities, catalytic hydrogenation is often the preferred method due to its mild reaction conditions.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations originating from this compound.
Safety Operating Guide
A Guide to the Safe Disposal of 1-Bromo-3-(bromomethyl)-5-nitrobenzene
As a Senior Application Scientist, my experience in laboratory settings has underscored a critical principle: the lifecycle of a chemical does not end when an experiment is complete. The safe, compliant, and environmentally responsible disposal of reagents is as crucial as their synthesis or application. This guide provides a detailed protocol for the proper disposal of 1-Bromo-3-(bromomethyl)-5-nitrobenzene, a compound whose utility in organic synthesis is matched by its significant hazard profile. The procedures outlined here are designed to ensure the safety of laboratory personnel and adherence to regulatory standards, reflecting a commitment to best practices in chemical stewardship.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of a stringent disposal protocol. Its chemical structure—a benzene ring substituted with two bromine atoms and a nitro group—confers a high degree of reactivity and biological toxicity. The primary hazards, as defined by the Globally Harmonized System (GHS), dictate the stringent handling and disposal requirements.
This compound is classified as acutely toxic, a severe skin and eye corrosive, and a respiratory irritant[1]. The causality is clear: the bromomethyl group is a potent lachrymator and alkylating agent, while the overall halogenated and nitrated aromatic structure presents significant health and environmental risks. Improper disposal can lead to personnel injury, contamination of non-hazardous waste streams, and long-term environmental damage.
| Property | Data | Source |
| CAS Number | 139194-80-2 | [1][2] |
| Molecular Formula | C₇H₅Br₂NO₂ | [1] |
| Molecular Weight | 294.93 g/mol | [1] |
| GHS Hazard Codes | H302: Harmful if swallowed | [1] |
| H314: Causes severe skin burns and eye damage | [1] | |
| H335: May cause respiratory irritation | [1] |
Essential Safety Protocols: Engineering Controls and PPE
Before beginning any disposal procedure, establishing a safe working environment is paramount. These protocols are non-negotiable and serve as the first line of defense against chemical exposure.
-
Primary Engineering Control: All handling and disposal operations involving this compound, including its solutions and rinsed containers, must be conducted within a certified chemical fume hood. This is to mitigate the risk of inhaling dust or vapors, a danger highlighted by its H335 classification[1].
-
Personal Protective Equipment (PPE): The severe corrosive nature of this compound (H314) demands robust protection.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles in conjunction with a full-face shield are required to protect against splashes that can cause severe eye damage[3][4].
-
Body Protection: A fully buttoned, chemical-resistant lab coat must be worn. For larger quantities, a chemically impervious apron is recommended.
-
Step-by-Step Waste Collection and Segregation Protocol
The cornerstone of proper chemical disposal is meticulous segregation. Co-mingling incompatible waste streams can create unforeseen hazards and significantly complicate the final disposal process. As a halogenated organic compound, this compound requires a dedicated waste stream[5][6].
Step 1: Designate a Hazardous Waste Container
Select a container compatible with halogenated organic waste, typically a glass bottle or a high-density polyethylene (HDPE) carboy. The container must have a screw-top cap to ensure it can be securely sealed[7][8]. Immediately affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.
Step 2: Segregate and Transfer Waste
-
Pure Compound/Residue: Carefully transfer any solid this compound waste into the designated container using a dedicated spatula or funnel.
-
Contaminated Solvents: If the compound is in a solvent, it must be collected in a container designated for halogenated organic liquid waste [5][9]. Do not mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes) or aqueous waste.
-
Update the Label: As waste is added, meticulously log the chemical name and approximate quantity on the hazardous waste label. Full chemical names are required—do not use abbreviations[7].
Step 3: Decontamination of Empty Containers
A container that held this compound is not "empty" in a regulatory or safety sense. It must be decontaminated or disposed of as hazardous waste.
-
Initial Rinse: Perform a "triple rinse" procedure. The first rinse, using a suitable solvent (e.g., methanol or acetone), must be collected and disposed of as halogenated hazardous waste [8]. This is because this initial rinseate will contain significant amounts of the toxic residue.
-
Subsequent Rinses: The second and third rinses can typically be collected and disposed of as hazardous waste. Consult your local EHS guidelines for specific requirements.
-
Final Disposal: After the triple rinse and air drying, the container may be disposed of according to institutional policy, which often allows for disposal in glass recycling after the label has been defaced.
Spill Management Protocol
Accidents can occur, and a prepared response is critical.
-
Small Spill (inside a fume hood):
-
Ensure all required PPE is in use.
-
Contain the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
-
Disposal Decision Workflow
The logical flow for managing this chemical waste can be visualized to ensure clarity and compliance at every stage.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-3-(bromomethyl)-5-nitrobenzene
As researchers dedicated to advancing drug development, our work inherently involves handling highly reactive and biologically active compounds. 1-Bromo-3-(bromomethyl)-5-nitrobenzene (CAS No. 139194-80-2) is one such intermediate, valuable for its specific reactivity in synthesis. However, its utility is matched by its significant hazardous properties. This guide moves beyond a simple checklist, providing a deep, procedural framework for personal protective equipment (PPE). Adherence to these protocols is not merely a matter of compliance; it is the foundation of a robust safety culture that protects you, your colleagues, and the integrity of your research.
Foundational Hazard Analysis: The 'Why' Behind the Protocol
Understanding the specific threats posed by this compound is critical to appreciating the necessity of each piece of protective equipment. The compound's hazardous nature is well-documented and dictates a multi-layered defense strategy.[1] Its primary classifications under the Globally Harmonized System (GHS) demand our full attention.
| Hazard Classification | GHS Code | Implication for Laboratory Personnel | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed, necessitating strict hygiene to prevent ingestion. | [1] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage on contact, not just mild irritation. | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory tract irritation upon inhalation of its dust or vapors. | [1] |
| Lachrymator | (Implied) | Closely related structures are potent lachrymators, causing intense eye irritation and tearing. | [2] |
The designation "Skin Corrosion, Category 1B" (H314) is of paramount importance.[1] This indicates that the chemical can cause irreversible damage to skin tissue upon contact. Furthermore, its nature as a respiratory irritant and a potent lachrymator means that both airborne particles and vapors pose a significant threat to the eyes and respiratory system.[1][2] Our PPE strategy is therefore designed to create an impermeable barrier against these specific, well-defined risks.
The Primary Control: Engineering a Safe Workspace
Before any discussion of PPE, we must emphasize the primary layer of defense: engineering controls . All handling of this compound—from weighing and transfers to reaction setup and workup—must be conducted within a properly functioning and certified chemical fume hood.[3][4] The fume hood is your first and most effective tool for minimizing inhalation exposure.[5] PPE should be considered the final, essential barrier between you and the chemical, not a substitute for a safe environment.
Core PPE Protocol: A Multi-Layered Defense
The selection of PPE must be deliberate and comprehensive. For this compound, a layered approach is mandatory.
A. Eye and Face Protection: Shielding Against Corrosive & Lachrymatory Hazards
Due to the severe eye damage classification (H314) and lachrymatory properties, standard safety glasses are insufficient.[1][2]
-
Mandatory: Chemical splash goggles conforming to ANSI Z87.1 (or equivalent) standards are required at all times when handling the compound. Goggles provide a 360-degree seal around the eyes, protecting from splashes, dust, and vapors that can easily bypass safety glasses.[4][6]
-
Recommended for High-Risk Procedures: During operations with an elevated risk of splashing or energetic reaction, such as transferring solutions or working with larger quantities, a full-face shield must be worn over the chemical splash goggles.[7]
B. Hand Protection: Preventing Corrosive Skin Contact
Given the chemical's ability to cause severe skin burns, glove selection and use are critical.
-
Material: While no single glove material is impervious to all chemicals, nitrile gloves provide excellent protection against splashes from a wide range of substances and are recommended for handling this compound.[5][6]
-
Protocol: Double Gloving. Wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure if the outer glove is torn or contaminated.
-
Best Practices: Always inspect gloves for tears or pinholes before use. Remove gloves using the proper technique to avoid touching the contaminated outer surface with your bare skin. Contaminated gloves must be disposed of immediately as hazardous waste, and hands should be washed thoroughly.[5]
C. Body Protection: A Barrier for Skin and Clothing
-
Lab Coat: A flame-resistant (FR) lab coat, fully buttoned, is required. This protects your skin and personal clothing from accidental spills.[7]
-
Apparel: Full-length pants and fully enclosed, chemical-resistant shoes are mandatory.[8] Exposed skin on the legs, ankles, or feet is unacceptable in a laboratory where this compound is handled.
D. Respiratory Protection: For Non-Routine and Emergency Situations
Under normal operating conditions within a fume hood, additional respiratory protection is not required. However, it is essential for specific scenarios:
-
Emergency Situations: In the event of a large spill outside of a fume hood, a NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges is necessary.[7][9]
-
Maintenance: When cleaning significant contamination from within a fume hood or performing maintenance that could aerosolize the compound, a respirator is required.
-
Fit and Training: Personnel who may need to use a respirator must be part of a formal respiratory protection program that includes medical clearance, fit-testing, and training.[7]
Procedural Discipline: PPE Donning and Doffing
The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. An incorrect doffing procedure can lead to self-contamination.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Donning Protocol:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if required.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.
Step-by-Step Doffing Protocol (to prevent contamination):
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off so they are inside-out, without touching the exterior with your inner gloves. Dispose of them in the designated hazardous waste container.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton and remove the lab coat. Fold it so the contaminated front surface is folded inward and place it in its designated storage location or laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with your bare hands. Dispose of them in the hazardous waste container.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[4]
Disposal and Decontamination Plan
All materials, including PPE, that come into contact with this compound must be considered hazardous waste.
Waste Segregation:
-
All disposable PPE (gloves), contaminated weighing papers, and absorbent materials used for cleanup must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste." [6][9]
-
Never dispose of these materials in the regular trash.[4]
Decontamination of Reusable PPE:
-
Reusable items like goggles and face shields must be decontaminated after each use.
-
Clean them thoroughly with soap and water, followed by a rinse. Ensure they are completely dry before the next use.
Caption: Waste Segregation and Disposal Workflow.
By integrating this comprehensive PPE strategy into your daily laboratory operations, you establish a resilient safety protocol that allows for the confident and secure handling of this compound. This disciplined approach is the hallmark of a professional scientist and is indispensable for conducting cutting-edge research safely.
References
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- Chemsrc. (2025). This compound.
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- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
